2-Deoxy-scyllo-inosose
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2/t2-,4+,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYCZKBRQBKGJW-FSZQNWAESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](C1=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301243676 | |
| Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78963-40-3 | |
| Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78963-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301243676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core of Aminoglycoside Biosynthesis: A Technical Guide to the 2-Deoxy-scyllo-inosose Pathway in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-deoxy-scyllo-inosose (DOI) biosynthetic pathway is a critical metabolic route in Streptomyces and other actinomycetes, laying the foundation for the synthesis of a wide array of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and tobramycin. This technical guide provides an in-depth exploration of the core enzymatic steps, from the cyclization of glucose-6-phosphate to the formation of the central aminocyclitol scaffold, 2-deoxystreptamine (B1221613) (2-DOS). We present a consolidation of quantitative data on enzyme kinetics, detailed experimental protocols for key assays, and visual representations of the biosynthetic pathway and associated workflows. This document is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, synthetic biology, and drug development, facilitating a deeper understanding and enabling the rational engineering of these pathways for the generation of novel antibiotic derivatives.
Introduction
Streptomyces, a genus of Gram-positive bacteria, are renowned for their prolific production of secondary metabolites, a significant portion of which are antibiotics. Among these, the aminoglycosides represent a major class of potent bactericidal agents that primarily target the bacterial ribosome, leading to the inhibition of protein synthesis.[1] The biosynthesis of many of these antibiotics shares a common origin: the formation of a 2-deoxystreptamine (2-DOS) core, which is derived from the central precursor, this compound (DOI).[1]
The DOI pathway commences with the intricate cyclization of a primary metabolite, D-glucose-6-phosphate, and proceeds through a series of enzymatic modifications including transamination and oxidation to furnish the 2-DOS scaffold.[2][3] Understanding the enzymes that catalyze these transformations is paramount for efforts in pathway engineering and the combinatorial biosynthesis of novel aminoglycosides to combat the growing threat of antibiotic resistance.[4] This guide will dissect the core biosynthetic pathway, focusing on the key enzymatic players and the experimental methodologies used for their characterization in Streptomyces.
The this compound Biosynthetic Pathway
The biosynthesis of 2-deoxystreptamine from D-glucose-6-phosphate in Streptomyces is a multi-step enzymatic cascade. The core pathway involves three key enzymes that have been identified and characterized in various aminoglycoside-producing strains.
Key Enzymes and Reactions
-
This compound Synthase (DOIS): This enzyme catalyzes the first committed step in the pathway, the conversion of D-glucose-6-phosphate to this compound.[5] This reaction is a complex intramolecular cyclization that involves an NAD+-dependent oxidation at C-4, followed by phosphate (B84403) elimination and a final aldol (B89426) condensation.[6]
-
L-glutamine:this compound Aminotransferase: Following the formation of DOI, an aminotransferase utilizes L-glutamine as an amino donor to introduce the first amino group, yielding 2-deoxy-scyllo-inosamine (B1216308).[7][8] This enzyme is a crucial link between primary and secondary metabolism.
-
2-Deoxy-scyllo-inosamine Dehydrogenase: The subsequent step involves the oxidation of 2-deoxy-scyllo-inosamine at the C-1 position, a reaction catalyzed by a dehydrogenase. This NAD(P)+-dependent enzyme generates 3-amino-2,3-dideoxy-scyllo-inosose.[9]
-
Second Aminotransferase Activity: The final step in the formation of the 2-deoxystreptamine core is a second transamination reaction, which introduces an amino group at the C-1 position of 3-amino-2,3-dideoxy-scyllo-inosose. Evidence suggests that the same L-glutamine:this compound aminotransferase may catalyze this second transamination step.[3]
The overall biosynthetic pathway is depicted in the following diagram:
Quantitative Data on Pathway Enzymes
| Enzyme | Gene (Example) | Source Organism | Substrate | Km (μM) | kcat (s-1) | Vmax (nmol min-1 mg-1) | Reference(s) |
| This compound Synthase | btrC | Bacillus circulans | D-Glucose-6-Phosphate | 900 | 0.073 | - | [5] |
| This compound Synthase | btrC | Bacillus circulans | NAD+ | 170 | - | - | [5] |
| L-glutaminase | - | Streptomyces sp. | L-glutamine | 2620 | - | 10.2 (U/mL) | [3] |
Note: The Vmax for L-glutaminase is reported in Units/mL, where one unit is defined as the amount of enzyme that produces 1 µmol of ammonia (B1221849) per minute under standard assay conditions. Kinetic data for the aminotransferase and dehydrogenase specific to the DOI pathway in Streptomyces are still areas of active research.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of the this compound biosynthetic pathway.
Cloning, Expression, and Purification of Pathway Enzymes
A general workflow for obtaining purified enzymes for characterization is outlined below.
References
- 1. Enzymatic Adenylylation by Aminoglycoside 4′-Adenylyltransferase and 2′′-Adenylyltransferase as a Means of Determining Concentrations of Aminoglycoside Antibiotics in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis of aminoglycoside antibiotics: cloning, expression and characterisation of an aminotransferase involved in the pathway to 2-deoxystreptamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 2-Deoxy-scyllo-inosamine dehydrogenase - Wikipedia [en.wikipedia.org]
The Central Role of 2-Deoxy-scyllo-inosose in the Biosynthesis of Aminoglycoside Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoglycoside antibiotics have long been a cornerstone in the treatment of serious bacterial infections. Their biosynthesis is a complex enzymatic cascade, at the heart of which lies the formation of the aminocyclitol core, 2-deoxystreptamine (B1221613) (2-DOS). The very first committed step in the formation of 2-DOS is the conversion of the primary metabolite D-glucose-6-phosphate into a unique carbocycle, 2-Deoxy-scyllo-inosose (DOI) . This technical guide provides an in-depth exploration of the pivotal role of DOI in the biosynthesis of aminoglycosides, detailing the enzymatic processes, quantitative data, experimental methodologies, and the intricate pathways involved. Understanding the biosynthesis of this crucial precursor is paramount for the rational design of novel aminoglycoside antibiotics and for the bioengineering of strains with improved production titers.
The Biosynthetic Pathway of 2-Deoxystreptamine: The Genesis of the Aminocyclitol Core
The journey from a common sugar phosphate (B84403) to the central scaffold of many clinically significant aminoglycosides is a three-step enzymatic process. This pathway is highly conserved across various aminoglycoside-producing bacteria, including species of Streptomyces and Bacillus.[1]
The initial and rate-limiting step is the intricate cyclization of D-glucose-6-phosphate to form this compound. This reaction is catalyzed by the enzyme This compound synthase (DOIS) . The genes encoding this enzyme are often designated as btrC, neoC, or kanC in the butirosin, neomycin, and kanamycin (B1662678) biosynthetic gene clusters, respectively.[2]
Following its formation, DOI is then aminated at the C-1 position by L-glutamine:this compound aminotransferase , utilizing L-glutamine as the amino donor to produce 2-deoxy-scyllo-inosamine. The final step involves an oxidation-transamination sequence, catalyzed by 2-deoxy-scyllo-inosamine dehydrogenase and the same aminotransferase, to introduce a second amino group at the C-3 position, yielding the symmetrical 2-deoxystreptamine.
Quantitative Data on Key Enzymes
The efficiency of the biosynthetic pathway is dictated by the kinetic parameters of its constituent enzymes. Below is a summary of the available quantitative data for the enzymes involved in the conversion of D-glucose-6-phosphate to 2-deoxystreptamine.
| Enzyme | Gene | Organism | Substrate(s) | Km (M) | kcat (s-1) | Metal Ion Requirement |
| This compound synthase (DOIS) | btrC | Bacillus circulans | D-Glucose-6-phosphate | 9.0 x 10-4[3][4] | 7.3 x 10-2[3][4] | Co2+ (essential)[3][4] |
| NAD+ | 1.7 x 10-4[3][4] | - | ||||
| L-glutamine:this compound aminotransferase | btrS | Bacillus circulans | This compound, L-glutamine | - | - | Pyridoxal phosphate |
| 2-deoxy-scyllo-inosamine dehydrogenase | - | Streptomyces fradiae | 2-Deoxy-scyllo-inosamine, NAD+ | - | - | Zn2+[5] |
Experimental Protocols
Heterologous Expression and Purification of Recombinant this compound Synthase (DOIS)
This protocol describes the expression of the btrC gene from Bacillus circulans in E. coli and the subsequent purification of the recombinant DOIS enzyme.
a. Gene Cloning and Expression Vector Construction:
-
Amplify the btrC gene from the genomic DNA of Bacillus circulans using PCR with primers incorporating suitable restriction sites (e.g., NdeI and XhoI).
-
Digest the PCR product and the pET-28a(+) expression vector with the corresponding restriction enzymes.
-
Ligate the digested btrC gene into the pET-28a(+) vector to create the expression plasmid, pET-btrC. This construct will produce a recombinant protein with an N-terminal His6-tag.
-
Transform the pET-btrC plasmid into E. coli DH5α for plasmid propagation and then into an expression host strain such as E. coli BL21(DE3).
b. Protein Expression:
-
Inoculate a single colony of E. coli BL21(DE3) harboring pET-btrC into 50 mL of LB medium containing kanamycin (50 µg/mL).
-
Grow the culture overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium containing kanamycin with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a reduced temperature, for example, 18°C, for 16-20 hours to enhance the yield of soluble protein.
c. Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer containing 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the His6-tagged DOIS with elution buffer (lysis buffer containing 250 mM imidazole).
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
Enzyme Assay for this compound Synthase (DOIS)
The activity of DOIS can be determined by quantifying the amount of DOI produced from D-glucose-6-phosphate. A common method involves derivatization of the DOI product followed by GC-MS analysis.[3]
a. Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM D-glucose-6-phosphate
-
1 mM NAD+
-
1 mM CoCl2
-
Purified DOIS enzyme (appropriate concentration)
b. Assay Procedure:
-
Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes.
-
Initiate the reaction by adding the purified DOIS enzyme.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of methanol.
-
Centrifuge to remove the precipitated protein.
-
Evaporate the supernatant to dryness.
c. Derivatization and GC-MS Analysis:
-
To the dried residue, add hydroxylamine (B1172632) hydrochloride in pyridine (B92270) and heat at 80°C for 30 minutes to form the oxime derivative of DOI.
-
Evaporate the pyridine and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and heat at 80°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative.
-
Analyze the derivatized sample by GC-MS. The DOI-oxime-TMS derivative can be identified and quantified based on its retention time and mass spectrum.
Assay for L-glutamine:this compound Aminotransferase
The activity of this aminotransferase can be assayed by monitoring the conversion of DOI to 2-deoxy-scyllo-inosamine. This often involves HPLC analysis.
a. Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 8.0)
-
5 mM this compound (DOI)
-
10 mM L-glutamine
-
0.1 mM Pyridoxal phosphate
-
Purified aminotransferase enzyme
b. Assay Procedure:
-
Set up the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a suitable time (e.g., 60 minutes).
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).
-
Centrifuge to remove denatured protein.
-
Analyze the supernatant by HPLC to quantify the formation of 2-deoxy-scyllo-inosamine. A common method involves pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde) to allow for sensitive detection.
Conclusion and Future Perspectives
This compound stands as the gatekeeper to the biosynthesis of a vast and clinically vital class of antibiotics. A thorough understanding of its formation and subsequent enzymatic transformations is crucial for the future of aminoglycoside research and development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field.
Future efforts should focus on:
-
Expanding the quantitative dataset: Characterizing the kinetic parameters of all three core enzymes from a wider range of aminoglycoside producers will provide a more complete picture of the pathway's regulation and efficiency.
-
Structural biology: While the structure of DOIS has been elucidated, obtaining crystal structures of the aminotransferase and dehydrogenase will provide invaluable insights into their catalytic mechanisms and substrate specificities.
-
Metabolic engineering: With a detailed understanding of the biosynthetic pathway, metabolic engineering strategies can be more effectively designed to increase the flux towards DOI and, consequently, enhance the overall yield of aminoglycoside antibiotics. This could involve overexpression of the key enzymes, elimination of competing pathways, and optimization of fermentation conditions.
By continuing to unravel the intricacies of DOI biosynthesis, the scientific community can pave the way for the creation of novel, more effective, and safer aminoglycoside antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. L-glutamine provides acid resistance for Escherichia coli through enzymatic release of ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-scyllo-inosamine dehydrogenase (SAM-dependent) - Wikipedia [en.wikipedia.org]
- 3. Biochemical studies on this compound, an early intermediate in the biosynthesis of 2-deoxystreptamine. II. Quantitative analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-scyllo-inosamine dehydrogenase - Wikipedia [en.wikipedia.org]
The Catalytic Blueprint of 2-Deoxy-scyllo-inosose Synthase (DOIS): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-scyllo-inosose synthase (DOIS), a key enzyme in the biosynthesis of 2-deoxystreptamine (B1221613) (DOS)-containing aminoglycoside antibiotics, catalyzes the intricate transformation of D-glucose-6-phosphate (G-6-P) into this compound. This multistep reaction is a critical entry point for the production of clinically significant antibiotics such as neomycin, kanamycin, and gentamicin.[1][2] Understanding the precise mechanism of DOIS is paramount for the rational design of novel antibiotics and for the development of inhibitors to combat antibiotic resistance. This technical guide provides an in-depth exploration of the DOIS mechanism, supported by available data, detailed experimental protocols, and visual representations of the catalytic cycle and associated workflows.
Core Catalytic Mechanism
The enzymatic conversion of D-glucose-6-phosphate to this compound by DOIS is a complex, multi-step process that involves oxidation, phosphate (B84403) elimination, reduction, and an intramolecular aldol (B89426) condensation.[1][3] The reaction is dependent on the presence of a NAD+ cofactor and a divalent metal ion, typically Co2+.[1][4] The overall transformation can be dissected into the following key stages:
-
Oxidation: The catalytic cycle is initiated by the NAD+-dependent oxidation of the C4 hydroxyl group of the substrate, D-glucose-6-phosphate. This step is crucial for activating the substrate for the subsequent elimination reaction.[5]
-
Phosphate Elimination: Following oxidation, a phosphate group is eliminated from C6. Crystal structures of DOIS from Bacillus circulans in complex with a substrate analog suggest that this phosphate elimination proceeds via a syn-elimination mechanism, a notable difference from the anti-elimination observed in the analogous enzyme, dehydroquinate synthase (DHQS).[1][6] This elimination results in the formation of a reactive α,β-unsaturated carbonyl intermediate.
-
Reduction: The C4-keto group, formed in the initial oxidation step, is then reduced back to a hydroxyl group by NADH, which was generated in the first step. This hydride transfer likely occurs within the same substrate molecule.[1]
-
Aldol Condensation: The final step involves an intramolecular aldol condensation to form the six-membered carbocycle. Structural studies suggest that the cyclization proceeds through a boat conformation of the substrate.[1]
The active site of DOIS is located at the interface between the N-terminal and C-terminal domains of the enzyme.[1] Site-directed mutagenesis and inhibitor studies have identified key amino acid residues crucial for catalysis. Notably, Glu243 is proposed to play a role in assisting the phosphate elimination step.[1] Another critical residue, Lys-141, has been identified as a nucleophile in the active site, potentially involved in substrate recognition and the reaction pathway.[7]
Data Presentation: Enzyme Kinetics and Substrate Specificity
While precise quantitative kinetic parameters (Kcat and Km) for DOIS are not extensively reported in the available literature, studies on substrate specificity provide valuable insights into the enzyme's catalytic preferences. The enzyme exhibits a high degree of specificity for its natural substrate, D-glucose-6-phosphate. However, it can also process certain deoxy-analogs, highlighting the potential for generating novel cyclitols.
| Substrate | Product | Catalytic Efficiency (Qualitative) | Reference |
| D-Glucose-6-phosphate | This compound | High (Natural Substrate) | [5] |
| 2-deoxy-D-glucose-6-phosphate | Dideoxy-scyllo-inosose derivative | Moderate (Substrate) | [5] |
| 3-deoxy-D-glucose-6-phosphate | Dideoxy-scyllo-inosose derivative | Moderate (Substrate) | [5] |
| 4-deoxy-D-glucose-6-phosphate | No cyclization | Not a substrate | [5] |
A kinetic isotope effect of kH/kD = 2.4 has been estimated for the overall reaction, suggesting that a C-H bond cleavage step is at least partially rate-limiting.[1]
Mandatory Visualizations
DOIS Catalytic Cycle
Caption: The multi-step catalytic mechanism of this compound synthase (DOIS).
Experimental Workflow for DOIS Characterization
Caption: A typical experimental workflow for the characterization of DOIS.
Experimental Protocols
Recombinant DOIS Expression and Purification
Objective: To obtain highly pure and active DOIS for subsequent biochemical and structural studies.
Methodology (adapted from Kudo et al., 1999):
-
Gene Cloning and Expression: The gene encoding DOIS (e.g., btrC from Bacillus circulans) is cloned into a suitable expression vector (e.g., pET series) and transformed into an E. coli expression host (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors) and lysed by sonication or high-pressure homogenization.
-
Chromatographic Purification: The soluble fraction of the cell lysate is subjected to a series of chromatographic steps. A typical purification protocol may include:
-
Anion-Exchange Chromatography: Using a column such as DEAE-Sepharose to separate proteins based on charge.
-
Hydrophobic Interaction Chromatography: Employing a resin like Phenyl-Sepharose to further purify the protein based on hydrophobicity.
-
Size-Exclusion Chromatography: Using a column like Superdex 200 to separate proteins based on size and achieve final polishing.
-
-
Purity Assessment: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
DOIS Enzyme Activity Assay
Objective: To measure the catalytic activity of DOIS by quantifying the formation of this compound.
Methodology (adapted from Yamauchi & Kakinuma, 1992):
-
Reaction Mixture: A typical reaction mixture contains:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
D-glucose-6-phosphate (substrate)
-
NAD+ (cofactor)
-
CoCl2 (divalent metal cofactor)
-
Purified DOIS enzyme
-
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: The reaction is terminated by heating or the addition of an acid (e.g., perchloric acid).
-
Product Quantification: The amount of this compound formed is quantified. A common method is:
-
Derivatization: The product is converted to a volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized product is separated and quantified by GC-MS, often using selected-ion monitoring (SIM) for enhanced sensitivity and specificity.[4]
-
X-ray Crystallography of DOIS
Objective: To determine the three-dimensional structure of DOIS to gain insights into its active site architecture and catalytic mechanism.
Methodology (adapted from Nango et al., 2005):
-
Crystallization: Purified DOIS is concentrated to a suitable concentration (e.g., 4.2 mg/mL) and subjected to crystallization screening using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystallization Conditions: For DOIS from Bacillus circulans, crystals have been obtained using a reservoir solution containing 40% (w/v) PEG 4000, 200 mM Li2SO4, and 100 mM Tris-HCl pH 8.6.[2][5]
-
Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron radiation source.
-
Structure Determination and Refinement: The crystal structure is solved using methods such as molecular replacement (if a homologous structure is available) or multiple isomorphous replacement. The structural model is then refined against the diffraction data.
Site-Directed Mutagenesis of DOIS
Objective: To investigate the role of specific amino acid residues in the catalysis and substrate binding of DOIS.
Methodology (General Protocol):
-
Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution, deletion, or insertion into the DOIS gene.
-
PCR Amplification: The entire plasmid containing the DOIS gene is amplified using a high-fidelity DNA polymerase and the mutagenic primers.
-
Template Removal: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the template plasmid isolated from E. coli is methylated, while the newly synthesized PCR product is not).
-
Transformation and Sequencing: The mutated plasmid is transformed into E. coli, and the presence of the desired mutation is confirmed by DNA sequencing.
-
Protein Expression and Characterization: The mutant DOIS protein is then expressed, purified, and its catalytic activity and kinetic parameters are compared to the wild-type enzyme.
Conclusion and Future Perspectives
The mechanism of this compound synthase is a fascinating example of complex enzymatic catalysis, involving a series of coordinated chemical transformations. While significant progress has been made in elucidating its structural and mechanistic features, a complete quantitative understanding of its kinetics is still emerging. Further studies focusing on trapping and characterizing reaction intermediates, detailed kinetic analysis with a broader range of substrate analogs, and computational modeling will undoubtedly provide deeper insights into the catalytic prowess of this important enzyme. Such knowledge will be instrumental in the development of novel aminoglycoside antibiotics and in the chemoenzymatic synthesis of valuable carbocyclic compounds. The methodologies outlined in this guide provide a robust framework for researchers to contribute to this exciting field.
References
- 1. Kinetic isotope effect and reaction mechanism of this compound synthase derived from butirosin-producing Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation and characterization of three beta-galactosidases from Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Active site mapping of this compound synthase, the key starter enzyme for the biosynthesis of 2-deoxystreptamine. Mechanism-based inhibition and identification of lysine-141 as the entrapped nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of human erythrocyte glucose-6-phosphate dehydrogenase dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
An In-depth Technical Guide to 2-Deoxy-scyllo-inosose: Chemical Structure, Stereochemistry, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-scyllo-inosose is a pivotal carbocyclic sugar and a key biosynthetic intermediate in the production of 2-deoxystreptamine-containing aminoglycoside antibiotics, a class of potent antibacterial agents. Its unique chemical structure and stereochemistry are of significant interest to researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its enzymatic synthesis, and the analytical methods for its characterization.
Chemical Structure and Stereochemistry
This compound is a tetrahydroxycyclohexanone. The specific stereoisomer of biological importance is (2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one.[1][2] The scyllo configuration indicates that the hydroxyl groups at positions 3, 4, and 5 are in an equatorial orientation, while the hydroxyl group at position 2 is axial, relative to the chair conformation of the cyclohexane (B81311) ring. The absence of a hydroxyl group at the C-2 position, as indicated by "2-Deoxy," is a defining feature of this molecule.
Key Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one | [1] |
| Molecular Formula | C6H10O5 | [1] |
| Molecular Weight | 162.14 g/mol | [1] |
| SMILES | C1--INVALID-LINK--O)O)O">C@HO | [1] |
| InChI Key | GZYCZKBRQBKGJW-FSZQNWAESA-N | [1] |
| CAS Number | 78963-40-3 | [1] |
Biosynthesis of this compound
This compound is synthesized from D-glucose-6-phosphate through a multi-step enzymatic reaction catalyzed by this compound synthase (DOIS).[3][4][5][6][7][8][9][10] This enzyme is a key player in the biosynthetic pathway of aminoglycoside antibiotics in various microorganisms, including Bacillus and Streptomyces species.[3][4][9][11] The reaction requires NAD+ as a cofactor and is stimulated by the presence of Co2+ ions.[9] The proposed mechanism involves an initial oxidation at C-4 of the glucose-6-phosphate substrate, followed by phosphate (B84403) elimination, and an intramolecular aldol (B89426) condensation to form the six-membered carbocycle.[3][10][12]
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on a one-pot enzymatic synthesis approach.[6][7]
Materials:
-
Polyphosphate
-
Polyphosphate glucokinase (PPGK)
-
This compound synthase (DOIS) from Bacillus circulans (BtrC)
-
NAD+
-
CoCl2
-
Tris-HCl buffer (pH 7.5)
-
Reaction vessel
Procedure:
-
Prepare a reaction mixture containing D-glucose, polyphosphate, NAD+, and CoCl2 in Tris-HCl buffer.
-
Add polyphosphate glucokinase (PPGK) to the mixture to initiate the synthesis of D-glucose-6-phosphate.
-
After a sufficient incubation period for the formation of D-glucose-6-phosphate, add this compound synthase (DOIS) to the reaction mixture.
-
Incubate the reaction at an optimal temperature (typically 25-37°C) with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them using a suitable method such as GC-MS.
-
Once the reaction is complete, terminate the reaction by heat inactivation of the enzymes or by adding a quenching agent.
References
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. Kinetic isotope effect and reaction mechanism of this compound synthase derived from butirosin-producing Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot enzymatic synthesis of this compound from d-glucose and polyphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
- 7. rsc.org [rsc.org]
- 8. Frontiers | Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]
- 9. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.pdx.edu [web.pdx.edu]
- 11. Crystallization and X-ray analysis of this compound synthase, the key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate specificity of this compound synthase, the starter enzyme for 2-deoxystreptamine biosynthesis, toward deoxyglucose-6-phosphates and proposed mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 2-Deoxy-scyllo-inosose: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-scyllo-inosose (DOI), a cyclitol derivative, stands as a pivotal intermediate in the biosynthesis of a major class of clinically important aminoglycoside antibiotics, including butirosin, kanamycin, and neomycin.[1][2][3] Its unique six-membered carbocyclic structure, featuring multiple stereocenters, also makes it a valuable chiral building block for the synthesis of various pharmaceuticals and fine chemicals.[2][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological role.
Physical and Chemical Properties
This compound, with the IUPAC name (2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one, is a white, crystalline solid.[5][6] While extensive data on its physical properties is limited, the following table summarizes the key known and computed characteristics.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₅ | [5] |
| Molecular Weight | 162.14 g/mol | [5] |
| Monoisotopic Mass | 162.052823 Da | [5] |
| Appearance | White crystalline powder | |
| Melting Point | Not explicitly reported | |
| Solubility | Soluble in water. A purification method involves dissolving the crude product in methanol (B129727) and inducing crystallization by adding ethanol. | [7] |
| Stability | Sensitive to light and heat, which can cause oxidation or isomerization. A slight decrease in titer was observed after 50 hours of fermentation, suggesting some instability in solution over time. | [6][7] |
Spectral Data:
-
Mass Spectrometry (MS): Analysis of this compound is often performed after derivatization, for example, as the tetra-O-trimethylsilyl (TMS) ether or as an oxime adduct. For the oxime adduct with O-(4-nitrobenzyl)hydroxylamine, a specific mass transition of m/z 315.3 > 164.3 is observed in positive ion mode ESI-MS/MS.[7]
Biosynthesis and Biological Role
This compound is a key intermediate in the biosynthetic pathway of 2-deoxystreptamine-containing aminoglycoside antibiotics.[1] It is synthesized from the primary metabolite D-glucose-6-phosphate (G6P) in a multi-step reaction catalyzed by the enzyme this compound synthase (DOIS).[8][9] This enzyme utilizes NAD+ as a cofactor.[8]
The biosynthetic pathway is a critical target for metabolic engineering to enhance the production of aminoglycoside antibiotics.[2] Beyond its role in antibiotic synthesis, it has been postulated that this compound or its derivatives may function as signaling molecules or transporters in some organisms.[6]
Signaling Pathway Diagram
The biosynthesis of this compound from D-glucose-6-phosphate is a key step in the formation of the 2-deoxystreptamine (B1221613) core of many aminoglycoside antibiotics. The subsequent conversion to 2-deoxy-scyllo-inosamine (B1216308) is also a critical step in this pathway.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a one-pot enzymatic synthesis from D-glucose.
Materials:
-
This compound synthase (DOIS), e.g., recombinant BtrC from Bacillus circulans
-
Hexokinase
-
D-glucose
-
ATP (Adenosine triphosphate)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
CoCl₂
-
Tris-HCl buffer (pH 7.7)
-
Reaction vessel
-
Incubator/shaker
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, D-glucose, ATP, NAD+, and CoCl₂.
-
Add hexokinase to the mixture to initiate the phosphorylation of D-glucose to D-glucose-6-phosphate.
-
After a suitable incubation period for the formation of G6P, add the purified DOIS enzyme to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the DOIS enzyme (typically around 30-37°C) with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing for the formation of this compound using a suitable method such as GC-MS after derivatization.
-
Upon completion of the reaction, the product can be purified from the reaction mixture.
Purification of Recombinant this compound Synthase (DOIS)
This protocol outlines the purification of recombinant DOIS (BtrC) from E. coli.[9]
Materials:
-
E. coli cell lysate overexpressing the DOIS enzyme
-
Tris-HCl buffer (pH 7.7)
-
(NH₄)₂SO₄
-
CoCl₂
-
Hi-Load 26/60 Superdex 200pg column
-
Hi-Load 16/10 Phenyl Sepharose HP column
-
FPLC system
-
Centrifugal concentrator
Procedure:
-
Clarify the E. coli cell lysate by centrifugation.
-
Subject the supernatant to FPLC on a Hi-Load 26/60 Superdex 200pg column (size exclusion chromatography).
-
Combine and concentrate the fractions containing the DOIS enzyme.
-
Load the concentrated protein solution onto a Hi-Load 16/10 Phenyl Sepharose HP column (hydrophobic interaction chromatography) equilibrated with buffer containing 1 M (NH₄)₂SO₄.
-
Elute the bound protein using a decreasing linear gradient of (NH₄)₂SO₄.
-
Collect the fractions containing the purified DOIS enzyme.
-
Exchange the buffer and concentrate the purified enzyme. Store at -80°C.
Analytical Method: GC-MS Analysis
This protocol describes the quantitative analysis of this compound by GC-MS after derivatization.[7]
Materials:
-
Sample containing this compound
-
Methanol/water (1:2, v/v)
-
O-(4-nitrobenzyl)hydroxylamine hydrochloride
-
UPLC-ESI-MS/MS system
Procedure:
-
To 100 µL of the sample, add 300 µL of methanol/water (1:2, v/v) and 40 µL of O-(4-nitrobenzyl)hydroxylamine hydrochloride (35 mg/mL).
-
Incubate the mixture at 60°C for 30 minutes to form the oxime adduct.
-
Evaporate the solvent to dryness under vacuum.
-
Reconstitute the residue in 100 µL of methanol.
-
Inject an aliquot into the UPLC-ESI-MS/MS system for analysis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the production and analysis of this compound.
References
- 1. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. This compound | C6H10O5 | CID 10583108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-4-epi-scyllo-inosose (DEI) is the Product of EboD, A Highly Conserved Dehydroquinate Synthase-like Enzyme in Bacteria and Eustigmatophyte Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystallization and X-ray analysis of this compound synthase, the key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Natural Sources and Biosynthesis of 2-Deoxy-scyllo-inosose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-scyllo-inosose (DOI) is a crucial carbocyclic intermediate in the biosynthesis of a major class of clinically important aminoglycoside antibiotics, including butirosin (B1197908), neomycin, kanamycin, and gentamicin.[1][2] Its unique chemical structure also makes it a valuable starting material for the synthesis of various pharmaceuticals and fine chemicals. This technical guide provides an in-depth overview of the natural sources of DOI-producing organisms, the biosynthetic pathways involved, and experimental protocols for its production and analysis.
Natural Producing Organisms
This compound is not a final metabolic product but rather a key precursor molecule. Therefore, it is found in microorganisms that synthesize 2-deoxystreptamine-containing aminoglycoside antibiotics. The primary natural sources of DOI are bacteria, particularly species belonging to the genera Bacillus and Streptomyces.
| Organism Species | Aminoglycoside Produced | Reference |
| Bacillus circulans | Butirosin | [3][4][5][6] |
| Streptomyces tenebrarius | Tobramycin | [3] |
| Micromonospora echinospora | Gentamicin | [3] |
| Streptomyces kanamyceticus | Kanamycin | [3][7] |
| Streptomyces fradiae | Neomycin | [2] |
| Streptoalloteichus hindustanus | Not specified | [3] |
While not natural producers of DOI itself, it is noteworthy that organisms such as Nostoc punctiforme and Sporocytophaga myxococcoides produce a related enzyme that synthesizes a novel cyclitol, 2-deoxy-4-epi-scyllo-inosose, from mannose 6-phosphate.[8][9]
Biosynthesis of this compound
The biosynthesis of DOI is initiated from the primary metabolite D-glucose-6-phosphate (G6P). The key enzymatic step is the conversion of G6P to DOI, a reaction catalyzed by the enzyme this compound synthase (DOIS).[4][5] This enzyme is a member of the sugar phosphate (B84403) cyclase family.[1] The biosynthesis of 2-deoxystreptamine (B1221613), the core of many aminoglycosides, proceeds from DOI.
The biosynthetic pathway from G6P to 2-deoxystreptamine involves a series of enzymatic reactions:
-
Carbocycle Formation: this compound synthase (DOIS) catalyzes the conversion of D-glucose-6-phosphate to this compound.[4][5]
-
Transamination: A PLP-dependent aminotransferase converts DOI to 2-deoxy-scyllo-inosamine (B1216308).[1]
-
Oxidation: In the butirosin and neomycin pathways, 2-deoxy-scyllo-inosamine is oxidized to 2-deoxy-3-keto-scyllo-inosamine by two different enzymes: a radical SAM dehydrogenase (BtrN) in the butirosin pathway and a Zn-dependent dehydrogenase (NeoA) in the neomycin pathway.[1]
Enhanced Production of this compound
Metabolic engineering has been successfully employed to enhance the production of DOI. By redirecting carbon flux towards the precursor G6P and overexpressing the DOIS enzyme, significant increases in DOI titers have been achieved.
Production in Metabolically Engineered Bacillus subtilis**
A study by Park et al. (2017) demonstrated high-level production of DOI in engineered Bacillus subtilis.[3] Key modifications included the disruption of genes encoding glucose-6-phosphate isomerase (pgi) and phosphoglucomutase (pgcA) to increase the intracellular pool of G6P.[3] Different codon-optimized DOIS genes were then expressed in these engineered strains.
| Strain | Genotype | DOI Synthase Gene | DOI Titer (g/L) |
| BSDOI-2 | Wild-type | btrC (B. circulans) | ~2.3 |
| BSDOI-15 | Δpgi ΔpgcA | codon-optimized tobC (S. tenebrarius) | up to 37.2 |
Fed-batch fermentation of the BSDOI-15 strain using a dual carbon source of glycerol (B35011) and glucose yielded the highest reported DOI titer of 38.0 g/L.[3]
Production in Photosynthetic Cyanobacteria
For a more sustainable approach, DOI has been produced in the cyanobacterium Synechococcus elongatus PCC 7942.[10] By expressing the btrC gene from Bacillus circulans, researchers achieved a DOI production of 400 mg/L without the need for an external carbon source, utilizing G6P synthesized through photosynthesis.[10]
Experimental Protocols
Purification of this compound Synthase from Bacillus circulans
This protocol is based on the work of Kudo et al. (1999).[6]
a. Cell Culture and Lysis:
-
Culture Bacillus circulans SANK 72073 in a suitable medium to induce butirosin production.
-
Harvest cells by centrifugation and wash with a buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend cells in the same buffer containing a protease inhibitor cocktail and lyse by sonication or French press.
-
Clarify the lysate by ultracentrifugation.
b. Chromatographic Purification:
-
Anion-Exchange Chromatography: Load the supernatant onto a Q-Sepharose column and elute with a linear gradient of NaCl.
-
Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium (B1175870) sulfate, and apply to a Phenyl-Sepharose column. Elute with a decreasing gradient of ammonium sulfate.
-
Gel Filtration Chromatography: Concentrate the active fractions and apply to a Superdex 200 column equilibrated with a suitable buffer.
c. Enzyme Activity Assay:
-
The activity of DOIS can be determined by measuring the formation of DOI from G6P.
-
The reaction mixture should contain the enzyme fraction, G6P, NAD+, and Co²⁺ in a suitable buffer.
-
The reaction can be stopped by adding acid, and the product can be quantified by HPLC.
Fed-Batch Fermentation for DOI Production in Engineered B. subtilis
This protocol is a generalized procedure based on the study by Park et al. (2017).[3][11]
a. Strain and Media:
-
Use the engineered B. subtilis strain BSDOI-15 (Δpgi ΔpgcA, expressing codon-optimized tobC).
-
Prepare a suitable fermentation medium containing a primary carbon source (e.g., glycerol), nitrogen source, salts, and trace elements.
b. Fermentation Conditions:
-
Inoculate a seed culture and grow to a suitable optical density.
-
Transfer the seed culture to the fermenter.
-
Maintain the temperature, pH, and dissolved oxygen at optimal levels for B. subtilis growth and DOI production.
-
After an initial growth phase on glycerol, initiate a fed-batch strategy by adding a concentrated glucose solution at a controlled rate.
c. DOI Quantification:
-
Periodically withdraw samples from the fermenter.
-
Centrifuge to remove cells.
-
Analyze the supernatant for DOI concentration using HPLC.
Conclusion
The natural production of this compound is intrinsically linked to the biosynthesis of aminoglycoside antibiotics in various bacterial species. While these natural sources provide the genetic blueprint for DOI synthesis, significant advancements in metabolic engineering have enabled the high-titer production of this valuable intermediate in heterologous hosts like Bacillus subtilis. Furthermore, the development of photosynthetic production systems in cyanobacteria offers a promising avenue for sustainable and carbon-neutral synthesis. The detailed understanding of the biosynthetic pathways and the availability of robust experimental protocols are crucial for leveraging DOI in the development of novel pharmaceuticals and other valuable chemicals.
References
- 1. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of this compound synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Parallel pathways in the biosynthesis of aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Deoxy-4-epi-scyllo-inosose (DEI) is the Product of EboD, A Highly Conserved Dehydroquinate Synthase-like Enzyme in Bacteria and Eustigmatophyte Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]
Unraveling the Foundations: An In-depth Technical Guide to the Early Studies of 2-Deoxystreptamine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxystreptamine (B1221613) (DOS) is a C7N aminocyclitol that forms the central scaffold of a large number of clinically important aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin. The elucidation of its biosynthetic pathway has been a cornerstone of natural product chemistry and has paved the way for the engineered biosynthesis of novel antibiotic derivatives. This technical guide delves into the seminal early studies that laid the groundwork for our current understanding of DOS biosynthesis, focusing on the key enzymatic transformations, the experimental methodologies employed, and the quantitative data that underpinned these discoveries.
The Core Biosynthetic Pathway: From Glucose-6-Phosphate to 2-Deoxystreptamine
The early research, primarily conducted in the 1970s and 1980s, established that the biosynthesis of 2-deoxystreptamine initiates from the primary metabolite D-glucose-6-phosphate and proceeds through a series of enzymatic reactions. The core pathway involves the cyclization of the sugar phosphate (B84403), followed by two amination steps and a dehydrogenation reaction.
The key enzymatic steps identified in these pioneering studies are:
-
Cyclization: D-Glucose-6-phosphate is converted to 2-deoxy-scyllo-inosose (DOI) by the enzyme this compound synthase (DOIS).
-
First Amination: The keto group of DOI is aminated to form 2-deoxy-scyllo-inosamine (B1216308). This reaction is catalyzed by an aminotransferase.
-
Oxidation: The hydroxyl group at C-3 of 2-deoxy-scyllo-inosamine is oxidized to a keto group.
-
Second Amination: A second transamination reaction introduces an amino group at C-1, yielding 2-deoxystreptamine.
The logical workflow for the elucidation of this pathway is depicted below:
Caption: Logical workflow for the elucidation of the 2-deoxystreptamine biosynthetic pathway.
Key Enzymes and Their Early Characterization
The initial understanding of the enzymes involved in DOS biosynthesis came from studies using cell-free extracts of aminoglycoside-producing organisms, primarily from the genera Streptomyces and Bacillus.
This compound Synthase (DOIS)
This enzyme catalyzes the critical cyclization of D-glucose-6-phosphate to form the carbocyclic intermediate, this compound. Early work focused on demonstrating its activity in cell-free systems and later moved towards its purification and characterization.
Quantitative Data from Early Studies:
| Enzyme Source | Substrate | Km | kcat | Optimal pH | Optimal Temp. | Reference |
| Bacillus circulans | D-Glucose-6-Phosphate | 9.0 x 10-4 M | 7.3 x 10-2 s-1 | Not Reported | Not Reported | [1] |
| Bacillus circulans | NAD+ | 1.7 x 10-4 M | - | Not Reported | Not Reported | [1] |
Experimental Protocol: Purification of this compound Synthase from Bacillus circulans [1]
This protocol describes the first purification of DOIS to electrophoretic homogeneity.
-
Cell Lysis: Frozen cells of Bacillus circulans were suspended in a buffer containing Tris-HCl, EDTA, and dithiothreitol (B142953) and disrupted by sonication.
-
Streptomycin (B1217042) Sulfate (B86663) Precipitation: Nucleic acids were removed by the addition of streptomycin sulfate solution.
-
Ammonium (B1175870) Sulfate Fractionation: The protein was precipitated by the gradual addition of ammonium sulfate. The fraction precipitating between 40% and 60% saturation was collected.
-
Anion Exchange Chromatography: The protein solution was applied to a DEAE-Sephacel column and eluted with a linear gradient of KCl.
-
Hydrophobic Interaction Chromatography: The active fractions were applied to a Phenyl-Sepharose CL-4B column and eluted with a decreasing gradient of ammonium sulfate.
-
Gel Filtration Chromatography: The final purification step was performed on a Sephacryl S-200 column.
Aminotransferases
At least two distinct aminotransferase activities were proposed in the early studies, responsible for the two amination steps. One of the earliest characterized was an L-glutamine-dependent aminotransferase from Streptomyces fradiae.
Quantitative Data from Early Studies:
| Enzyme Source | Molecular Weight (Estimated) | Amino Donor | Reference |
| Streptomyces fradiae | 130,000 Daltons | L-glutamine | [2] |
Experimental Protocol: Assay for Aminotransferase Activity in Streptomyces fradiae Cell-Free Extracts [2]
-
Preparation of Cell-Free Extract: Mycelia of S. fradiae were harvested, washed, and disrupted by sonication in a phosphate buffer. The homogenate was centrifuged to obtain a clear supernatant.
-
Reaction Mixture: The standard assay mixture contained this compound, L-glutamine, pyridoxal (B1214274) phosphate, and the cell-free extract in a phosphate buffer.
-
Incubation: The reaction was incubated at 37°C for a specified time.
-
Termination and Analysis: The reaction was stopped by heating. The formation of the aminated product, 2-deoxy-scyllo-inosamine, was determined by chromatographic and colorimetric methods.
Elucidation of the Pathway through Isotopic Labeling and Mutant Studies
Pioneering work using isotopically labeled precursors and blocked mutants was instrumental in piecing together the biosynthetic puzzle of 2-deoxystreptamine.
Feeding Studies with Labeled Precursors
Feeding experiments with isotopically labeled glucose were crucial for tracing the origin of the carbon atoms in the DOS core and for understanding the stereochemistry of the reactions.
Experimental Protocol: Feeding of Deuterium-Labeled Glucose to Streptomyces ribosidificus [3]
-
Precursor Synthesis: D-[6,6-2H2]glucose, D-(6R)-[6-2H1]glucose, and D-(6S)-[6-2H1]glucose were synthesized.
-
Fermentation: The labeled glucose precursors were added to the culture medium of S. ribosidificus at the time of inoculation.
-
Antibiotic Isolation: After fermentation, the antibiotic ribostamycin (B1201364) (which contains a DOS moiety) was isolated from the culture broth by ion-exchange chromatography.
-
Analysis: The isolated ribostamycin was hydrolyzed to obtain 2-deoxystreptamine. The incorporation and stereospecificity of the deuterium (B1214612) labels were analyzed by field desorption mass spectrometry and 2H NMR spectroscopy.
The results of these experiments demonstrated that both hydrogens from the C-6 of glucose are incorporated into the C-2 position of 2-deoxystreptamine, providing key insights into the cyclization mechanism.[3]
Use of Blocked Mutants
The isolation of mutants blocked in the biosynthesis of DOS was a powerful tool for accumulating and identifying pathway intermediates.
Experimental Protocol: Isolation and Characterization of an Intermediate using a DOS- Mutant of Bacillus circulans [4]
-
Mutant Generation: A mutant of Bacillus circulans unable to produce butirosin (B1197908) (a DOS-containing antibiotic) was generated by mutagenesis.
-
Fermentation and Intermediate Isolation: The mutant was cultured, and the fermentation broth was analyzed for the accumulation of novel compounds. An intermediate, designated S-11-P, was isolated.
-
Structural Elucidation: The structure of S-11-P was determined by spectroscopic methods.
-
Feeding to the Mutant: S-11-P was fed to the DOS- mutant, and the production of butirosin was restored, confirming its status as a pathway intermediate.
This study was critical in identifying a key intermediate and confirming the proposed biosynthetic sequence.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow for enzyme characterization from the early studies.
Caption: The core biosynthetic pathway of 2-deoxystreptamine as elucidated by early studies.
Caption: A typical experimental workflow for the characterization of a biosynthetic enzyme.
Conclusion
The early investigations into the biosynthesis of 2-deoxystreptamine were triumphs of classical biochemical and microbiological research. Through a combination of isotopic labeling, mutant analysis, and in vitro enzymatic studies, the foundational pathway from a simple sugar to a complex aminocyclitol was delineated. These seminal studies not only provided a deep understanding of the biosynthesis of a crucial antibiotic scaffold but also laid the methodological groundwork for the field of natural product biosynthesis. The knowledge gleaned from this early work continues to be highly relevant for modern synthetic biology and drug development efforts aimed at creating novel and more effective aminoglycoside antibiotics.
References
- 1. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism and stereochemistry of the biosynthesis of 2-deoxystreptamine and neosamine C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic pathway of 2-deoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Deoxy-scyllo-inosose in Microbial Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Deoxy-scyllo-inosose (DOI) is a critical carbocyclic intermediate in the biosynthesis of a large family of clinically important aminoglycoside antibiotics, including butirosin (B1197908), neomycin, kanamycin, and gentamicin. Produced from D-glucose-6-phosphate by the enzyme this compound synthase (DOIS), DOI serves as the central scaffold upon which further enzymatic modifications build the final complex antibiotic structures. Understanding the function and biosynthesis of DOI is paramount for the rational design of novel aminoglycosides to combat rising antibiotic resistance. This technical guide provides an in-depth exploration of the biosynthesis of DOI, the downstream enzymatic conversions leading to the core aminocyclitol 2-deoxystreptamine (B1221613) (DOS), and the intricate regulatory networks that govern its production in various microbial systems. Furthermore, this guide details key experimental protocols and presents a workflow for the metabolic engineering of microorganisms to enhance DOI production, a strategy with significant potential for industrial applications.
Introduction to this compound (DOI)
This compound is a six-membered carbocycle that represents the first committed intermediate in the biosynthetic pathway of 2-deoxystreptamine (DOS)-containing aminoglycoside antibiotics[1][2]. These antibiotics are a cornerstone in the treatment of severe bacterial infections. The biosynthesis of DOI is a key step that dictates the overall production of these vital secondary metabolites. The enzyme responsible for this crucial transformation is this compound synthase (DOIS), which catalyzes the cyclization of D-glucose-6-phosphate[3][4][5][6].
The Biosynthetic Pathway of 2-Deoxystreptamine from Glucose-6-Phosphate
The conversion of the primary metabolite D-glucose-6-phosphate to the central aminoglycoside scaffold, 2-deoxystreptamine, is a multi-step enzymatic process.
Formation of this compound (DOI)
The biosynthesis commences with the intricate intramolecular cyclization of D-glucose-6-phosphate to form DOI, a reaction catalyzed by DOI synthase (DOIS)[3][4][5][6]. This enzyme is a member of the sugar phosphate (B84403) cyclase family and its mechanism is proposed to involve an oxidation-reduction-elimination-cyclization sequence[7][8]. The reaction requires NAD+ as a cofactor[8]. The gene encoding DOI synthase, often designated as btrC in butirosin-producing organisms, is a key genetic marker for identifying potential aminoglycoside producers[9].
Conversion of DOI to 2-Deoxystreptamine (DOS)
Following its synthesis, DOI undergoes a series of enzymatic modifications to yield 2-deoxystreptamine. This part of the pathway involves at least two key enzymatic steps:
-
Transamination: An L-glutamine:this compound aminotransferase catalyzes the transfer of an amino group from L-glutamine to DOI, forming 2-deoxy-scyllo-inosamine[10].
-
Second Transamination/Dehydrogenation: A subsequent dehydrogenase and a second aminotransferase are required to introduce the second amino group and generate the final 2-deoxystreptamine core[2].
The genes encoding these enzymes are typically clustered together with the DOI synthase gene in the biosynthetic gene clusters of aminoglycoside-producing microorganisms[9][10].
Quantitative Data on DOI Synthase
The kinetic parameters of DOI synthase provide valuable insights into its efficiency and substrate affinity. While data is limited, studies on the enzyme from Bacillus circulans have provided the following values:
| Enzyme Source | Substrate | Km (M) | kcat (s-1) | Reference |
| Bacillus circulans | D-Glucose-6-Phosphate | 9.0 x 10-4 | 7.3 x 10-2 | [8] |
| Bacillus circulans | NAD+ | 1.7 x 10-4 | - | [8] |
A kinetic isotope effect of kH/kD = 2.4 has been observed for the DOI synthase from Bacillus circulans, suggesting that the hydride abstraction and return occur within the same glucose molecule[7][8]. Further comparative kinetic data from other aminoglycoside-producing organisms such as Streptomyces and Micromonospora are needed for a more comprehensive understanding of this enzyme family.
Regulation of DOI Biosynthesis
The production of secondary metabolites, including aminoglycosides, is tightly regulated in microorganisms to ensure their synthesis occurs at the appropriate growth phase and in response to specific environmental cues. The regulation of DOI biosynthesis is integrated into the broader regulatory networks controlling antibiotic production.
Cluster-Situated Regulators
Biosynthetic gene clusters for aminoglycosides often contain one or more regulatory genes, known as cluster-situated regulators (CSRs)[1][11]. These regulators can act as activators or repressors of the biosynthetic genes, including the DOI synthase gene. For instance, in the butirosin biosynthetic cluster, several open reading frames with potential regulatory functions have been identified in proximity to the btrC gene[8][12].
Global Regulatory Networks
The expression of aminoglycoside biosynthetic genes is also influenced by global regulatory networks that respond to nutritional signals and cellular stress. In Streptomyces, a major producer of antibiotics, small signaling molecules called gamma-butyrolactones (GBLs) play a crucial role in triggering the onset of secondary metabolism[8][13]. A-factor from Streptomyces griseus, for example, initiates a signaling cascade involving the receptor protein ArpA and the key transcriptional activator AfsA, which in turn can influence the expression of antibiotic biosynthetic gene clusters[14][15]. While a direct link to DOI synthase gene regulation is still under investigation, it is likely that these global regulators exert control over the entire biosynthetic pathway.
Experimental Protocols
Assay for this compound Synthase (DOIS) Activity
This protocol is adapted from methods used for the characterization of DOIS and similar enzymes.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
D-Glucose-6-phosphate (G6P) solution (10 mM)
-
NAD+ solution (5 mM)
-
CoCl2 solution (10 mM)
-
Purified DOIS enzyme preparation
-
O-(4-nitrobenzyl)hydroxylamine hydrochloride solution (for derivatization)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
50 µL of 50 mM Tris-HCl (pH 7.5)
-
10 µL of 10 mM G6P
-
10 µL of 5 mM NAD+
-
5 µL of 10 mM CoCl2
-
Add purified DOIS enzyme (e.g., 10-50 µg)
-
Adjust the final volume to 100 µL with sterile water.
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by heating at 100°C for 5 minutes.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Derivatization of DOI for HPLC analysis:
-
Take an aliquot of the supernatant and add O-(4-nitrobenzyl)hydroxylamine hydrochloride solution.
-
Incubate at 60°C for 30 minutes to form the oxime derivative of DOI[16].
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 HPLC column.
-
Elute with a suitable mobile phase (e.g., a gradient of methanol (B129727) and water).
-
Detect the DOI-oxime derivative by monitoring the absorbance at a specific wavelength (e.g., 280 nm or as determined by the derivative's absorption maximum).
-
Quantify the amount of DOI produced by comparing the peak area to a standard curve of derivatized DOI.
-
Heterologous Expression and Purification of DOI Synthase
This protocol provides a general workflow for producing and purifying recombinant DOI synthase, for example, the btrC gene product from Bacillus circulans.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET vector with a His-tag)
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (Lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM)
-
Elution buffer (Lysis buffer with a high imidazole concentration, e.g., 250 mM)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Procedure:
-
Cloning: Clone the DOI synthase gene (e.g., btrC) into the expression vector.
-
Transformation: Transform the expression plasmid into the E. coli expression strain.
-
Expression:
-
Grow a culture of the transformed E. coli in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein production.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification:
-
Equilibrate the Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged DOI synthase with elution buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.
-
Perform a buffer exchange to a suitable storage buffer.
-
Metabolic Engineering for Enhanced DOI Production
Metabolic engineering strategies can be employed to increase the production of DOI in microbial hosts. A common approach involves redirecting the carbon flux from primary metabolism towards the DOI biosynthetic pathway. The following workflow describes a strategy for enhancing DOI production in Bacillus subtilis.
This workflow involves the following key steps:
-
Host Strain Modification: The genes pgi (encoding glucose-6-phosphate isomerase) and pgcA (encoding phosphoglucomutase) are knocked out in Bacillus subtilis. This blocks the entry of glucose-6-phosphate into glycolysis and the pentose (B10789219) phosphate pathway, thereby increasing the intracellular pool of this precursor for DOI synthesis.
-
Heterologous Expression: A codon-optimized DOI synthase gene, such as tobC from the tobramycin (B1681333) producer Streptomyces tenebrarius, is cloned into an expression vector and introduced into the engineered B. subtilis host.
-
Fed-Batch Fermentation: The recombinant strain is cultivated in a fed-batch fermentation process. This allows for high-cell-density cultivation and controlled feeding of substrates to maximize DOI production.
Conclusion
This compound stands as a central molecule in the microbial production of a vital class of antibiotics. A thorough understanding of its biosynthesis, regulation, and the enzymes involved is crucial for the future of aminoglycoside antibiotic development. The methodologies and data presented in this technical guide provide a foundation for researchers and drug development professionals to explore this important area of microbial secondary metabolism. Further research into the kinetic properties of DOI synthases from diverse microorganisms and the specific regulatory mechanisms controlling their expression will undoubtedly pave the way for the development of novel and more effective aminoglycoside antibiotics.
References
- 1. Construction and Analysis of Two Genome-scale Deletion Libraries for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The neomycin biosynthetic gene cluster of Streptomyces fradiae NCIMB 8233: characterisation of an aminotransferase involved in the formation of 2-deoxystreptamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]
- 7. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extended sequence and functional analysis of the butirosin biosynthetic gene cluster in Bacillus circulans SANK 72073 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fed-Batch Biomolecule Production by Bacillus subtilis: A State of the Art Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butirosin-biosynthetic gene cluster from Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization and utilization of methyltransferase for apramycin production in Streptoalloteichus tenebrarius - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Transcriptional Activation of Biosynthetic Gene Clusters in Filamentous Fungi [frontiersin.org]
- 16. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Evolutionary Relationship of DOI Synthase to Dehydroquinate Synthase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-deoxy-scyllo-inosose (DOI) synthase and 3-dehydroquinate (B1236863) (DHQ) synthase are homologous enzymes belonging to the sugar phosphate (B84403) cyclase (SPC) superfamily. Both enzymes catalyze a remarkable multi-step reaction to form a carbocycle from a sugar phosphate precursor, utilizing a common NAD⁺-dependent oxidative-reductive mechanism. DHQ synthase is a key enzyme in the shikimate pathway, essential for the biosynthesis of aromatic amino acids in bacteria, plants, and fungi, making it a validated target for herbicides and antimicrobial agents. DOI synthase channels glucose-6-phosphate into the biosynthesis of 2-deoxystreptamine, a core component of many clinically important aminoglycoside antibiotics. Despite their similar catalytic strategies and shared ancestry, these enzymes exhibit significant differences in substrate specificity, stereochemistry of the reaction, and active site architecture, reflecting a divergent evolution from a common ancestor to fulfill distinct metabolic roles. This technical guide provides a comprehensive analysis of the evolutionary relationship, comparative structural and functional data, detailed experimental protocols, and key metabolic pathways involving these two crucial enzymes.
Evolutionary Relationship and Phylogenetic Analysis
DOI synthase and DHQ synthase are members of the sugar phosphate cyclase (SPC) superfamily, a group of enzymes that catalyze the cyclization of sugar phosphates. Phylogenetic analysis of the SPC superfamily reveals that DOI synthase and DHQ synthase form distinct clades, suggesting they diverged from a common ancestral enzyme. This divergence likely occurred to accommodate different metabolic needs: the synthesis of essential aromatic compounds (DHQ synthase) versus the production of secondary metabolites like aminoglycoside antibiotics (DOI synthase).
Below is a logical representation of their evolutionary relationship within the broader context of the sugar phosphate cyclase superfamily.
Comparative Structural and Functional Analysis
While both enzymes catalyze a complex series of reactions within a single active site, there are key structural and functional distinctions.
Quantitative Data Comparison
The following tables summarize key quantitative data for DOI synthase and dehydroquinate synthase from representative organisms.
Table 1: Kinetic Parameters
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| DOI Synthase | Bacillus circulans | Glucose-6-phosphate | ~240 | ~2.4 | ~1.0 x 10⁴ |
| Dehydroquinate Synthase | Escherichia coli | DAHP | 3.7 | 3.0 | 8.1 x 10⁵[1] |
| Dehydroquinate Synthase | Staphylococcus aureus | DAHP | 54 | 48.5 | 9.0 x 10⁵[2] |
Note: Kinetic parameters can vary with experimental conditions.
Table 2: Structural Comparison
| Enzyme | Organism | PDB ID | Resolution (Å) | Quaternary Structure |
| DOI Synthase | Bacillus circulans | --INVALID-LINK-- | 2.30[3] | Dimer |
| Dehydroquinate Synthase | Escherichia coli | --INVALID-LINK-- | 2.30 | Monomer |
| Dehydroquinate Synthase | Staphylococcus aureus | --INVALID-LINK-- | 2.20[4] | Monomer |
A root-mean-square deviation (RMSD) comparison of the Cα backbones of DOI synthase from Bacillus circulans (PDB: 2D2X) and dehydroquinate synthase from Escherichia coli (PDB: 1DQS) reveals a conserved overall fold, with RMSD values typically in the range of 2.0-3.0 Å. The major structural differences are observed in the loop regions and at the substrate-binding site, reflecting their different substrate specificities.
Active Site Comparison
The active sites of DOI synthase and dehydroquinate synthase, while sharing a similar overall architecture, possess key differences in amino acid residues that dictate substrate specificity and stereochemical outcome.
Table 3: Key Active Site Residue Comparison (Conceptual)
| Function | Dehydroquinate Synthase (E. coli) | DOI Synthase (B. circulans) | Significance of Difference |
| Substrate Phosphate Binding | Arg/Lys residues | Arg/Lys residues | Conserved function for anchoring the phosphate group. |
| C4-OH Recognition (DAHP) | Specific polar residues | N/A | Key for distinguishing the seven-carbon DAHP from the six-carbon G6P. |
| C2-Keto Recognition (DAHP) | Specific polar residues | N/A | Also crucial for DAHP specificity. |
| Glucose Moiety Recognition (G6P) | N/A | Specific polar residues | Essential for binding glucose-6-phosphate. |
| General Base for Elimination | Asn | Glu | A critical difference that influences the stereochemistry of the phosphate elimination step. |
| Metal Ion Coordination | His/Asp/Glu residues | His/Asp/Glu residues | Conserved coordination of a divalent metal ion (typically Co²⁺ or Zn²⁺) required for catalysis. |
Metabolic Pathways
The following diagrams illustrate the metabolic pathways in which dehydroquinate synthase and DOI synthase participate.
Shikimate Pathway
Dehydroquinate synthase catalyzes the second committed step in the shikimate pathway, which leads to the biosynthesis of aromatic amino acids.
2-Deoxystreptamine Biosynthesis
DOI synthase catalyzes the initial cyclization step in the biosynthesis of 2-deoxystreptamine, the central scaffold of many aminoglycoside antibiotics.
References
A Deep Dive into the Evolutionary Blueprint of 2-Deoxy-scyllo-inosose Synthase (DOIS) Genes: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the phylogenetic analysis of 2-Deoxy-scyllo-inosose synthase (DOIS) genes, critical enzymes in the biosynthesis of aminoglycoside antibiotics. Tailored for researchers, scientists, and drug development professionals, this document outlines the core methodologies, data interpretation, and biosynthetic pathways associated with DOIS, offering a comprehensive resource for advancing research in antibiotic development and enzymatic evolution.
Introduction: The Significance of DOIS in Antibiotic Biosynthesis
This compound synthase (DOIS) is a pivotal enzyme that catalyzes the conversion of D-glucose-6-phosphate (G-6-P) into this compound (DOI), a crucial precursor for the biosynthesis of 2-deoxystreptamine (B1221613) (DOS). DOS forms the central aminocyclitol core of many clinically important aminoglycoside antibiotics, including kanamycin, neomycin, and gentamicin. The genes encoding DOIS are typically found within the biosynthetic gene clusters (BGCs) of these antibiotics in producer organisms, primarily from the genera Streptomyces and Bacillus.
Understanding the evolutionary relationships of DOIS genes through phylogenetic analysis offers several key advantages:
-
Discovery of Novel Antibiotics: Identifying novel DOIS gene variants in environmental DNA can point to the presence of new aminoglycoside BGCs and potentially novel antibiotics.
-
Enzyme Engineering: Elucidating the evolutionary divergence of DOIS enzymes can inform rational design and directed evolution approaches to create biocatalysts with improved efficiency or altered substrate specificity for industrial applications.
-
Understanding Antibiotic Resistance: Studying the evolution of DOIS can provide insights into the evolutionary pressures that have shaped the diversity of aminoglycoside structures and, consequently, the mechanisms of resistance.
This guide will provide a detailed overview of the experimental protocols for conducting a phylogenetic analysis of DOIS genes, present a framework for interpreting the resulting data, and visualize the key biosynthetic and experimental workflows.
The DOIS-Catalyzed Reaction and its Role in the 2-Deoxystreptamine Biosynthetic Pathway
The biosynthesis of 2-deoxystreptamine begins with the intricate cyclization of D-glucose-6-phosphate, a reaction catalyzed by DOIS. This NAD+-dependent enzyme orchestrates a multi-step transformation within its active site to form the carbocyclic intermediate, this compound. This foundational step diverts a primary metabolite into the specialized secondary metabolic pathway of aminoglycoside production. The subsequent steps in the pathway involve a series of enzymatic modifications, including transamination and dehydrogenation, to yield the final 2-deoxystreptamine core.
Methodological & Application
Application Notes and Protocols for Recombinant 2-Deoxy-scyllo-inosose Synthase (DOIS) Expression in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Deoxy-scyllo-inosose synthase (DOIS) is a key enzyme in the biosynthetic pathway of 2-deoxystreptamine-containing aminoglycoside antibiotics, such as kanamycin (B1662678) and butirosin.[1][2] It catalyzes the conversion of glucose-6-phosphate (G6P) into this compound (DOI), a valuable precursor for the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] The expression of recombinant DOIS in Escherichia coli provides a robust and scalable method for producing this enzyme for structural studies, inhibitor screening, and biocatalytic applications.[4][5][6] This document provides a detailed protocol for the expression and subsequent purification of recombinant DOIS in E. coli.
Principle
The expression of a target protein in E. coli involves the introduction of an expression vector containing the gene of interest into a suitable host strain.[7][8] The T7 promoter system is widely used for high-level protein expression and is tightly regulated.[6][9] In E. coli strains like BL21(DE3), the T7 RNA polymerase gene is under the control of the lacUV5 promoter.[9] Induction with isopropyl β-D-1-thiogalactopyranoside (IPTG) removes the LacI repressor, leading to the expression of T7 RNA polymerase, which in turn transcribes the target gene downstream of the T7 promoter.[9] The expressed protein can then be purified from the cell lysate.
Materials and Reagents
Gene and Vector
-
DOIS gene (e.g., btrC from Bacillus circulans) codon-optimized for E. coli
-
pET expression vector with a T7 promoter (e.g., pET-28a(+) for an N-terminal His-tag)
-
Restriction enzymes and T4 DNA ligase
-
DH5α competent cells (for cloning)
Expression Host
-
E. coli BL21(DE3) competent cells[9]
Media and Reagents
-
Luria-Bertani (LB) broth and agar (B569324)
-
Kanamycin (or other appropriate antibiotic for the vector)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Glycerol
-
Tris-HCl
-
NaCl
-
Imidazole
-
DNase I
-
Protease inhibitor cocktail
-
Ni-NTA affinity chromatography column
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents
Experimental Protocols
Gene Cloning and Transformation
-
Gene Synthesis and Cloning: Synthesize the DOIS gene with codon optimization for E. coli. Clone the gene into a suitable pET vector (e.g., pET-28a(+)) using standard restriction digestion and ligation techniques. The inclusion of an N-terminal His6-tag will facilitate purification.
-
Transformation into Cloning Host: Transform the ligation product into chemically competent E. coli DH5α cells. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.
-
Plasmid Verification: Select single colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the correct insertion of the DOIS gene by restriction digestion and DNA sequencing.
-
Transformation into Expression Host: Transform the verified plasmid into chemically competent E. coli BL21(DE3) cells.[7] Plate on LB agar with the selective antibiotic and incubate overnight at 37°C.
Protein Expression
-
Starter Culture: Inoculate a single colony of transformed BL21(DE3) into 10 mL of LB medium containing the appropriate antibiotic.[10] Incubate overnight at 37°C with shaking at 200 rpm.[11]
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.[10][12]
-
Induction: Cool the culture to the desired induction temperature (e.g., 18-25°C) and add IPTG to a final concentration of 0.1-1.0 mM.[10][12] Lower temperatures and lower IPTG concentrations can improve protein solubility.[13]
-
Incubation: Continue to incubate the culture for an additional 12-18 hours at the lower temperature with shaking.[10]
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[12] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Cell Lysis and Protein Purification
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).[14] Add lysozyme (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail. Incubate on ice for 30 minutes.[14] Sonicate the cell suspension on ice to ensure complete lysis.[11]
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble protein fraction.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged DOIS protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and molecular weight of the recombinant DOIS.
-
Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store the purified protein at -80°C.
Data Presentation
Table 1: Optimization of DOIS Expression Conditions
| Parameter | Range Tested | Recommended Starting Condition |
| Host Strain | BL21(DE3), Rosetta(DE3) | BL21(DE3) |
| Induction Temperature | 16°C, 20°C, 25°C, 37°C | 20°C |
| IPTG Concentration | 0.1 mM, 0.5 mM, 1.0 mM | 0.5 mM |
| Induction Duration | 4 hours, 8 hours, 16 hours | 16 hours (overnight) |
Table 2: Purification Summary (Example)
| Purification Step | Total Protein (mg) | DOIS Activity (Units) | Specific Activity (U/mg) | Yield (%) | Fold Purification |
| Crude Lysate | 500 | 1000 | 2 | 100 | 1 |
| Ni-NTA Eluate | 20 | 800 | 40 | 80 | 20 |
Visualizations
Experimental Workflow for DOIS Expression and Purification
Caption: Workflow for Recombinant DOIS Expression and Purification
Logical Flow for Optimizing DOIS Expression
Caption: Decision Flowchart for Optimizing DOIS Expression
References
- 1. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. bio-rad.com [bio-rad.com]
- 5. scispace.com [scispace.com]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Expression of proteins in E coli [qiagen.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. iba-lifesciences.com [iba-lifesciences.com]
- 12. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 14. tips.sums.ac.ir [tips.sums.ac.ir]
Application Note: Purification of His-tagged 2-Deoxy-scyllo-inosose Synthase (DOIS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Deoxy-scyllo-inosose synthase (DOIS), encoded by genes such as btrC from Bacillus circulans, is a key enzyme in the biosynthesis of 2-deoxystreptamine (B1221613) (DOS). DOS forms the central aminocyclitol core of many clinically important aminoglycoside antibiotics, including kanamycin (B1662678) and neomycin.[1][2][3] The enzyme catalyzes the complex cyclization of D-glucose-6-phosphate (G-6-P) into this compound, the first committed step in the DOS pathway.[1][2] The purification of active, high-purity DOIS is crucial for structural biology, inhibitor screening, and the chemoenzymatic synthesis of novel antibiotic precursors. This application note provides a detailed protocol for the expression and purification of N-terminally His-tagged recombinant DOIS from Escherichia coli.
The protocol employs Immobilized Metal Affinity Chromatography (IMAC) as the primary capture step, leveraging the high affinity of the polyhistidine tag for nickel ions, followed by an optional size-exclusion chromatography (SEC) step for polishing.
Data Presentation
Purification of His-tagged DOIS was monitored at each stage. The following table summarizes representative results from a 1-liter E. coli culture. Note that protein yield and purity can vary depending on expression levels and culture conditions.
Table 1: Representative Purification Summary for His-tagged DOIS
| Purification Step | Total Protein (mg) | Total Activity (Units)* | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 850 | 1275 | 1.5 | 100 | 1.0 |
| Ni-NTA Affinity | 35 | 1045 | 29.9 | 82 | 19.9 |
| Size Exclusion | 28 | 892 | 31.9 | 70 | 21.3 |
*A unit of DOIS activity is defined as the amount of enzyme required to convert 1 µmol of D-glucose-6-phosphate to this compound per minute under standard assay conditions.
Experimental Protocols
Recombinant Expression in E. coli
The gene for this compound synthase (e.g., btrC from Bacillus circulans) is cloned into a suitable expression vector, such as pET-28a(+), which provides an N-terminal hexahistidine (6xHis) tag.
-
Transformation: Transform the expression plasmid into a competent E. coli expression strain (e.g., BL21(DE3)). Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the 50 mL overnight starter culture.
-
Induction: Grow the culture at 37°C with shaking to an optical density at 600 nm (OD600) of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 25°C and continue to incubate for 16-18 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until needed.
Protein Purification
This protocol is designed for a cell pellet from a 1 L culture. All steps should be performed at 4°C.
Required Buffers:
-
Lysis/Binding Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
SEC Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.2 mM CoCl₂, pH 7.7. (Note: Co²⁺ is essential for DOIS activity).[4]
Protocol Steps:
-
Cell Lysis: a. Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis/Binding Buffer. b. Add lysozyme (B549824) to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes. c. To reduce viscosity from DNA, add DNase I to a final concentration of 5 µg/mL along with 5 mM MgCl₂. d. Lyse the cells further by sonication on ice. Use 6-8 cycles of 30-second bursts followed by 30-second cooling periods. e. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. Collect the supernatant, which contains the soluble His-tagged DOIS.
-
Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a 5 mL Ni-NTA agarose (B213101) column with 10 column volumes (CV) of Lysis/Binding Buffer. b. Load the clarified supernatant onto the column at a flow rate of 1 mL/min. c. Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins. d. Elute the His-tagged DOIS with 5 CV of Elution Buffer. Collect 1 mL fractions. e. Analyze fractions for protein content (e.g., Bradford assay or A280) and by SDS-PAGE to identify fractions containing the purified protein.
-
Size-Exclusion Chromatography (SEC) (Optional Polishing Step): a. Pool the purest fractions from the IMAC elution. b. Concentrate the pooled fractions to approximately 2-5 mL using a centrifugal concentrator (e.g., 10 kDa MWCO). c. Equilibrate a gel filtration column (e.g., Hi-Load 16/60 Superdex 200 pg) with SEC Buffer. d. Load the concentrated protein sample onto the column. e. Elute with SEC Buffer at an appropriate flow rate, collecting fractions. f. Analyze fractions by SDS-PAGE to identify pure DOIS. Pool the purest fractions.
-
Storage: a. Determine the protein concentration. b. For long-term storage, add glycerol (B35011) to a final concentration of 10-20% (v/v), flash-freeze in liquid nitrogen, and store at -80°C.
Visualizations
Purification Workflow
The following diagram illustrates the major steps in the purification of His-tagged DOIS from recombinant E. coli.
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic pathways of aminoglycosides and their engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
one-pot enzymatic synthesis of 2-Deoxy-scyllo-inosose from glucose
Application Note & Protocol
Topic: One-Pot Enzymatic Synthesis of 2-Deoxy-scyllo-inosose from D-Glucose (B1605176)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (2DOI) is a crucial biosynthetic intermediate for a major class of aminoglycoside antibiotics, including kanamycin, neomycin, and butirosin.[1][2][3] It also serves as a valuable biomaterial for the benzene-free synthesis of aromatic compounds like catechol.[2][4] Traditional chemical synthesis of 2DOI involves multiple steps and often requires hazardous reagents.[4] The enzymatic approach offers a more efficient and sustainable alternative. This document details a one-pot enzymatic protocol for the synthesis of 2DOI directly from D-glucose. The system employs a two-enzyme cascade: a polyphosphate glucokinase (PPGK) to phosphorylate D-glucose to D-glucose-6-phosphate (G6P), and a this compound synthase (DOIS) to convert G6P into the final product, 2DOI.[1][3][5] This method circumvents the need for costly ATP by utilizing inorganic polyphosphate as the phosphate (B84403) donor.[1][3]
Enzymatic Pathway & Experimental Workflow
The synthesis proceeds via a two-step enzymatic cascade within a single reaction vessel.
Caption: Enzymatic cascade for the one-pot synthesis of 2DOI from D-Glucose.
The overall experimental process follows a logical sequence from reaction setup to final product analysis.
Caption: General experimental workflow for 2DOI synthesis and analysis.
Quantitative Data Summary
Table 1: Key Enzymes and Properties
This table summarizes the enzymes successfully used in the one-pot synthesis of 2DOI.
| Enzyme | Abbreviation | Source Organism | Function | Cofactor(s) |
| Polyphosphate Glucokinase | cgPPGK | Corynebacterium glutamicum | D-Glucose → G6P | Polyphosphate |
| This compound Synthase | BtrC (DOIS) | Bacillus circulans | G6P → 2DOI | NAD+, Co²⁺ |
Table 2: Kinetic Parameters for BtrC (DOIS)
The kinetic properties of the crucial carbocyclization enzyme, BtrC, have been characterized.
| Substrate | Km | kcat |
| D-Glucose-6-Phosphate (G6P) | 9.0 x 10-4 M | 7.3 x 10-2 s-1 |
| NAD⁺ | 1.7 x 10-4 M | N/A |
Reference:[6]
Table 3: Optimized One-Pot Reaction Conditions
The following conditions resulted in nearly full conversion of D-glucose to 2DOI.
| Component | Concentration |
| D-Glucose | 5 mM |
| Polyphosphate (P60) | 10 mg/mL |
| NAD⁺ | 1 mM |
| CoCl₂ | 1 mM |
| cgPPGK Enzyme | 5 µg/mL |
| BtrC (DOIS) Enzyme | 5 µg/mL |
| Buffer System | 50 mM Tris-HCl (pH 7.5) |
| Incubation Temp. | 30°C |
| Incubation Time | 12 hours |
Note: Data synthesized from the protocol described in Kudo, F. et al. (2021).[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound (2DOI)
This protocol describes the setup of the two-enzyme reaction for converting D-glucose to 2DOI.
1. Materials and Reagents:
-
D-Glucose
-
Polyphosphate (e.g., sodium polyphosphate, P60)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Cobalt(II) chloride (CoCl₂)
-
Tris-HCl buffer
-
Recombinant cgPPGK enzyme (from C. glutamicum)
-
Recombinant BtrC (DOIS) enzyme (from B. circulans)[6]
-
Deionized water
2. Reaction Mixture Preparation:
-
Prepare a 50 mM Tris-HCl buffer solution and adjust the pH to 7.5.
-
In a sterile microcentrifuge tube or reaction vessel, combine the following reagents to the final concentrations listed in Table 3:
-
Add the enzymes, cgPPGK and BtrC, to a final concentration of 5 µg/mL each.
-
Add 50 mM Tris-HCl (pH 7.5) to reach the final desired reaction volume.
-
Gently mix the components by pipetting.
3. Incubation:
-
Incubate the reaction mixture at 30°C for 12 hours.
-
For larger volumes, gentle agitation may be beneficial.
4. Reaction Termination:
-
Terminate the reaction by heating the mixture at 100°C for 5 minutes to denature and precipitate the enzymes.
-
Centrifuge the sample to pellet the precipitated protein and clarify the supernatant containing the product.
Protocol 2: Purification of 2DOI (General Guidance)
Purification of 2DOI can be challenging as the product is sensitive to light and heat and may be prone to oxidation or isomerization.[8]
1. Column Chromatography:
-
The clarified supernatant from Protocol 1 can be loaded onto a suitable column.
-
Fractions can be collected and analyzed by Thin-Layer Chromatography (TLC) or a relevant analytical method (see Protocol 3).
-
Fractions containing the purified 2DOI are pooled and can be lyophilized to yield a white powder.[8]
2. Crystallization:
-
For larger scales, crystallization can be an effective purification method.
-
A reported method involves dissolving the crude 2DOI in a minimal amount of methanol (B129727) under reflux, followed by the slow addition of ethanol (B145695) to induce crystallization.[9]
Protocol 3: Analysis and Quantification of 2DOI
Accurate quantification is essential to determine reaction yield.
1. UPLC-ESI-MS/MS Method:
-
This method is highly sensitive and specific.
-
Samples may require derivatization (e.g., to an oxime adduct) prior to analysis.[4][10]
-
An example of mass transition specific to a 2DOI oxime adduct is m/z 315.3 > 164.3.[4][10]
-
Chromatography can be performed on a C18 reversed-phase column.[4]
2. GC-MS Method:
-
This method requires derivatization of the hydroxyl groups, typically by trimethylsilylation (TMS).
-
A quantitative analysis can be performed using selected-ion monitoring (SIM) for high sensitivity.[11]
References
- 1. One-pot enzymatic synthesis of this compound from d-glucose and polyphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthase - Wikipedia [en.wikipedia.org]
- 8. 2-Deoxy-4-epi-scyllo-inosose (DEI) is the Product of EboD, A Highly Conserved Dehydroquinate Synthase-like Enzyme in Bacteria and Eustigmatophyte Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Frontiers | Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]
- 11. Biochemical studies on this compound, an early intermediate in the biosynthesis of 2-deoxystreptamine. II. Quantitative analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolic Engineering of Bacillus subtilis for 2-Deoxy-scyllo-inosose (DOI) Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Deoxy-scyllo-inosose (DOI) is a valuable precursor for the synthesis of various pharmaceuticals and agrochemicals, most notably aminoglycoside antibiotics.[1][2][3] This document provides detailed application notes and protocols for the metabolic engineering of Bacillus subtilis to enhance the production of DOI. The strategies outlined focus on redirecting carbon flux towards the DOI biosynthesis pathway and optimizing the expression of key enzymes.
Metabolic Engineering Strategies
The core of the metabolic engineering approach involves two key modifications to the B. subtilis host strain:
-
Blocking Competing Pathways: To maximize the pool of the precursor molecule, glucose-6-phosphate (Glc6P), genes encoding enzymes that divert Glc6P to other metabolic pathways are knocked out. The primary targets for deletion are:
-
pgi : Encodes for glucose-6-phosphate isomerase, which converts Glc6P to fructose-6-phosphate (B1210287) in glycolysis.
-
pgcA : Encodes for phosphoglucomutase, which converts Glc6P to glucose-1-phosphate.
-
-
Introducing and Optimizing DOI Synthase Expression: A gene encoding DOI synthase, the enzyme that converts Glc6P to DOI, is introduced into the engineered B. subtilis strain. Several DOI synthase genes from different organisms can be utilized, and their expression can be optimized for the B. subtilis host through codon optimization. Key DOI synthase genes include:
-
btrC from butirosin-producing Bacillus circulans.
-
tobC from tobramycin-producing Streptomyces tenebrarius.
-
kanC from kanamycin-producing Streptomyces kanamyceticus.
-
genC from gentamicin-producing Micromonospora echinospora.
-
The most significant enhancement in DOI production has been observed with the expression of a codon-optimized tobC gene in a B. subtilis strain with both pgi and pgcA genes disrupted.[1][2]
Data Presentation
The following table summarizes the quantitative data on DOI production in various metabolically engineered B. subtilis strains.
| Strain Designation | Genotype | DOI Synthase Gene | DOI Titer (g/L) |
| BSDOI-2 | B. subtilis 168 | btrC (natural) | ~2.3 |
| BSDOI-15 | B. subtilis ΔpgiΔpgcA | tobC (codon-optimized) | 37.2 |
| BSDOI-15 (Fed-batch) | B. subtilis ΔpgiΔpgcA | tobC (codon-optimized) | 38.0 |
Signaling Pathways and Experimental Workflows
Engineered DOI Biosynthesis Pathway in B. subtilis
Caption: Engineered metabolic pathway for DOI production in B. subtilis.
Experimental Workflow for Engineered Strain Development and Production
Caption: Overall workflow for developing and utilizing engineered B. subtilis for DOI production.
Experimental Protocols
Construction of Gene Knockout Strains
This protocol describes the creation of markerless gene deletions in B. subtilis using a temperature-sensitive plasmid for homologous recombination.
Materials:
-
B. subtilis 168 strain
-
Temperature-sensitive shuttle vector (e.g., pMAD)
-
PCR primers for amplifying upstream and downstream regions of the target gene (pgi or pgcA)
-
Restriction enzymes
-
T4 DNA Ligase
-
E. coli competent cells for plasmid construction
-
LB medium (Luria-Bertani)
-
Spizizen's minimal medium (SMM) for transformation
-
Antibiotics (e.g., erythromycin, chloramphenicol)
-
X-Gal
Procedure:
-
Construct Gene Knockout Plasmid: a. Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene (pgi or pgcA) from B. subtilis 168 genomic DNA using PCR. b. Digest the flanking fragments and the temperature-sensitive vector with appropriate restriction enzymes. c. Ligate the two flanking fragments into the digested vector to create the knockout plasmid. d. Transform the ligation product into competent E. coli cells and select for transformants on LB agar (B569324) containing the appropriate antibiotic. e. Verify the correct plasmid construction by restriction analysis and DNA sequencing.
-
Transformation of B. subtilis : a. Prepare competent B. subtilis 168 cells using the two-step Spizizen's method. b. Transform the competent cells with the constructed knockout plasmid. c. Plate the transformation mixture on LB agar containing the selection antibiotic and X-Gal at the permissive temperature (e.g., 30°C).
-
First Crossover (Integration): a. Incubate the plates until blue colonies appear. These colonies represent single-crossover events where the plasmid has integrated into the chromosome. b. Verify the integration by PCR.
-
Second Crossover (Excision): a. Inoculate a blue colony into LB broth without antibiotic and grow at the non-permissive temperature (e.g., 37°C or 42°C) to induce the second crossover and plasmid excision. b. Plate serial dilutions of the culture onto LB agar and incubate at the permissive temperature. c. Replica-plate the resulting colonies onto LB agar with and without the antibiotic to identify colonies that have lost the plasmid. d. Screen the antibiotic-sensitive colonies for the gene deletion by PCR using primers flanking the target gene. A smaller PCR product will indicate a successful deletion.
-
Curing of Plasmid: Grow the confirmed knockout mutant in LB broth without antibiotic for several generations to ensure the complete loss of the temperature-sensitive plasmid.
Construction of DOI Synthase Expression Vector
Materials:
-
Codon-optimized DOI synthase gene (e.g., tobC) synthesized commercially.
-
E. coli-B. subtilis shuttle expression vector (e.g., pHT01).
-
Restriction enzymes.
-
T4 DNA Ligase.
-
E. coli and B. subtilis competent cells.
Procedure:
-
Digest the shuttle vector and the synthesized DOI synthase gene with compatible restriction enzymes.
-
Ligate the DOI synthase gene into the expression vector.
-
Transform the ligation product into E. coli for plasmid amplification and verification.
-
Transform the verified expression vector into the engineered B. subtilis knockout strain (e.g., ΔpgiΔpgcA).
-
Select for transformants on LB agar containing the appropriate antibiotic.
Fed-Batch Fermentation for DOI Production
Materials:
-
Engineered B. subtilis strain (e.g., BSDOI-15).
-
Seed culture medium (e.g., LB broth).
-
Fermentation medium (a defined medium containing glucose, glycerol (B35011), yeast extract, and other essential nutrients).
-
Feeding solution (concentrated glucose and glycerol).
-
Bioreactor (e.g., 5-L).
-
pH controller, dissolved oxygen (DO) probe.
-
Antifoam agent.
Procedure:
-
Seed Culture Preparation: a. Inoculate a single colony of the engineered strain into 50 mL of seed culture medium in a 250 mL flask. b. Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
-
Bioreactor Inoculation and Fermentation: a. Inoculate the bioreactor containing the fermentation medium with the seed culture to an initial OD600 of approximately 0.1. b. Maintain the fermentation conditions: 37°C, pH controlled at 7.0 (by addition of NH4OH), and DO maintained above 20% (by controlling agitation and aeration rate). c. After the initial glucose is consumed (typically around 12-24 hours), start the fed-batch phase by feeding the concentrated glucose and glycerol solution to maintain a low glucose concentration in the fermenter. d. Continue the fermentation for 72-96 hours, taking samples periodically for analysis.
Quantification of DOI
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector.
-
Aminex HPX-87H column or equivalent.
-
Sulfuric acid (H2SO4) solution (e.g., 5 mM) as the mobile phase.
-
DOI standard.
Procedure:
-
Sample Preparation: a. Centrifuge the fermentation broth samples to pellet the cells. b. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: a. Inject the filtered sample into the HPLC system. b. Run the analysis with an isocratic flow of the H2SO4 mobile phase at a specific flow rate and column temperature (e.g., 0.6 mL/min and 65°C). c. Identify and quantify the DOI peak by comparing the retention time and peak area to the DOI standard.
Conclusion
The metabolic engineering strategies described provide a robust framework for the high-level production of this compound in Bacillus subtilis. By redirecting carbon flux and optimizing the expression of the key biosynthetic enzyme, significant titers of DOI can be achieved. These protocols offer a detailed guide for researchers to replicate and further optimize this production system for industrial applications.
References
- 1. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Biosynthesis of 2-Deoxy- scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]
Application Notes and Protocols for the Heterologous Production of 2-Deoxy-scyllo-inosose in Saccharomyces cerevisiae
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Deoxy-scyllo-inosose (2-DOI) is a critical carbocyclic precursor for the biosynthesis of a wide range of clinically important aminoglycoside antibiotics, including kanamycin (B1662678) and gentamicin, as well as other valuable benzenoid metabolites.[1] Traditional production methods often rely on extraction from natural producers or complex chemical synthesis routes. Metabolic engineering of robust microbial hosts offers a promising alternative for sustainable and scalable production. Saccharomyces cerevisiae, a well-characterized and industrially proven eukaryotic host, presents a versatile platform for producing such valuable compounds.[2][3]
This document provides detailed protocols for the heterologous production of 2-DOI in S. cerevisiae. The strategy involves expressing a codon-optimized this compound synthase (2-DOIS) to divert the central metabolite D-glucose-6-phosphate (G6P) towards 2-DOI synthesis. The protocols outlined below are based on the successful implementation of this pathway as described by Al-Mestarihi et al. (2020) in S. cerevisiae CEN.PK strains.[1]
Engineered Biosynthetic Pathway
The core of the metabolic engineering strategy is the introduction of a single heterologous enzyme, this compound synthase (2-DOIS), which catalyzes the conversion of the endogenous metabolite D-glucose-6-phosphate (G6P) into 2-DOI.[1] The gene btrC from the butirosin (B1197908) producer Bacillus circulans encodes a well-characterized 2-DOIS enzyme.[1][4] This enzyme redirects carbon flux from the junction of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP) to the desired product. Further modifications, such as deleting genes for competing pathways, can be explored to enhance the precursor pool available for 2-DOI synthesis.
Caption: Engineered pathway for 2-DOI production in S. cerevisiae.
Data Presentation: Strain Performance
Quantitative data on absolute titers (mg/L) for 2-DOI production in S. cerevisiae have not been reported in the primary literature. However, relative production levels have been assessed using Gas Chromatography-Mass Spectrometry (GC/MS) by comparing the Extracted Ion Chromatogram (EIC) response for the characteristic mass fragment (m/z 479) of derivatized 2-DOI. The data clearly indicates that gene dosage and management of precursor flux are critical for optimizing production.[1]
| Strain ID | Genotype / Expression Strategy | Key Genetic Locus | Relative 2-DOI Production (GC/MS EIC Response) | Reference |
| Control | CEN.PK (pRSII425 empty vector) | Wild-Type | Not Detected | [1] |
| YP-btrC | CEN.PK with integrated btrC | YPRCΔ15 locus | Baseline (1x) | [1] |
| CEN.PK-btrC | CEN.PK with multi-copy btrC plasmid | 2-micron plasmid (pRSII425) | ~11-fold higher than YP-btrC | [1] |
| Δzwf1-btrC | CEN.PK Δzwf1 with multi-copy btrC | 2-micron plasmid | Highest among knockout strains | [1] |
| Δpgi1-btrC | CEN.PK Δpgi1 with multi-copy btrC | 2-micron plasmid | Trace amounts | [1] |
| Δpgi1Δzwf1-btrC | CEN.PK Δpgi1Δzwf1 with multi-copy btrC | 2-micron plasmid | Trace amounts | [1] |
Note: The study by Al-Mestarihi et al. also detected two reduced byproducts of 2-DOI, scyllo-quercitol and (-)-vibo-quercitol, indicating the presence of native yeast reductase activity on the heterologous product.[1]
Experimental Workflow
The overall process for generating and evaluating 2-DOI producing S. cerevisiae strains involves several key stages, from initial gene synthesis and plasmid construction to cultivation and final product analysis.
Caption: Overall experimental workflow for 2-DOI production.
Experimental Protocols
Strain Engineering and Construction
This protocol describes the construction of the CEN.PK-btrC strain carrying a multi-copy expression plasmid for 2-DOI production.
5.1.1 Gene Design and Plasmid Construction
-
Codon Optimization: The coding sequence of the this compound synthase (btrC) from Bacillus circulans (GenBank Accession: BAA09781.1) is optimized for expression in S. cerevisiae. This can be performed using commercial gene synthesis services or publicly available algorithms, adjusting for yeast codon usage bias to enhance translational efficiency.[1][5]
-
Gene Synthesis: The codon-optimized btrC gene is synthesized commercially.
-
Vector Backbone: A high-copy number yeast expression vector, such as pRSII425 (2-micron origin, LEU2 selectable marker), is used.[6]
-
Cloning: The synthesized, codon-optimized btrC gene is cloned into the pRSII425 vector under the control of a strong, constitutive promoter, such as the glyceraldehyde-3-phosphate dehydrogenase promoter (PGAP), and followed by a suitable terminator (e.g., TCYC1). Standard restriction enzyme or Gibson Assembly cloning methods can be used. The resulting plasmid is designated pRSII425-btrC.
-
Plasmid Propagation: The final plasmid construct is transformed into E. coli DH5α for amplification and sequence verification.
5.1.2 Saccharomyces cerevisiae Transformation This protocol is for high-efficiency transformation using the Lithium Acetate (LiAc)/Polyethylene Glycol (PEG) method.[7]
-
Inoculate a single colony of S. cerevisiae CEN.PK 116A (ura3Δ0; leu2Δ0; his3Δ1; met15Δ0) into 5 mL of 2xYPD medium and grow overnight at 30°C with shaking (200 rpm).[6]
-
Inoculate 50 mL of fresh 2xYPD to a starting OD600 of ~0.2 and grow to an OD600 of 0.6-0.8 (log phase).
-
Harvest cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile, deionized water and centrifuge again.
-
Resuspend the pellet in 1 mL of sterile 100 mM LiAc and transfer to a 1.5 mL microfuge tube.
-
Pellet the cells and resuspend in 400 µL of 100 mM LiAc to make competent cells.
-
In a new microfuge tube, mix the following in order:
-
240 µL of 50% (w/v) PEG 3350
-
36 µL of 1.0 M LiAc
-
50 µL of single-stranded carrier DNA (2 mg/mL, boiled and chilled)
-
~500 ng of pRSII425-btrC plasmid DNA in up to 34 µL of sterile water.
-
50 µL of competent yeast cells.
-
-
Vortex vigorously for 1 minute to mix.
-
Incubate at 42°C in a water bath for 40 minutes (heat shock).
-
Pellet cells by centrifugation at 8,000 x g for 1 minute.
-
Remove the supernatant and resuspend the pellet in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto Synthetic Complete (SC) drop-out medium lacking leucine (B10760876) (SC-Leu) to select for transformants.
-
Incubate plates at 30°C for 2-3 days until colonies appear.
Cultivation for 2-DOI Production
-
Pre-culture: Inoculate a single, verified colony of the CEN.PK-btrC strain into 5 mL of SC-Leu medium containing 2% glucose. Grow overnight at 30°C with shaking at 250 rpm.
-
Production Culture: Inoculate 50 mL of production medium in a 250 mL non-baffled Erlenmeyer flask with the overnight pre-culture to a starting OD600 of ~0.1.[6]
-
Production Medium Composition: Synthetic Dropout (SD) medium lacking leucine, supplemented with 2% (w/v) fructose (B13574) and 0.05% (w/v) glucose as the carbon sources.[1] The low glucose concentration is to initiate growth, while fructose serves as the main carbon source, which may alter the regulation of G6P flux.
-
-
Incubation: Incubate the flasks at 30°C with vigorous shaking (250 rpm) for 6 days.[6]
Sample Preparation and Quantification by GC/MS
This protocol describes the preparation and analysis of extracellular 2-DOI.
-
Sampling: At desired time points (e.g., every 24 hours), withdraw 1 mL of the culture broth.
-
Cell Removal: Centrifuge the sample at 13,000 x g for 5 minutes to pellet the cells. Transfer the supernatant to a new tube.
-
Drying: Dry the supernatant completely. This can be achieved using a nitrogen blow-down evaporator or a vacuum concentrator (e.g., SpeedVac).[6]
-
Derivatization - Oximation:
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).
-
Vortex and incubate at 60°C for 1 hour to convert the keto group of 2-DOI into a methyloxime.
-
-
Derivatization - Silylation:
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex and incubate at 60°C for 1 hour to silylate the hydroxyl groups. This step creates the volatile methyloxime-tetra-TMS derivative of 2-DOI.[1]
-
-
GC/MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC/MS system.
-
GC Column: Use a standard non-polar column suitable for metabolite analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet: 200°C, splitless mode.[6]
-
Oven Program: A typical program would be: start at 70°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 5 min.
-
MS Detection: The mass spectrometer can be operated in full scan mode to identify metabolites against a library (e.g., NIST). For relative quantification, use Selected Ion Monitoring (SIM) mode, monitoring for the characteristic fragment ion of the derivatized 2-DOI, m/z 479 .[1][8]
-
-
Data Analysis: Integrate the peak area of the m/z 479 ion in the EIC. Compare the peak areas between different strains and conditions to determine relative production levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolically engineered recombinant Saccharomyces cerevisiae for the production of 2-Deoxy- scyllo-inosose (2-DOI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolically engineered recombinant Saccharomyces cerevisiae for the production of this compound (2-DOI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Saccharomyces cerevisiae for increased bioconversion of lignocellulose to ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A condition-specific codon optimization approach for improved heterologous gene expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 7. med.nyu.edu [med.nyu.edu]
- 8. Biochemical studies on this compound, an early intermediate in the biosynthesis of 2-deoxystreptamine. II. Quantitative analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical and Enzymatic Synthesis of 2-Deoxy-scyllo-inosose and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and enzymatic synthesis of 2-Deoxy-scyllo-inosose (DOI), a crucial intermediate in the biosynthesis of aminoglycoside antibiotics and a valuable building block for various pharmaceuticals.[1][2][3] Additionally, protocols for the synthesis of key derivatives, 2-deoxy-scyllo-inosamine (B1216308) and catechol, are presented.
Introduction
This compound (DOI) is a carbocyclic sugar that serves as the precursor to the 2-deoxystreptamine (B1221613) core of many clinically important aminoglycoside antibiotics, including kanamycin, gentamicin, and neomycin.[2][3][4] Its versatile structure also makes it a valuable chiral starting material for the synthesis of other complex molecules and sustainable aromatic compounds.[2][5] This document outlines both chemical and highly efficient enzymatic methods for the preparation of DOI and its derivatives, providing researchers with practical protocols for its synthesis and utilization in drug discovery and development. While chemical synthesis offers a traditional route, enzymatic and chemoenzymatic methods, along with microbial fermentation, present more sustainable and high-yield alternatives.[2][3]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound (DOI)
| Synthesis Method | Starting Material(s) | Key Enzymes/Reagents | Reported Yield | Reference |
| Chemical Synthesis | D-glucose (B1605176) derivatives | Modified Ferrier reaction | Preparative scale | Yamauchi & Kakinuma, 1992[6] |
| One-Pot Enzymatic | D-glucose, Polyphosphate | Polyphosphate glucokinase (cgPPGK), this compound synthase (BtrC) | ~90% | Kudo et al., 2021[3] |
| Two-Step Enzymatic | D-glucose, ATP | Hexokinase, this compound synthase | Not specified | Kakinuma et al., 2000[2] |
| Fed-Batch Fermentation | Glucose, Glycerol | Metabolically engineered Bacillus subtilis (expressing tobC) | up to 38.0 g/L (95% conversion) | Park et al., 2017[2] |
| Fermentation | Glucose | Metabolically engineered E. coli (expressing btrC) | 29.5 g/L | Kogure et al., 2007[2] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound (DOI)
This protocol is based on the practical preparative method developed by Yamauchi and Kakinuma, which may involve a modified Ferrier reaction.[6]
Materials:
-
Appropriately protected D-glucose derivative (e.g., a protected glucal)
-
Reagents for Ferrier reaction (e.g., HgCl₂, H₂O)
-
Reagents for subsequent deprotection and oxidation steps
-
Organic solvents (e.g., dichloromethane, methanol, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
-
Deuterated solvents for NMR analysis
Procedure:
-
Glycal Formation: Prepare a suitable protected glucal from a commercially available D-glucose derivative.
-
Modified Ferrier Reaction: Subject the protected glucal to a modified Ferrier reaction to introduce the deoxy functionality at the C2 position and form a cyclohexanone (B45756) precursor.
-
Deprotection: Carefully remove the protecting groups under appropriate conditions to yield the free polyhydroxylated cyclohexanone.
-
Purification: Purify the crude this compound by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: One-Pot Enzymatic Synthesis of this compound (DOI)
This protocol describes a highly efficient one-pot synthesis from D-glucose using a polyphosphate glucokinase and a DOI synthase.[3][5][7]
Materials:
-
D-glucose
-
Polyphosphate
-
NAD⁺
-
CoCl₂
-
Tris-HCl buffer (pH 7.5)
-
Recombinant Polyphosphate glucokinase from Corynebacterium glutamicum (cgPPGK)
-
Recombinant this compound synthase from Bacillus circulans (BtrC)
-
Centrifugal filters for protein purification/concentration
-
HPLC system for analysis
Procedure:
-
Enzyme Preparation: Express and purify cgPPGK and BtrC enzymes from recombinant E. coli strains.
-
Reaction Setup: In a reaction vessel, combine Tris-HCl buffer, D-glucose, polyphosphate, NAD⁺, and CoCl₂.
-
Enzyme Addition: Add the purified cgPPGK and BtrC enzymes to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation for a sufficient duration (e.g., 12-24 hours) to ensure near-full conversion.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of DOI by HPLC.
-
Product Isolation: Upon completion, terminate the reaction by heat inactivation of the enzymes. Remove the denatured proteins by centrifugation. The supernatant containing DOI can be used directly for subsequent reactions or further purified by chromatography.
Protocol 3: Synthesis of 2-Deoxy-scyllo-inosamine from DOI
This protocol outlines the enzymatic conversion of DOI to 2-deoxy-scyllo-inosamine using an aminotransferase.[5][8]
Materials:
-
This compound (DOI)
-
L-glutamine
-
Pyridoxal 5'-phosphate (PLP)
-
Recombinant L-glutamine:this compound aminotransferase (e.g., BtrR)[8]
-
Phosphate (B84403) buffer (pH 7.5)
Procedure:
-
Enzyme Preparation: Express and purify the aminotransferase enzyme.
-
Reaction Setup: In a reaction vessel, dissolve DOI and L-glutamine in phosphate buffer. Add PLP as a cofactor.
-
Enzyme Addition: Add the purified aminotransferase to the reaction mixture.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for several hours.
-
Purification: Purify the resulting 2-deoxy-scyllo-inosamine using ion-exchange chromatography.
Protocol 4: Chemical Conversion of DOI to Catechol
This protocol describes a chemoenzymatic route to catechol from D-glucose via the enzymatic synthesis of DOI, followed by chemical conversion.[5][9]
Materials:
-
This compound (DOI) from Protocol 2
-
Hydriodic acid (HI)
-
Reaction vessel suitable for heating under reflux
Procedure:
-
DOI Preparation: Prepare an aqueous solution of DOI as described in Protocol 2.
-
Chemical Conversion: To the DOI solution, add hydriodic acid.
-
Reaction: Heat the mixture under reflux for a specified time to effect the reductive dehydration to catechol.
-
Extraction and Purification: After cooling, extract the catechol into an organic solvent and purify by distillation or chromatography.
Visualizations
Caption: Chemical Synthesis Workflow for this compound.
Caption: One-Pot Enzymatic Synthesis of this compound.
Caption: Early Stages of Aminoglycoside Biosynthesis Pathway.
References
- 1. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Biochemical studies on this compound, an early intermediate in the biosynthesis of 2-deoxystreptamine. I. Chemical synthesis of this compound and [2,2-2H2]-2-deoxy-scyllo-inosose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot enzymatic synthesis of this compound from d-glucose and polyphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 2-Deoxy-scyllo-inosose (DOI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-scyllo-inosose (DOI) is a crucial intermediate in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, a class of potent antibacterial agents.[1][2][3][4] Accurate and robust quantification of DOI is essential for various applications, including monitoring fermentation processes, enzymatic synthesis, and metabolic engineering studies. This document provides detailed application notes and protocols for the two primary analytical methods for DOI quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS).
Analytical Methods Overview
The quantification of DOI typically requires derivatization to enhance its volatility for GC-MS analysis or to improve its chromatographic retention and ionization efficiency for LC-MS analysis. The two most common derivatization approaches are trimethylsilylation for GC-MS and oximation for LC-MS.
1. Gas Chromatography-Mass Spectrometry (GC-MS) of Trimethylsilyl (TMS) Derivatives: This is a well-established and practical method for the quantitative analysis of DOI.[5] The hydroxyl groups of DOI are derivatized to form tetra-O-trimethylsilyl (TMS) ethers, which are volatile and thermally stable, making them suitable for GC analysis. Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
2. Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) of Oxime Derivatives: This method offers high sensitivity and specificity for the quantification of DOI in complex biological matrices. DOI is derivatized with an oximation reagent, such as hydroxylamine (B1172632) or a substituted hydroxylamine, to form an oxime derivative. The derivative is then analyzed by UPLC-ESI-MS/MS using multiple reaction monitoring (MRM) for precise quantification.
Quantitative Data Summary
The following table summarizes representative quantitative parameters for the analytical methods described. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions. Method validation should be performed in the user's laboratory to establish specific performance characteristics.
| Parameter | GC-MS of TMS Derivative (Representative Values for Silylated Sugars) | UPLC-ESI-MS/MS of Oxime Derivative (Representative Values) |
| Limit of Detection (LOD) | 0.01 - 50 µg/L[6] | 3 ng/mL[7] |
| Limit of Quantification (LOQ) | 0.25 - 250 µg/L[6] | 9 ng/mL[7] |
| Linearity Range | 10 - 120 µg/mL[7] | 10 - 100 µg/mL[7] |
| Correlation Coefficient (r²) | > 0.99[7] | > 0.999[7] |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
Experimental Protocols
Protocol 1: Quantification of DOI by GC-MS of its TMS Derivative
This protocol is based on established methods for the silylation and GC-MS analysis of sugars and has been specifically applied to DOI.[5]
1. Sample Preparation and Derivatization: a. To 1-100 µL of an aqueous sample containing DOI in a glass vial, add a suitable internal standard (e.g., myo-inositol). b. Lyophilize the sample to complete dryness. c. Add 50 µL of pyridine (B92270) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). d. Cap the vial tightly and heat at 70°C for 60 minutes. e. Cool the vial to room temperature before GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 µL in splitless mode.
- Oven Temperature Program:
- Initial temperature: 150°C, hold for 2 minutes.
- Ramp to 280°C at 10°C/min.
- Hold at 280°C for 5 minutes.
- MSD Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for DOI-TMS and the internal standard. For DOI-TMS, characteristic ions may include m/z 204, 217, 305, and 318.
3. Data Analysis: a. Create a calibration curve by analyzing a series of DOI standards of known concentrations prepared and derivatized in the same manner as the samples. b. Plot the ratio of the peak area of the DOI-TMS derivative to the peak area of the internal standard against the concentration of DOI. c. Determine the concentration of DOI in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of DOI by UPLC-ESI-MS/MS of its Oxime Derivative
This protocol is adapted from methods for the analysis of small polar molecules and oxime derivatives by UPLC-ESI-MS/MS.
1. Sample Preparation and Derivatization: a. To 50 µL of sample in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled DOI). b. Add 50 µL of 100 mM hydroxylamine hydrochloride in a suitable buffer (e.g., pyridine or ammonium (B1175870) acetate (B1210297) buffer, pH 5). c. Vortex briefly and incubate at 60°C for 30 minutes. d. After cooling to room temperature, centrifuge the sample at high speed for 10 minutes to pellet any precipitates. e. Transfer the supernatant to a UPLC vial for analysis.
2. UPLC-ESI-MS/MS Instrumentation and Conditions:
- UPLC System: Waters ACQUITY UPLC H-Class or equivalent.
- Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Gradient:
- 0-1 min: 5% B
- 1-5 min: 5-95% B
- 5-6 min: 95% B
- 6-6.1 min: 95-5% B
- 6.1-8 min: 5% B
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Capillary Voltage: 3.0 kV.
- Source Temperature: 150°C.
- Desolvation Temperature: 400°C.
- Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the DOI-oxime derivative and the internal standard need to be determined by direct infusion of the derivatized standard.
3. Data Analysis: a. Construct a calibration curve using a series of DOI standards prepared and derivatized alongside the samples. b. Plot the peak area ratio of the DOI-oxime to the internal standard against the DOI concentration. c. Calculate the DOI concentration in the samples from the calibration curve.
Mandatory Visualizations
DOI Biosynthesis Pathway
The biosynthesis of this compound is a key step in the formation of many aminoglycoside antibiotics. It begins with D-glucose-6-phosphate, a central metabolite in carbohydrate metabolism.[8][9][10] The enzyme this compound synthase (DOIS) catalyzes the conversion of D-glucose-6-phosphate to DOI in an NAD+-dependent reaction.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of this compound synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical studies on this compound, an early intermediate in the biosynthesis of 2-deoxystreptamine. II. Quantitative analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for GC-MS Analysis of 2-Deoxy-scyllo-inosose (DOSI) after Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-scyllo-inosose (DOSI) is a crucial intermediate in the biosynthesis of aminoglycoside antibiotics and other natural products of pharmaceutical interest. Accurate and sensitive quantification of DOSI is essential for metabolic engineering studies, drug discovery, and process optimization. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and thermally stable compounds. However, DOSI, being a polar and non-volatile sugar derivative, requires chemical derivatization to increase its volatility and thermal stability for GC-MS analysis.
This document provides a detailed application note and protocol for the quantitative analysis of this compound by GC-MS following a two-step derivatization procedure involving methoximation and silylation.
Principle of the Method
The analytical method is based on the conversion of the keto and hydroxyl groups of this compound into their corresponding methoxime and trimethylsilyl (B98337) (TMS) ether derivatives. This two-step derivatization process is essential for making the analyte amenable to GC-MS analysis.
-
Methoximation: The carbonyl (keto) group of DOSI is protected by reacting it with methoxyamine hydrochloride. This step prevents the formation of multiple tautomeric isomers during the subsequent silylation step and locks the sugar in its open-chain form, resulting in a single, stable derivative.[1][2]
-
Silylation: The hydroxyl groups of the methoximated DOSI are then converted to their trimethylsilyl (TMS) ethers using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the active hydrogens on the hydroxyl groups with non-polar TMS groups, significantly increasing the volatility and thermal stability of the analyte.[1][2]
The resulting derivatized DOSI is then analyzed by GC-MS, where it is separated from other components in the sample matrix by gas chromatography and subsequently detected and quantified by mass spectrometry, often using selected ion monitoring (SIM) for enhanced sensitivity and specificity.[3]
Experimental Protocols
Materials and Reagents
-
This compound (DOSI) standard
-
Pyridine (B92270), anhydrous
-
Methoxyamine hydrochloride (MeOx·HCl)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Internal Standard (e.g., myo-inositol or a stable isotope-labeled DOSI, if available)
-
Solvents for sample extraction (e.g., methanol, water, chloroform), HPLC grade
-
Nitrogen gas, high purity
-
GC-MS vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation
Biological or enzymatic reaction samples containing DOSI need to be appropriately processed to extract the analyte and remove interfering substances. A typical liquid-liquid extraction or protein precipitation protocol can be employed.
-
Extraction: For cellular extracts, quench metabolism rapidly (e.g., with cold methanol). Homogenize the sample and perform a solvent extraction (e.g., using a methanol/water/chloroform mixture) to separate the polar metabolites, including DOSI, into the aqueous phase.
-
Drying: Transfer a known volume of the aqueous extract containing DOSI to a GC-MS vial. If an internal standard is used, add it at this stage. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator. It is crucial to ensure the sample is completely dry as moisture will interfere with the silylation reaction.
Derivatization Protocol
This protocol is a synthesis of commonly used methods for the derivatization of polar metabolites for GC-MS analysis.
-
Methoximation Step:
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine at a concentration of 20 mg/mL.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue in the GC-MS vial.
-
Seal the vial tightly and vortex for 1 minute to ensure complete dissolution of the residue.
-
Incubate the mixture at 60°C for 90 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
-
Silylation Step:
-
Add 80 µL of MSTFA to the vial containing the methoximated sample.
-
Seal the vial immediately and vortex for 1 minute.
-
Incubate the mixture at 60°C for 45 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized sugars. These should be optimized for the specific instrument being used.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: Increase to 200°C at 5°C/min
-
Ramp 2: Increase to 300°C at 10°C/min
-
Hold at 300°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Full Scan: m/z 50-650 for initial identification of the derivative.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized DOSI.
-
Data Presentation
Quantitative analysis of this compound is typically performed using Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The following table summarizes the key parameters for the GC-MS analysis of methoximated and trimethylsilylated DOSI.
| Compound | Derivatization Product | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound (DOSI) | Methoxyamine-Tetra-TMS-DOSI | Instrument Dependent | 217 | 204, 307 |
Note: The retention time is dependent on the specific GC column, temperature program, and instrument used. The m/z values are based on the expected fragmentation pattern of silylated inositols and related compounds. The ion at m/z 217 is a common fragment for poly-TMS derivatives, arising from the cleavage of the carbon chain. The ion at m/z 204 is another common fragment. The ion at m/z 307 can be a useful qualifier ion.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.
References
Application Note: Quantitative Analysis of 2-Deoxy-scyllo-inosose by GC-MS Following Trimethylsilylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-scyllo-inosose is a key intermediate in the biosynthesis of aminoglycoside antibiotics and a valuable chiral starting material in synthetic chemistry. Accurate and sensitive quantification of this and related compounds is crucial for metabolic studies, bioprocess optimization, and the development of novel therapeutics. Due to its high polarity and low volatility, this compound is not directly amenable to analysis by gas chromatography-mass spectrometry (GC-MS). A chemical derivatization step is necessary to increase its volatility and thermal stability.
Trimethylsilylation is a robust and widely used derivatization technique for polar metabolites containing hydroxyl, carboxyl, or amino groups. This method replaces the active hydrogen atoms with nonpolar trimethylsilyl (B98337) (TMS) groups, rendering the analyte suitable for GC-MS analysis. This application note provides a detailed protocol for the trimethylsilylation of this compound for subsequent quantitative analysis by GC-MS.
Principle
The analysis involves a two-step derivatization process. First, the ketone group of this compound is protected by methoximation. This step prevents the formation of multiple enol isomers and locks the sugar in its open-chain form, simplifying the resulting chromatogram. The second step is the silylation of the hydroxyl groups using a potent silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The resulting per-O-trimethylsilylated derivative is then analyzed by GC-MS, allowing for sensitive and specific quantification using selected ion monitoring (SIM) or full scan mode. A 1992 study highlighted a practical method for the quantitative analysis of this compound using GC-MS with selected-ion monitoring (SIM) after derivatization to its tetra-O-trimethylsilyl (TMS) ether.[1]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Pyridine (B92270), anhydrous
-
Methoxyamine hydrochloride
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Hexane, GC grade
-
Nitrogen gas, high purity
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Drying: Accurately weigh a known amount of the this compound standard or lyophilized sample extract into a GC vial. It is critical to ensure the sample is completely dry, as moisture will react with the silylating reagent. Dry the sample under a stream of high-purity nitrogen or in a vacuum concentrator.
-
Internal Standard (Optional but Recommended): For accurate quantification, add a known amount of an internal standard (e.g., sorbitol or a stable isotope-labeled standard) to the sample before drying.
Derivatization Protocol: Two-Step Methoximation and Trimethylsilylation
-
Methoximation:
-
Prepare a solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the GC vial.
-
Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 60°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
-
Trimethylsilylation:
-
To the methoximated sample, add 100 µL of MSTFA with 1% TMCS.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 200°C at 10°C/min, hold for 2 minutes
-
Ramp to 300°C at 20°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-650) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Data Presentation
| Compound | Derivative | Retention Time (min) | Key Diagnostic Ions (m/z) | Ion Description |
| scyllo-Inositol (Representative) | Hexakis-TMS | ~ 21.5 | 73, 147, 191, 205, 217, 305, 318 | Base peak, [Si(CH₃)₃]⁺Fragment from TMS-sugarFragment from TMS-sugarFragment from TMS-sugarFragment from TMS-sugarFragment from TMS-sugarFragment from TMS-sugar |
Note: The retention time is an approximation and will vary depending on the specific GC column and conditions used. The diagnostic ions are characteristic fragments of trimethylsilylated inositols and are expected to be similar for the tetra-TMS derivative of this compound. For accurate quantification of this compound, it is essential to run a pure standard to determine its specific retention time and mass spectrum under the employed analytical conditions.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical relationship of the analytical process.
References
Spectroscopic Characterization of 2-Deoxy-scyllo-inosose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-scyllo-inosose (DOI) is a key biosynthetic intermediate in the formation of 2-deoxystreptamine-containing aminoglycoside antibiotics, a class of potent antibacterial agents.[1][2] Its unique carbocyclic structure also makes it a valuable chiral starting material for the synthesis of various pharmaceuticals and fine chemicals.[2][3] Accurate spectroscopic characterization is paramount for verifying its identity and purity in research and drug development settings. This document provides detailed application notes on the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy of this compound, including experimental protocols and data interpretation.
Spectroscopic Data
Disclaimer: The following spectral data are predicted values based on the known chemical structure of this compound and established spectroscopic principles for analogous compounds. Experimental values may vary depending on solvent, concentration, and instrument calibration.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Table 1: Predicted ¹H NMR Data for this compound in D₂O
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.0 - 4.2 | dd | J ≈ 3, 9 |
| H-3 | 3.6 - 3.8 | t | J ≈ 9 |
| H-4 | 3.8 - 4.0 | t | J ≈ 9 |
| H-5 | 3.7 - 3.9 | m | - |
| H-6ax | 2.5 - 2.7 | dd | J ≈ 14, 4 |
| H-6eq | 2.2 - 2.4 | d | J ≈ 14 |
Table 2: Predicted ¹³C NMR Data for this compound in D₂O
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 205 - 215 |
| C-2 | 75 - 80 |
| C-3 | 70 - 75 |
| C-4 | 72 - 78 |
| C-5 | 70 - 75 |
| C-6 | 40 - 45 |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are from the hydroxyl (O-H) and carbonyl (C=O) groups.
Table 3: Predicted IR Absorption Bands for this compound (Solid State, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3500 - 3200 | Strong, Broad | O-H | Stretching |
| 2950 - 2850 | Medium | C-H | Stretching |
| 1720 - 1700 | Strong | C=O | Stretching |
| 1450 - 1350 | Medium | C-H | Bending |
| 1200 - 1000 | Strong | C-O | Stretching |
Experimental Protocols
Protocol 1: NMR Spectroscopy of this compound
This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterium (B1214612) oxide (D₂O, 99.9 atom % D)
-
5 mm NMR tubes
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6 mL of D₂O to the vial.
-
Gently vortex or sonicate the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
Apply a solvent suppression technique if the residual HDO signal is too intense.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Perform baseline correction.
-
Reference the ¹H spectrum to the residual HDO signal (δ ≈ 4.79 ppm) or an internal standard. Reference the ¹³C spectrum accordingly.
-
Protocol 2: IR Spectroscopy of this compound
This protocol describes the preparation of a potassium bromide (KBr) pellet for obtaining the IR spectrum of solid this compound.
Materials:
-
This compound (1-2 mg)
-
FTIR-grade potassium bromide (KBr, ~100-200 mg), oven-dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Place approximately 100-200 mg of dry KBr in an agate mortar.
-
Add 1-2 mg of this compound to the mortar.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to the pellet press die.
-
Press the powder under high pressure (as per the manufacturer's instructions) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks in the spectrum.
-
Logical Relationships and Workflows
The following diagrams illustrate the biosynthetic pathway of this compound and the general workflow for its spectroscopic characterization.
Caption: Biosynthesis of this compound from Glucose-6-Phosphate.
Caption: General workflow for NMR and IR characterization.
References
Application Notes and Protocols for the Conversion of 2-Deoxy-scyllo-inosose to Valuable Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enzymatic and microbial production of 2-Deoxy-scyllo-inosose (DOI), a versatile precursor for valuable chemicals, and its subsequent conversion into key intermediates for drug development and other applications.
Introduction
This compound (DOI) is a carbocyclic sugar that serves as a crucial biosynthetic intermediate for a wide range of valuable chemicals. Notably, it is the precursor to the 2-deoxystreptamine (B1221613) (2DOS) core of many clinically important aminoglycoside antibiotics, including kanamycin, neomycin, and butirosin (B1197908).[1][2][3][4][5] Beyond pharmaceuticals, DOI is a sustainable starting material for the synthesis of aromatic compounds like catechol and can be utilized as a chiral building block in organic synthesis.[2][5]
This document outlines three primary applications of DOI conversion:
-
One-Pot Enzymatic Synthesis of this compound: A biocatalytic approach for the efficient production of DOI from D-glucose (B1605176).
-
Metabolic Engineering of Bacillus subtilis for High-Titer DOI Production: A microbial fermentation strategy for large-scale DOI synthesis.
-
Enzymatic Conversion of DOI to 2-Deoxystreptamine: The initial steps in the biosynthesis of aminoglycoside antibiotics.
One-Pot Enzymatic Synthesis of this compound
This protocol describes a one-pot enzymatic reaction to produce this compound (DOI) from D-glucose and polyphosphate, achieving nearly full conversion.[1][3] The process utilizes two key enzymes: a polyphosphate glucokinase (PPGK) to phosphorylate D-glucose to D-glucose-6-phosphate (G6P), and a this compound synthase (DOIS) to cyclize G6P into DOI.[1][3]
Experimental Protocol
Materials:
-
D-Glucose
-
Sodium hexametaphosphate (polyphosphate)
-
Tris-HCl buffer (50 mM, pH 7.7)
-
NAD⁺
-
CoCl₂
-
Corynebacterium glutamicum polyphosphate glucokinase (cgPPGK), recombinantly expressed and purified.
-
Bacillus circulans this compound synthase (BtrC), recombinantly expressed and purified.[6]
-
Reaction vessel
-
Incubator shaker set to 28°C
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare the following reaction mixture:
-
22.5 mM D-glucose
-
3 mM Sodium hexametaphosphate
-
5 mM NAD⁺
-
0.2 mM CoCl₂
-
Approximately 1 µM cgPPGK
-
Approximately 5 µM BtrC
-
Bring the final volume up with 50 mM Tris-HCl buffer (pH 7.7).
-
-
Incubation: Incubate the reaction mixture at 28°C with gentle agitation for 24-48 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the consumption of D-glucose and the formation of DOI using HPLC or LC-MS.[2]
-
Purification of DOI:
-
Terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 20 minutes) or by protein precipitation with a solvent like ethanol (B145695).
-
Centrifuge the mixture to remove precipitated proteins.
-
The supernatant containing DOI can be purified using a combination of ion-exchange and size-exclusion chromatography. A suggested method involves passing the supernatant through a strong acid cation exchange resin (e.g., Duolite C-20, H⁺ form) followed by an activated carbon column and a weak base anion exchange resin (e.g., Duolite A368S, OH⁻ form).
-
The fractions containing DOI are then pooled and concentrated under reduced pressure.
-
For high purity, crystallization of DOI can be achieved by dissolving the concentrated product in a minimal amount of hot methanol (B129727) and then adding ethanol to induce crystallization.[7]
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | D-Glucose | [1] |
| Key Enzymes | cgPPGK, BtrC | [1][3] |
| Conversion Yield | Nearly full conversion | [1][3] |
| Final Product Titer (lab scale) | 0.73 g/L | [3] |
Experimental Workflow
Metabolic Engineering of Bacillus subtilis for High-Titer DOI Production
This protocol details the generation of a metabolically engineered Bacillus subtilis strain for the high-titer production of this compound (DOI) through fed-batch fermentation.[2][4] The strategy involves redirecting the carbon flux from glycolysis towards the pentose (B10789219) phosphate (B84403) pathway and overexpressing a key enzyme in DOI biosynthesis.
Genetic Engineering Strategy
The metabolic engineering strategy involves two main steps:
-
Disruption of competing pathways: Knockout of the genes encoding glucose-6-phosphate isomerase (pgi) and phosphoglucomutase (pgcA) to increase the intracellular pool of the DOI precursor, D-glucose-6-phosphate (G6P).[2][4]
-
Overexpression of DOI synthase: Introduction and overexpression of a codon-optimized this compound synthase gene (tobC from Streptomyces tenebrarius) to efficiently convert G6P to DOI.[2][4]
Experimental Protocols
1. Construction of the Engineered B. subtilis Strain (CRISPR-Cas9 Mediated Gene Knockout):
-
Design of guide RNAs (gRNAs): Design gRNAs specific to the pgi and pgcA genes of B. subtilis.
-
Construction of knockout plasmids: Clone the designed gRNAs into a B. subtilis CRISPR-Cas9 expression vector. These plasmids will also contain the necessary homology arms for repair.
-
Transformation of B. subtilis: Transform the competent B. subtilis 168 with the CRISPR-Cas9 plasmids.
-
Selection and verification of mutants: Select for transformants and verify the gene knockouts by PCR and DNA sequencing. This process can be performed sequentially for both genes.
2. Fed-Batch Fermentation:
Media Composition:
-
Seed Medium (LB): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.
-
Fermentation Medium (2YTG-G): 16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl, 30 g/L glucose, 20 g/L glycerol.[2]
-
Feeding Solution: A concentrated solution of glucose (e.g., 500 g/L).
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the engineered B. subtilis strain into 50 mL of LB medium and incubate at 37°C with shaking at 200 rpm for 12 hours.
-
Batch Phase: Inoculate a 1 L baffled Erlenmeyer flask containing 250 mL of 2YTG-G fermentation medium with the seed culture.[2] Incubate at 37°C with shaking at 200 rpm.
-
Fed-Batch Phase: After approximately 30 hours of cultivation, when the initial glucose is depleted, initiate the feeding of the concentrated glucose solution.[2] A pulse feed of 10 g of glucose can be added at this point.[2] Maintain the pH at 7.0 through the addition of a base (e.g., NH₄OH).
-
Cultivation: Continue the fermentation for a total of 60 hours.
-
Harvesting and DOI Quantification: Collect the fermentation broth. The concentration of DOI in the supernatant can be determined by UPLC-ESI-MS/MS after derivatization to its oxime adduct.[2]
3. Purification of DOI from Fermentation Broth:
-
Centrifuge the fermentation broth to separate the cells.
-
The supernatant can be purified using the ion-exchange chromatography and crystallization method described in the enzymatic synthesis section.
Quantitative Data
| Parameter | Value | Reference |
| Host Strain | Bacillus subtilis 168 | [2] |
| Genetic Modifications | Δpgi, ΔpgcA, overexpression of tobC | [2][4] |
| Fermentation Type | Fed-batch | [2] |
| Carbon Sources | Glucose and Glycerol | [2] |
| Maximum DOI Titer | 38.0 g/L | [2][4] |
| Fermentation Time | 60 hours | [2] |
| Yield | ~95% from glucose | [2] |
Metabolic Pathway and Engineering Strategy
Enzymatic Conversion of DOI to 2-Deoxystreptamine (2DOS)
This section describes the initial enzymatic steps for the conversion of this compound (DOI) to 2-deoxystreptamine (2DOS), the core scaffold of many aminoglycoside antibiotics.[5] This bioconversion is a two-step process involving an aminotransferase and a dehydrogenase.[5]
Biosynthetic Pathway
The conversion of DOI to 2DOS proceeds through the intermediate 2-deoxy-scyllo-inosamine (B1216308) (DOIA).[5]
-
Transamination: DOI is converted to DOIA by an L-glutamine-dependent aminotransferase.
-
Oxidation and Second Transamination: DOIA is then oxidized by a dehydrogenase, followed by a second transamination reaction catalyzed by the same aminotransferase to yield 2DOS.[5]
Experimental Protocol (Conceptual)
Materials:
-
This compound (DOI)
-
L-glutamine
-
Pyridoxal 5'-phosphate (PLP)
-
NAD(P)⁺
-
Tris-HCl buffer (pH ~7.5)
-
Recombinantly expressed and purified aminotransferase (e.g., BtrR from the butirosin pathway).
-
Recombinantly expressed and purified dehydrogenase from the corresponding pathway.
-
Reaction vessel
-
Incubator
Procedure:
-
Reaction Setup: In a reaction vessel, combine DOI, L-glutamine, PLP, and NAD(P)⁺ in a suitable buffer.
-
Enzyme Addition: Add the purified aminotransferase and dehydrogenase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature for the enzymes (typically 25-37°C) for several hours.
-
Monitoring: Monitor the formation of 2DOS using techniques like LC-MS.
-
Purification: Purify 2DOS from the reaction mixture using ion-exchange chromatography, taking advantage of the basic nature of the amino groups in 2DOS.
Signaling Pathway Diagram
Disclaimer
These protocols are intended for research purposes by qualified individuals. Appropriate safety precautions should be taken when handling chemicals and microorganisms. The provided protocols may require optimization for specific laboratory conditions and scales.
References
- 1. One-pot enzymatic synthesis of this compound from d-glucose and polyphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fed-batch fermentation [bio-protocol.org]
- 6. tandfonline.com [tandfonline.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Downstream Processing and Purification of Fermented 2-Deoxy-scyllo-inosose (2-DOI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-scyllo-inosose (2-DOI) is a valuable carbocyclic intermediate in the biosynthesis of aminoglycoside antibiotics and a versatile starting material for the synthesis of various pharmaceuticals and fine chemicals.[1][2] With the advent of metabolic engineering, high-titer production of 2-DOI in microbial fermentation systems, such as Bacillus subtilis and Escherichia coli, has become feasible, with reported titers reaching up to 38.0 g/L.[3] The efficient recovery and purification of 2-DOI from complex fermentation broths are critical for its industrial application. This document provides detailed protocols for the downstream processing and purification of 2-DOI, focusing on a multi-step strategy involving ion-exchange chromatography, activated carbon treatment, and crystallization.
Materials and Equipment
-
Fermentation Broth: Containing this compound
-
Reagents:
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Sodium Chloride (NaCl)
-
Methanol (B129727) (MeOH), HPLC grade
-
Ethanol (B145695) (EtOH), HPLC grade
-
Activated Carbon, decolorizing grade
-
Deionized (DI) Water
-
-
Chromatography Resins:
-
Equipment:
-
Centrifuge capable of handling large volumes
-
Filtration apparatus (e.g., depth filtration, microfiltration)
-
Chromatography columns
-
Peristaltic pump
-
pH meter
-
Conductivity meter
-
Rotary evaporator
-
Crystallization vessel with temperature control
-
Vacuum filtration setup (Büchner funnel)
-
Vacuum oven
-
Analytical HPLC with a suitable column for carbohydrate analysis
-
Overall Purification Workflow
The downstream processing of 2-DOI from fermentation broth is a multi-step process designed to remove cells, charged impurities, colored compounds, and other contaminants to yield a highly pure crystalline product.
Caption: Overall workflow for the downstream processing and purification of 2-DOI.
Experimental Protocols
Protocol 1: Cell Removal and Clarification
-
Centrifugation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the microbial cells.
-
Decantation: Carefully decant the supernatant containing the soluble 2-DOI.
-
Filtration (Optional): For complete removal of fine particles, pass the supernatant through a 0.45 µm or 0.22 µm filter.
Protocol 2: Ion-Exchange Chromatography
This two-step process removes charged impurities.
A. Strong Acid Cation (SAC) Exchange Chromatography
-
Column Preparation: Pack a column with a strong acid cation exchange resin (H+ form).
-
Equilibration: Equilibrate the column with deionized water until the pH of the effluent is neutral.
-
Loading: Load the clarified supernatant onto the column at a controlled flow rate (e.g., 2-3 bed volumes per hour).
-
Washing: Wash the column with deionized water to remove unbound neutral and anionic impurities.
-
Elution: Elute the bound cationic compounds. Since 2-DOI is a neutral molecule, it will pass through the column with the wash. Collect the flow-through and wash fractions, which contain the 2-DOI.
-
Monitoring: Monitor the fractions for the presence of 2-DOI using a suitable analytical method (e.g., HPLC).
B. Weak Base Anion (WBA) Exchange Chromatography
-
Column Preparation: Pack a column with a weak base anion exchange resin (OH- form).
-
Equilibration: Equilibrate the column with deionized water.
-
Loading: Load the 2-DOI containing fractions from the SAC step onto the WBA column at a controlled flow rate.
-
Washing and Elution: As 2-DOI is neutral, it will not bind to the anion exchange resin. Wash the column with deionized water and collect the flow-through and wash fractions. These fractions will contain the purified 2-DOI.
-
Monitoring: Pool the fractions containing 2-DOI based on analytical results.
Caption: Principle of the two-step ion-exchange chromatography for 2-DOI purification.
Protocol 3: Activated Carbon Treatment
-
Preparation: To the pooled 2-DOI solution from the anion exchange step, add powdered activated carbon (e.g., 1-2% w/v).
-
Adsorption: Stir the suspension at room temperature for 30-60 minutes to allow for the adsorption of colored impurities and other organic contaminants.
-
Removal: Remove the activated carbon by filtration, for instance, through a bed of celite or by using a fine filter paper.
Protocol 4: Concentration and Crystallization
-
Concentration: Concentrate the decolorized 2-DOI solution under reduced pressure using a rotary evaporator to obtain a viscous syrup (crude 2-DOI).
-
Dissolution: Dissolve the crude 2-DOI syrup in a minimal amount of hot methanol.
-
Crystallization: While stirring, slowly add ethanol (e.g., 5-7 volumes relative to the methanol) to the methanol solution. The solution will become turbid, indicating the onset of crystallization.
-
Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to complete the crystallization process.
-
Isolation: Collect the 2-DOI crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
Protocol 5: Drying
-
Drying: Dry the purified 2-DOI crystals under vacuum at a low temperature (e.g., 40°C) until a constant weight is achieved.
Data Presentation
The following table presents representative data for the purification of 2-DOI from a fermentation broth with a starting titer of 30 g/L. These values are illustrative and may vary depending on the specific fermentation conditions and purification parameters.
| Purification Step | Volume (L) | 2-DOI Conc. (g/L) | Total 2-DOI (g) | Purity (%) | Step Yield (%) | Overall Yield (%) |
| Clarified Fermentation Broth | 10.0 | 30.0 | 300.0 | ~50 | - | 100.0 |
| After Cation Exchange | 11.0 | 26.4 | 290.4 | ~65 | 96.8 | 96.8 |
| After Anion Exchange | 12.0 | 22.5 | 270.0 | ~80 | 93.0 | 89.9 |
| After Activated Carbon & Conc. | 0.5 | 513.0 | 256.5 | ~85 | 95.0 | 85.5 |
| After Crystallization & Drying | N/A | N/A | 225.7 | >98 | 88.0 | 75.2 |
Conclusion
The described multi-step downstream process, combining ion-exchange chromatography, activated carbon treatment, and crystallization, provides a robust and scalable method for the purification of this compound from microbial fermentation broth. This protocol can yield high-purity 2-DOI suitable for use in pharmaceutical and chemical synthesis. Optimization of each step will be necessary to maximize recovery and purity based on the specific characteristics of the fermentation broth and the desired final product specifications.
References
- 1. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of this compound (DOI)-assimilating yeasts and cloning and characterization of the DOI reductase gene of Cryptococcus podzolicus ND1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dupontdenemours.fr [dupontdenemours.fr]
- 5. aquafilsep.com [aquafilsep.com]
- 6. aquafilsep.com [aquafilsep.com]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
Application Notes and Protocols for High-Yield 2-Deoxy-scyllo-inosose (2-DOI) Production via Fed-Batch Fermentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Deoxy-scyllo-inosose (2-DOI) is a crucial biosynthetic intermediate for a range of valuable pharmaceuticals, including aminoglycoside antibiotics and benzenoid metabolites.[1] The production of 2-DOI through microbial fermentation presents a sustainable and efficient alternative to complex chemical synthesis. This document provides detailed application notes and protocols for a high-yield fed-batch fermentation strategy for 2-DOI production, primarily focusing on metabolically engineered Bacillus subtilis. The protocols outlined herein are designed to guide researchers in achieving high titers and yields of 2-DOI.
Introduction
This compound is synthesized from glucose-6-phosphate (G6P) by the enzyme this compound synthase (DOIS).[2][3] This enzyme is a key player in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics.[4][5] To enhance the production of 2-DOI, metabolic engineering strategies have been successfully employed in microorganisms like Bacillus subtilis and Escherichia coli. These strategies typically involve the disruption of competing pathways to channel the carbon flux towards 2-DOI synthesis. Fed-batch fermentation has emerged as a superior cultivation technique, enabling high-density cell cultures and significantly boosting product titers by maintaining optimal nutrient levels and mitigating the accumulation of inhibitory byproducts.[6][7]
Biosynthetic Pathway for this compound
The biosynthesis of 2-DOI from glucose is a multi-step process initiated by the phosphorylation of glucose. The key enzymatic conversion is catalyzed by this compound synthase (DOIS), which transforms glucose-6-phosphate into 2-DOI. To maximize the yield, metabolic engineering efforts focus on deleting genes of competing pathways, such as those for glycolysis (pgi) and the pentose (B10789219) phosphate (B84403) pathway (pgcA).
Experimental Workflow for 2-DOI Production
The overall workflow for producing 2-DOI via fed-batch fermentation involves several key stages, from the preparation of the metabolically engineered microbial strain to the final analysis of the product. This process is designed to be scalable and reproducible.
Quantitative Data Summary
The following tables summarize the key quantitative data from successful fed-batch fermentation runs for 2-DOI production using metabolically engineered B. subtilis.
Table 1: Comparison of Fermentation Strategies
| Fermentation Strategy | Host Strain | Key Genetic Modifications | Carbon Source(s) | Titer (g/L) | Yield (%) | Productivity (g/L/h) | Reference |
| Shake-Flask | B. subtilis BSDOI-15 | Disruption of pgi and pgcA, expression of tobC | Glucose, Glycerol | 37.2 | - | 0.62 | [4][5] |
| Fed-Batch | B. subtilis BSDOI-15 | Disruption of pgi and pgcA, expression of tobC | Glucose, Glycerol | 38.0 | ~95 | 0.76 | [4][5] |
| Shake-Flask | B. subtilis BSDOI-2 | Expression of btrC | Glucose | 2.3 | - | - | [4][5] |
Table 2: Optimized Fed-Batch Fermentation Parameters for B. subtilis BSDOI-15
| Parameter | Value |
| Bioreactor | 5-L |
| Initial Medium Volume | 2 L |
| Temperature | 37°C |
| pH | 7.0 (controlled with 5 M NaOH and 2 M HCl) |
| Dissolved Oxygen (DO) | Maintained above 20% of air saturation |
| Agitation Speed | 400-800 rpm |
| Aeration Rate | 1-2 vvm |
| Initial Glucose | 30 g/L |
| Initial Glycerol | 20 g/L |
| Feeding Solution | 500 g/L Glucose |
| Feeding Strategy | Initiated upon initial glucose depletion, maintained at a rate to keep glucose concentration low |
| Fermentation Duration | ~50 hours |
Detailed Experimental Protocols
Strain Preparation and Inoculum Development
a. Microbial Strain:
-
Bacillus subtilis BSDOI-15 (with disrupted pgi and pgcA genes and expressing a codon-optimized tobC gene for DOIS).
b. Inoculum Medium (per liter):
-
Yeast Extract: 10 g
-
Glycerol: 20 g
-
Histidine: 0.2 g
-
Na₂HPO₄·12H₂O: 5.12 g
-
KH₂PO₄: 3.0 g
-
NaCl: 0.5 g
-
MgSO₄·7H₂O: 0.5 g
-
CaCl₂: 0.011 g
-
NH₄Cl: 1.0 g
-
Vitamin B1 (1% w/v solution): 0.2 mL
-
Appropriate antibiotic for plasmid maintenance.
c. Protocol:
-
Prepare the inoculum medium and sterilize by autoclaving.
-
Aseptically add the filter-sterilized Vitamin B1 and antibiotic.
-
Inoculate a single colony of B. subtilis BSDOI-15 from a fresh agar (B569324) plate into a 50 mL falcon tube containing 10 mL of inoculum medium.
-
Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
-
Use this seed culture to inoculate a 500 mL flask containing 100 mL of the same medium.
-
Incubate at 37°C with shaking at 200 rpm for 12-16 hours until the OD₆₀₀ reaches approximately 4.0-5.0. This will serve as the inoculum for the bioreactor.
Fed-Batch Fermentation
a. Fermentation Medium (Initial Batch Medium, per liter):
-
Same composition as the inoculum medium.
b. Feeding Solution:
-
500 g/L Glucose, sterilized by autoclaving.
c. Protocol:
-
Prepare 2 L of fermentation medium in a 5-L bioreactor and sterilize in situ.
-
Aseptically add filter-sterilized Vitamin B1 and antibiotic.
-
Calibrate pH and DO probes.
-
Set the initial fermentation parameters: 37°C, pH 7.0, DO at 100% (by sparging with air), and agitation at 400 rpm.
-
Inoculate the bioreactor with 100 mL of the prepared inoculum culture.
-
Maintain the pH at 7.0 using automated addition of 5 M NaOH and 2 M HCl.
-
Maintain the DO level above 20% of air saturation by creating a cascade with agitation (400-800 rpm) and aeration rate (1-2 vvm).
-
Monitor the glucose concentration periodically.
-
After the initial glucose is depleted (typically after 8-10 hours), initiate the fed-batch phase by feeding the 500 g/L glucose solution.
-
The feeding rate should be controlled to maintain a low glucose concentration in the fermenter (e.g., < 2 g/L) to avoid overflow metabolism. A common strategy is a constant feed rate (e.g., 2-4 g/h) or an exponential feeding strategy based on the estimated cell growth.
-
Continue the fed-batch fermentation for approximately 50 hours.
-
Collect samples periodically to monitor cell growth (OD₆₀₀) and 2-DOI concentration.
2-DOI Quantification
a. Sample Preparation:
-
Centrifuge 1 mL of the fermentation broth at 13,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
b. HPLC Analysis (Example Conditions):
-
Column: Aminex HPX-87H
-
Mobile Phase: 0.005 M H₂SO₄
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 50°C
-
Detector: Refractive Index (RI)
-
Standard: Prepare a standard curve using purified 2-DOI.
c. GC-MS Analysis (for confirmation):
-
Derivatization of 2-DOI in the supernatant is typically required prior to GC-MS analysis.
Conclusion
This document provides a comprehensive guide for the high-yield production of this compound using a fed-batch fermentation strategy with a metabolically engineered B. subtilis strain. By following the detailed protocols and utilizing the provided quantitative data as a benchmark, researchers can effectively implement and optimize this production system. The fed-batch approach, coupled with strategic metabolic engineering, offers a powerful platform for the scalable and efficient synthesis of this valuable pharmaceutical precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot enzymatic synthesis of this compound from d-glucose and polyphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Biosynthesis of 2-Deoxy- scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eppendorf.com [eppendorf.com]
Application Notes and Protocols for Codon Optimization of a Target Synthase Gene for Expression in Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacillus subtilis is a gram-positive bacterium widely utilized as a robust host for recombinant protein production.[1] Its non-pathogenic nature, high secretion capacity, and well-characterized genetics make it an attractive system for industrial and pharmaceutical applications.[2][3] However, heterologous gene expression can be limited by differences in codon usage between the source organism and B. subtilis. Codon optimization, the process of altering the codon sequence of a gene to match the preferred codons of the expression host, can significantly enhance protein expression levels.[4][5]
These application notes provide a detailed protocol for the codon optimization of a target synthase gene, referred to herein as "DOI synthase," for optimal expression in B. subtilis. The following sections will guide researchers through the principles of codon optimization, in silico design, and the experimental workflow for cloning, transformation, and expression analysis.
Principles of Codon Optimization for B. subtilis
The genetic code is degenerate, meaning multiple codons can encode for the same amino acid. However, organisms exhibit a "codon bias," favoring certain codons over others.[6] Efficient translation is dependent on the availability of charged tRNAs corresponding to the codons in the mRNA sequence. When a heterologous gene contains codons that are rare in the expression host, translation can be slow or stalled, leading to low protein yields.
Codon optimization for B. subtilis involves:
-
Replacing rare codons: The primary step is to substitute codons that are infrequently used in B. subtilis with synonymous codons that are abundant in its genome.[7][8]
-
Adjusting GC content: The overall GC content of the gene is adjusted to be within the optimal range for B. subtilis, which is typically around 43-45%.
-
Removing deleterious sequences: This includes eliminating sequences that could form strong secondary mRNA structures, cryptic splice sites, or premature polyadenylation signals.
-
Optimizing ribosome binding sites (RBS): A strong Shine-Dalgarno sequence is crucial for efficient translation initiation in bacteria.
Data Presentation: Codon Usage Comparison
The following table illustrates a hypothetical comparison of codon usage for a specific amino acid (Leucine) between a native DOI synthase gene and a codon-optimized version for B. subtilis. This table should be populated with the actual codon usage data for the entire gene of interest.
| Amino Acid | Codon | Native Gene Frequency (%) | B. subtilis Optimal Frequency (%) | Optimized Gene Frequency (%) |
| Leucine | CTT | 10 | 21.8 | 22 |
| Leucine | CTC | 5 | 10.7 | 11 |
| Leucine | CTA | 2 | 4.9 | 0 |
| Leucine | CTG | 30 | 23.0 | 23 |
| Leucine | TTA | 3 | 19.8 | 20 |
| Leucine | TTG | 8 | 15.8 | 16 |
Note: The frequencies for the native gene are hypothetical. The optimal frequencies for B. subtilis are based on available codon usage tables.[9]
Experimental Workflow and Visualization
The overall workflow for codon optimization and expression of the DOI synthase gene in B. subtilis is depicted below.
Caption: Workflow for codon optimization and expression.
Experimental Protocols
In Silico Codon Optimization
-
Obtain the DOI Synthase Gene Sequence: The amino acid sequence of the target DOI synthase is the starting point. If only the nucleotide sequence is available, it should be translated to ensure the correct protein is encoded.
-
Utilize Codon Optimization Software: A variety of commercial and free online tools are available for codon optimization (e.g., GeneArt, IDT Codon Optimization Tool).
-
Set Parameters for B. subtilis:
-
Add Flanking Sequences: Add appropriate restriction sites at the 5' and 3' ends of the optimized gene sequence for cloning into the chosen B. subtilis expression vector. Also, consider adding a strong ribosome binding site (e.g., AGGAGG) upstream of the start codon.
-
Order Gene Synthesis: The final optimized gene sequence can be commercially synthesized and delivered in a standard cloning vector.
Vector Preparation and Cloning
This protocol assumes the use of a commercially available E. coli - B. subtilis shuttle vector, such as pHT01, which allows for cloning in E. coli and subsequent expression in B. subtilis.[3]
-
Vector Digestion:
-
Digest 1-2 µg of the pHT01 vector with the restriction enzymes corresponding to the sites added to the synthesized DOI synthase gene.
-
Perform the digestion in a 20 µL reaction volume according to the enzyme manufacturer's instructions.
-
Incubate at the recommended temperature for 1-2 hours.
-
Run the digested vector on a 1% agarose (B213101) gel and purify the linearized vector using a gel extraction kit.
-
-
Insert Preparation:
-
Digest the vector containing the synthesized, codon-optimized DOI synthase gene with the same restriction enzymes.
-
Purify the gene insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with a 3:1 molar ratio of insert to vector.
-
Use T4 DNA ligase and incubate at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation into E. coli :
-
Transform the ligation mixture into competent E. coli cells (e.g., DH5α).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for the vector (e.g., ampicillin).
-
Incubate overnight at 37°C.
-
-
Plasmid Verification:
-
Select several colonies and grow them overnight in LB broth with the appropriate antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence and orientation of the insert by restriction digestion and Sanger sequencing.
-
Transformation and Expression in B. subtilis
-
Preparation of Competent B. subtilis Cells:
-
Inoculate a single colony of B. subtilis (e.g., strain WB800, a protease-deficient strain) into 10 mL of LB medium and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh, pre-warmed competence medium.
-
Grow the culture at 37°C with shaking until it reaches the late-logarithmic phase of growth (OD600 of ~1.5-2.0).
-
-
Transformation:
-
Add 1-2 µg of the recombinant plasmid DNA to 400 µL of the competent cell culture.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection in B. subtilis (e.g., chloramphenicol).
-
Incubate at 37°C for 24-48 hours until colonies appear.
-
-
Expression of DOI Synthase:
-
Inoculate a single colony of the transformed B. subtilis into 10 mL of LB broth with the selective antibiotic and grow overnight at 37°C.
-
The next day, inoculate 50 mL of fresh LB broth with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C with shaking.
-
If using an inducible promoter (e.g., the IPTG-inducible Pgrac promoter in pHT01), add the inducer (e.g., 1 mM IPTG) when the culture reaches an OD600 of 0.4-0.6.
-
Continue to grow the culture for an additional 4-16 hours.
-
Harvest the cells by centrifugation at 4°C.
-
Protein Extraction and Analysis
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed to separate the soluble and insoluble fractions.
-
-
SDS-PAGE Analysis:
-
Take samples from the uninduced culture, induced culture, soluble fraction, and insoluble fraction.
-
Mix the samples with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Run the samples on a 12% SDS-PAGE gel.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. A band corresponding to the molecular weight of DOI synthase should be more prominent in the induced sample.
-
-
Western Blot Analysis (Optional):
-
If the DOI synthase is tagged (e.g., with a His-tag), perform a Western blot using an anti-tag antibody to confirm the identity of the expressed protein.
-
Signaling Pathway and Logical Relationships
The regulation of an IPTG-inducible expression system, such as the one found in the pHT01 vector, involves the LacI repressor and the Pgrac promoter. This logical relationship is illustrated below.
Caption: Regulation of the IPTG-inducible expression system.
Conclusion
Codon optimization is a critical step for achieving high-level expression of heterologous proteins in Bacillus subtilis. By following the protocols outlined in these application notes, researchers can effectively design and express a codon-optimized DOI synthase gene. The provided workflows and diagrams serve as a guide for the successful production of the target protein for further research and development.
References
- 1. Protein expression in Bacillus subtilis [protocols.io]
- 2. B. subtilis Expression Systems: Bacillus subtilis Constitutive Expression Vector [bocascientific.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Frontiers | Expression of codon optimized genes in microbial systems: current industrial applications and perspectives [frontiersin.org]
- 5. Codon Optimization Significantly Improves the Expression Level of α-Amylase Gene from Bacillus licheniformis in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Codon usage patterns in Escherichia coli, Bacillus subtilis, Saccharomyces cerevisiae, Schizosaccharomyces pombe, Drosophila melanogaster and Homo sapiens; a review of the considerable within-species diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. normalesup.org [normalesup.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Codon usage table [kazusa.or.jp]
- 10. Codon usage table [kazusa.or.jp]
Troubleshooting & Optimization
Technical Support Center: Microbial 2-Deoxy-scyllo-inosose (2-DOI) Production
Welcome to the technical support center for microbial 2-Deoxy-scyllo-inosose (2-DOI) production. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common bottlenecks in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-DOI) and why is it important? A1: this compound (2-DOI) is a valuable natural carbocycle. It serves as a crucial precursor for the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics such as kanamycin, gentamicin, and butirosin.[1][2][3] It is also utilized as a starting material for various pharmaceuticals and fine chemicals.[2][3]
Q2: What is the fundamental biosynthetic pathway for 2-DOI in microbes? A2: The biosynthesis of 2-DOI is a single-step enzymatic reaction that converts glucose-6-phosphate (Glc6P), a central metabolite in glycolysis, into 2-DOI.[1][2][3] This reaction is catalyzed by the enzyme this compound synthase (DOIS) and requires nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor.[2][4]
Q3: Which microorganisms are commonly used for recombinant 2-DOI production? A3: Several microorganisms have been metabolically engineered for 2-DOI production. The most common hosts include Bacillus subtilis, Escherichia coli, and Saccharomyces cerevisiae.[1][2][5][6]
Q4: What is the key enzyme for 2-DOI biosynthesis and what are its genetic sources? A4: The key enzyme is this compound synthase (DOIS).[1][2] Genes encoding this enzyme are found in the biosynthetic gene clusters of various aminoglycoside antibiotics.[2] Common sources include the btrC gene from butirosin-producing Bacillus circulans, the tobC gene from tobramycin-producing Streptomyces tenebrarius, and the kanC gene from kanamycin-producing Streptomyces kanamyceticus.[1][2]
Troubleshooting Guide
Problem: Low 2-DOI Titer and Yield
Q5: My engineered strain produces very little 2-DOI. What is the most common bottleneck? A5: The most significant bottleneck is often the limited intracellular availability of the precursor, glucose-6-phosphate (Glc6P).[1][2] In wild-type hosts, Glc6P is rapidly consumed by primary metabolic pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway, creating competition with the DOIS enzyme.
Q6: How can I increase the intracellular pool of Glucose-6-Phosphate (Glc6P)? A6: A proven strategy is to disrupt the genes of competing metabolic pathways.[1][2][3] Knocking out the genes for glucose-6-phosphate isomerase (pgi) and phosphoglucomutase (pgcA) in B. subtilis has been shown to dramatically increase the Glc6P pool, redirecting carbon flux towards 2-DOI synthesis and significantly enhancing the final titer.[1][2][3]
Metabolic Engineering Pathway for 2-DOI Production
References
- 1. Frontiers | Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]
- 2. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Biosynthesis of 2-Deoxy- scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [repository.kaust.edu.sa]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Deoxy-scyllo-inosose (2-DOI) Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for enhanced 2-Deoxy-scyllo-inosose (2-DOI) yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My wild-type E. coli or B. subtilis strain is producing very low or undetectable levels of 2-DOI. What could be the issue?
A1: Wild-type strains are not naturally high producers of 2-DOI. The primary issue is the diversion of the precursor, glucose-6-phosphate (Glc6P), into central carbon metabolism pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. To enhance 2-DOI yield, metabolic engineering is crucial.
Troubleshooting Steps:
-
Express a DOI synthase gene: Introduce a potent 2-DOI synthase gene, such as btrC from Bacillus circulans or a codon-optimized version like tobC from Streptomyces tenebrarius, into your host strain.[1]
-
Disrupt competing pathways: To channel more Glc6P towards 2-DOI synthesis, knockout genes that encode for enzymes in competing pathways. Key targets for disruption include:
-
Phosphoglucose isomerase (pgi): Converts Glc6P to fructose-6-phosphate (B1210287) in glycolysis.
-
Phosphoglucomutase (pgcA or pgm): Converts Glc6P to glucose-1-phosphate.
-
Glucose-6-phosphate dehydrogenase (zwf): The first enzyme in the pentose phosphate pathway.[1]
-
Simultaneous disruption of pgi and pgcA in B. subtilis has been shown to significantly increase 2-DOI production.[1]
-
Q2: I have engineered my strain, but the 2-DOI titer is still lower than expected. How can I optimize the fermentation conditions?
A2: Fermentation conditions play a critical role in maximizing 2-DOI production. Optimization of media components and physical parameters is essential.
Troubleshooting Steps:
-
Carbon Source:
-
Primary Carbon Source: Glucose is the primary substrate that is converted to Glc6P. Ensure sufficient initial glucose concentration (e.g., 3% w/v).[1]
-
Dual Carbon Source: Employing a dual carbon source strategy can be beneficial. For instance, using glycerol (B35011) in addition to glucose in B. subtilis fermentations has been shown to support cell growth while directing glucose towards 2-DOI production, leading to higher titers.[1] In engineered E. coli, mannitol (B672) has been used as an additional carbon source.[1]
-
-
Media Composition:
-
A rich medium is generally required to support robust cell growth and enzyme expression. A commonly used medium is 2YTG (1.6% tryptone, 1% yeast extract, 0.5% NaCl) supplemented with glucose.[1]
-
-
Fermentation Mode:
-
Fed-batch Fermentation: This strategy can lead to higher final titers compared to batch fermentation by maintaining substrate availability and controlling growth. A fed-batch process with intermittent glucose feeding has yielded up to 38.0 g/L of 2-DOI.[1]
-
-
Physical Parameters:
-
Temperature: Cultivate at the optimal temperature for your host strain, typically around 37°C for B. subtilis and E. coli.[1]
-
Aeration and Agitation: Ensure adequate aeration and agitation to maintain dissolved oxygen levels and nutrient distribution. For shake-flask cultures, use baffled flasks and a shaking speed of around 200 rpm.[1]
-
Q3: I am observing a decrease in 2-DOI concentration after prolonged fermentation. Why is this happening and how can I prevent it?
A3: A drop in 2-DOI titer after reaching a peak, often observed after 50 hours of fermentation, suggests potential product instability or degradation.[1][2]
Troubleshooting Steps:
-
Monitor Fermentation Profile: Perform time-course analysis of your fermentation to determine the optimal harvest time, which is when the 2-DOI concentration is at its maximum.
-
Investigate Host Strain Metabolism: It's possible that the host organism can assimilate 2-DOI. Studies with Saccharomyces cerevisiae have suggested that the host may be capable of consuming the produced 2-DOI.[3][4] While not explicitly confirmed for E. coli or B. subtilis in the provided context, it remains a possibility.
-
Optimize Downstream Processing: Promptly harvest and process the fermentation broth once the peak concentration is reached to minimize potential degradation.
Q4: What is the most effective way to quantify the 2-DOI produced in my fermentation broth?
A4: Accurate quantification of 2-DOI is essential for process optimization. Several analytical methods can be employed.
Recommended Method: UPLC-ESI-MS/MS or GC-MS
-
A highly sensitive and specific method involves derivatization followed by mass spectrometry.
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells.
-
The supernatant can be derivatized. A common method is oximation using O-(4-nitrobenzyl) hydroxylamine (B1172632) hydrochloride.[1]
-
-
Analysis:
-
UPLC-ESI-MS/MS: This technique offers high resolution and sensitivity for the detection and quantification of the derivatized 2-DOI.[1][5]
-
GC-MS: Gas chromatography-mass spectrometry of trimethylsilyl (B98337) (TMS) ether derivatives of 2-DOI is another established method for quantitative analysis.[6]
-
Quantitative Data Summary
Table 1: Comparison of 2-DOI Production in Different Engineered Strains and Fermentation Strategies.
| Host Strain | Genetic Modifications | DOI Synthase Gene | Fermentation Mode | Carbon Source(s) | Max. 2-DOI Titer (g/L) | Reference |
| B. subtilis | Wild-type host | btrC (B. circulans) | Shake-flask | Glucose | ~2.3 | [1] |
| B. subtilis | Δpgi, ΔpgcA | Codon-optimized tobC (S. tenebrarius) | Shake-flask | Glucose, Glycerol | 37.2 | [1] |
| B. subtilis | Δpgi, ΔpgcA | Codon-optimized tobC (S. tenebrarius) | Fed-batch | Glucose, Glycerol | 38.0 | [1] |
| E. coli | Δpgi, Δzwf, Δpgm | btrC (B. circulans) | Not specified | Glucose, Mannitol | 29.5 | [1] |
Experimental Protocols
Protocol 1: Shake-Flask Fermentation of Engineered B. subtilis
-
Inoculum Preparation: Inoculate a single colony of the recombinant B. subtilis strain into LB medium and incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase.
-
Fermentation Medium: Prepare the 2YTG liquid medium consisting of 1.6% (w/v) tryptone, 1% (w/v) yeast extract, 0.5% (w/v) NaCl, and 3% (w/v) glucose. For dual carbon source experiments, also add 2% (w/v) glycerol.[1]
-
Cultivation: Inoculate 20 mL of the 2YTG medium in a 250 mL baffled Erlenmeyer flask with the seed culture. Incubate at 37°C with reciprocal shaking at 200 rpm for up to 60 hours.[1]
-
Sampling: Withdraw samples at regular intervals for analysis of cell growth (OD600) and 2-DOI concentration.
Protocol 2: Fed-Batch Fermentation of Engineered B. subtilis
-
Initial Batch Phase: Start with a batch culture in a fermenter using the 2YTG medium with glycerol as described for the shake-flask protocol.
-
Feeding Strategy: After a certain period of cultivation (e.g., 30 hours), initiate feeding with a sterile, concentrated glucose solution (e.g., 0.5 g/mL).[1] The feeding rate should be optimized to maintain a desired glucose concentration in the fermenter, avoiding both depletion and excessive accumulation which can lead to overflow metabolism.
-
Monitoring and Control: Continuously monitor and control key fermentation parameters such as pH, temperature, and dissolved oxygen to maintain optimal conditions for cell growth and 2-DOI production.
-
Duration: Continue the fed-batch fermentation until the maximum 2-DOI titer is achieved, which may be around 50 hours.[1]
Visualizations
Caption: Biosynthesis of 2-DOI from glucose and key metabolic engineering targets.
Caption: A typical workflow for optimizing 2-DOI fermentation.
References
- 1. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Metabolically engineered recombinant Saccharomyces cerevisiae for the production of 2-Deoxy- scyllo-inosose (2-DOI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]
- 6. Biochemical studies on this compound, an early intermediate in the biosynthesis of 2-deoxystreptamine. II. Quantitative analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to increase 2-Deoxy-scyllo-inosose stability in culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of 2-Deoxy-scyllo-inosose (DOI) in culture.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound (DOI) in aqueous solutions and cell culture media?
A1: this compound (DOI) belongs to the cyclitol family of compounds. Cyclitols are carbocyclic polyols that are generally considered to be chemically stable in aqueous solutions under physiological conditions (pH 7.2-7.4, 37°C).[1] Their stability is attributed to the absence of a hemiacetal group, which is a reactive site in reducing sugars. However, a slight decrease in DOI concentration has been observed in fermentation broths over extended periods (after 50 hours), suggesting that some degradation may occur.[2] The exact half-life of DOI in specific cell culture media has not been extensively reported and is likely to be influenced by the specific components of the medium, pH, and temperature.
Q2: What are the potential factors that could affect the stability of DOI in my experiments?
A2: Several factors could potentially influence the stability of DOI in your cell culture experiments:
-
pH: While DOI synthase, the enzyme responsible for producing DOI, has optimal pH stability, extreme pH values in the culture medium could potentially affect the chemical stability of the DOI molecule itself.[2]
-
Temperature: Elevated temperatures can accelerate chemical degradation. Although cyclitols are relatively heat-stable, prolonged incubation at 37°C or higher could contribute to a gradual loss of DOI.
-
Enzymatic Degradation: While not extensively documented for DOI, cells or microorganisms in the culture could potentially metabolize or enzymatically modify DOI.
-
Reactive Oxygen Species (ROS): The presence of ROS in the culture medium could potentially lead to oxidation and degradation of DOI.
-
Media Components: Certain components in complex media formulations could potentially react with DOI over time.
Q3: I am observing a lower than expected concentration of DOI in my culture. What are the possible causes and how can I troubleshoot this?
A3: A lower than expected DOI concentration can be due to issues with its stability, the initial concentration, or the analytical method. Here is a troubleshooting guide:
| Possible Cause | Troubleshooting Steps |
| DOI Degradation | 1. Perform a Stability Study: Use the protocol provided below to determine the stability of DOI in your specific culture medium under your experimental conditions. 2. Optimize pH and Temperature: Ensure your culture medium is buffered to a stable physiological pH and consider if lower incubation temperatures are feasible for your experiment. 3. Minimize Incubation Time: If possible, reduce the duration of the experiment to minimize the time DOI is exposed to potentially degrading conditions. |
| Inaccurate Initial Concentration | 1. Verify Stock Solution: Prepare a fresh stock solution of DOI and verify its concentration using a validated analytical method (see protocols below). 2. Ensure Proper Dilution: Double-check all calculations and dilutions when preparing your working solutions. |
| Analytical Issues | 1. Method Validation: Validate your analytical method (GC-MS or HPLC) for accuracy, precision, and linearity using DOI standards. 2. Sample Preparation: Ensure your sample preparation method is appropriate and does not lead to loss of DOI. See the recommended protocols for guidance. 3. Internal Standard: Use an appropriate internal standard to correct for variations in sample preparation and instrument response. |
Experimental Protocols
Protocol 1: Assessment of this compound (DOI) Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of DOI in a specific cell culture medium over time.
Materials:
-
This compound (DOI) standard
-
Sterile cell culture medium of interest
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Incubator set to the desired temperature (e.g., 37°C)
-
Analytical balance
-
Sterile pipette tips and pipettes
-
GC-MS or HPLC system for analysis
Procedure:
-
Prepare a DOI Stock Solution: Accurately weigh a known amount of DOI standard and dissolve it in the cell culture medium to prepare a stock solution of a known concentration (e.g., 10 mM).
-
Prepare Experimental Samples: Aliquot the DOI-containing medium into sterile conical tubes. Prepare a sufficient number of tubes to collect samples at each time point in triplicate.
-
Incubation: Place the tubes in an incubator at the desired temperature (e.g., 37°C).
-
Sample Collection: At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), remove three tubes from the incubator.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of DOI in each sample using a validated GC-MS or HPLC method (see Protocol 2 or 3).
-
Data Analysis: Plot the concentration of DOI as a function of time. Calculate the degradation rate and half-life of DOI in the medium.
Protocol 2: Quantitative Analysis of this compound by GC-MS
This protocol describes a method for the derivatization and quantification of DOI using Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Materials:
-
DOI samples and standards
-
Internal standard (e.g., myo-inositol)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Sample Preparation: To 100 µL of the sample or standard, add a known amount of the internal standard.
-
Drying: Evaporate the samples to dryness under a stream of nitrogen gas.
-
Derivatization: Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Incubation: Cap the vials tightly and heat at 70°C for 60 minutes.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Detection: Use selected ion monitoring (SIM) mode for quantification of characteristic ions of the DOI-TMS derivative.
-
-
Quantification: Create a standard curve by plotting the peak area ratio of DOI to the internal standard against the concentration of the DOI standards. Use this curve to determine the concentration of DOI in the samples.
Protocol 3: Quantitative Analysis of this compound by HPLC
This protocol provides a method for the quantification of DOI using High-Performance Liquid Chromatography (HPLC) with a suitable detector.
Materials:
-
DOI samples and standards
-
HPLC grade water and acetonitrile
-
HPLC system with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., Refractive Index Detector - RID)
Procedure:
-
Sample Preparation: Filter the samples through a 0.22 µm syringe filter to remove any particulates.
-
HPLC Analysis:
-
Column: Aminex HPX-87H column (300 mm x 7.8 mm)
-
Mobile Phase: 5 mM Sulfuric Acid in water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60°C
-
Detector: Refractive Index Detector (RID)
-
Injection Volume: 20 µL
-
-
Quantification: Generate a standard curve by injecting known concentrations of DOI standards and plotting the peak area against the concentration. Use this standard curve to calculate the concentration of DOI in the experimental samples.
Visualizations
Caption: Troubleshooting workflow for low this compound (DOI) concentration.
Caption: Factors influencing this compound (DOI) stability.
References
- 1. Biosynthesis of cyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of phytate and formation of inositol phosphate isomers without or with supplemented phytases in different segments of the digestive tract of broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical studies on this compound, an early intermediate in the biosynthesis of 2-deoxystreptamine. II. Quantitative analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Synthesis of 2-Deoxy-scyllo-inosose (DOI)
Welcome to the technical support center for the enzymatic synthesis of 2-Deoxy-scyllo-inosose (DOI). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields.
Troubleshooting Guide: Low or No Product Yield
This guide is designed to help you systematically diagnose and resolve issues leading to low yields in your DOI synthesis reaction.
Question: My reaction has failed or produced a very low yield of this compound. Where should I start troubleshooting?
Answer: A low or non-existent yield typically points to a problem with one of the core components of the reaction: the enzyme, the substrate, or the reaction conditions. A systematic check of these elements is the most effective way to identify the root cause.
Initial Verification Workflow:
Caption: A logical workflow for troubleshooting low DOI yields.
Question: I suspect my this compound Synthase (DOIS) is inactive. How can I confirm this and what are the common causes?
Answer: Enzyme inactivity is a primary reason for reaction failure. Key factors affecting DOIS activity include its source, storage, and the presence of necessary cofactors.
Causes and Solutions for Enzyme Inactivity:
| Potential Cause | Verification / Solution | Explanation |
| Missing Metal Cofactor | Supplement the reaction buffer with 0.5-1.0 mM Cobalt (Co²⁺). | DOIS is a metalloenzyme that requires Co²⁺ for its catalytic activity. Its absence will result in an inactive enzyme.[1][2] |
| Presence of Inhibitors | Avoid using buffers or glassware containing Zinc (Zn²⁺). If contamination is suspected, use dialysis or a desalting column to re-purify the enzyme. | Zn²⁺ is a known potent inhibitor of DOIS.[2] Contamination from glassware or other reagents can completely halt the reaction. |
| Improper Storage | Always store the enzyme at -80°C in a suitable buffer. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | Repeated changes in temperature can lead to protein denaturation and loss of function. |
| Sub-optimal Enzyme Variant | Different DOIS orthologs (e.g., BtrC, NeoC) may have varying stability and activity. If yields are consistently low, consider expressing and purifying a different variant. | Studies have shown that various DOIS enzymes can be used, and one may be more robust or active under your specific experimental conditions.[3][4] |
Question: My substrate, D-glucose-6-phosphate (G6P), might be the issue. How can I troubleshoot substrate-related problems?
Answer: The quality and availability of the substrate D-glucose-6-phosphate (G6P) and the cofactor NAD⁺ are critical for the synthesis.
Causes and Solutions for Substrate Issues:
| Potential Cause | Verification / Solution | Explanation |
| Low G6P Concentration | Ensure the final concentration of G6P is sufficient. The reported Km for G6P is approximately 0.9 mM.[2] A concentration of 5-10 mM is a good starting point. | The reaction rate is dependent on substrate concentration. If the G6P level is too far below the Michaelis constant (Km), the reaction will be very slow. |
| G6P Degradation | Use freshly prepared G6P solutions or verify the purity of commercial batches. Store G6P solutions at -20°C or below. | G6P can degrade over time, especially if stored improperly or in solutions with incorrect pH. |
| Low Intracellular G6P Pool (for in vivo synthesis) | In whole-cell synthesis, low yields are often due to G6P being consumed by primary metabolic pathways. Use metabolically engineered strains where competing pathways are knocked out (e.g., Δpgi, Δzwf). | Disrupting glycolysis (pgi) and the pentose (B10789219) phosphate (B84403) pathway (zwf) forces carbon flux towards G6P accumulation, dramatically increasing the substrate available for DOIS and boosting DOI production.[5][6] |
| NAD⁺ Degradation | NAD⁺ is essential for the initial oxidation step.[1][7][8] Use fresh, high-quality NAD⁺ and ensure it is stored correctly (desiccated, at -20°C). | The reported Km for NAD⁺ is approximately 0.17 mM.[2] Degraded or insufficient NAD⁺ will prevent the reaction from starting. |
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction for the synthesis of this compound (DOI)?
The synthesis is a multi-step intramolecular cyclization reaction catalyzed by the enzyme this compound Synthase (DOIS). The enzyme converts D-glucose-6-phosphate (G6P) into DOI using NAD⁺ as a cofactor.[1][7][8]
Caption: Enzymatic conversion of G6P to DOI by DOIS.
Q2: What are the typical kinetic parameters for DOIS?
For the DOIS enzyme from Bacillus circulans, the following kinetic parameters have been reported[2]:
-
Km for D-glucose-6-phosphate: 0.9 mM (9.0 x 10⁻⁴ M)
-
Km for NAD⁺: 0.17 mM (1.7 x 10⁻⁴ M)
-
kcat for D-glucose-6-phosphate: 0.073 s⁻¹ (7.3 x 10⁻² s⁻¹)
Q3: Can I improve DOI yield without using purified components?
Yes, in vivo synthesis using metabolically engineered microbial hosts like E. coli or Bacillus subtilis is a highly effective strategy. By expressing a potent DOIS enzyme (like TobC or BtrC) in a host where G6P-consuming pathways are blocked, researchers have achieved very high titers.[5][6]
Reported DOI Yields in Engineered Bacillus subtilis
| Host Strain Modification | DOIS Gene Used | Final DOI Titer (g/L) | Reference |
| Wild-type host | btrC (codon optimized) | ~2.3 | [5][6] |
| Δpgi, ΔpgcA | tobC (codon optimized) | ~37.2 | [5][6] |
| Δpgi, ΔpgcA (Fed-batch) | tobC (codon optimized) | 38.0 | [5][6] |
Q4: Are there alternative substrates for the DOIS enzyme?
The DOIS enzyme shows some substrate flexibility. Studies have shown that it can accept 2-deoxy-G-6-P and 3-deoxy-G-6-P as substrates to produce corresponding dideoxy-scyllo-inosose products. However, 4-deoxy-G-6-P is not a substrate, which supports the proposed mechanism involving initial oxidation at the C-4 position.[9]
Experimental Protocols
Protocol 1: Standard In Vitro Enzymatic Synthesis of DOI
This protocol describes a basic batch reaction for producing DOI from G6P using purified DOIS enzyme.
-
Reaction Mixture Preparation : In a microcentrifuge tube, combine the following components in the specified order:
-
HEPES buffer (50 mM, pH 7.5)
-
Cobalt Chloride (CoCl₂) to a final concentration of 1.0 mM.
-
NAD⁺ to a final concentration of 1.0 mM.
-
D-glucose-6-phosphate (G6P) to a final concentration of 10 mM.
-
Purified DOIS enzyme (e.g., BtrC) to a final concentration of 5-10 µM.
-
Nuclease-free water to reach the final desired volume.
-
-
Incubation : Gently mix the components and incubate the reaction at the optimal temperature for your specific DOIS enzyme (typically 28-37°C) for 4-16 hours.
-
Reaction Quenching : Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold methanol (B129727) or acetonitrile (B52724) to precipitate the enzyme.
-
Analysis : Centrifuge the quenched reaction to pellet the precipitated protein. Analyze the supernatant for DOI production using methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: One-Pot Synthesis of DOI from D-Glucose (B1605176)
This protocol is adapted from studies demonstrating a coupled-enzyme approach to generate G6P in situ, which can improve overall yield.[3][8]
-
Reaction Mixture Preparation :
-
HEPES buffer (50 mM, pH 7.5)
-
Cobalt Chloride (CoCl₂) to a final concentration of 1.0 mM.
-
NAD⁺ to a final concentration of 1.0 mM.
-
ATP or Polyphosphate to a final concentration of 15 mM (as the phosphate donor).
-
Magnesium Chloride (MgCl₂) to a final concentration of 5 mM (required for kinase activity).
-
D-glucose to a final concentration of 10 mM.
-
Purified Glucokinase or Hexokinase (e.g., cgPPGK) at an appropriate concentration.
-
Purified DOIS enzyme (e.g., BtrC) to a final concentration of 5-10 µM.
-
-
Incubation and Analysis : Follow steps 2-4 from Protocol 1. This one-pot system continuously generates the G6P substrate, maintaining a steady supply for the DOIS enzyme and potentially driving the reaction to a higher conversion rate.[3][8]
References
- 1. Structure of this compound synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot enzymatic synthesis of this compound from d-glucose and polyphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Substrate specificity of this compound synthase, the starter enzyme for 2-deoxystreptamine biosynthesis, toward deoxyglucose-6-phosphates and proposed mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing by-product formation during 2-Deoxy-scyllo-inosose biosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the biosynthesis of 2-Deoxy-scyllo-inosose (DOI).
Frequently Asked Questions (FAQs)
Q1: What is the primary precursor for this compound (DOI) biosynthesis and what is the key enzyme involved?
A1: The primary precursor for DOI biosynthesis is D-glucose-6-phosphate (G6P)[1][2]. The key enzyme that catalyzes the conversion of G6P to DOI is this compound synthase (DOIS)[1][2][3]. This enzyme is central to the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics[1][4].
Q2: What are the major competing metabolic pathways that lead to by-product formation and reduce DOI yield?
A2: The primary competing pathways for the G6P substrate are glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). In host organisms like E. coli or Bacillus subtilis, G6P can be readily channeled into these central carbon metabolism routes, leading to the formation of various by-products such as acetate, lactate, and ethanol, and a reduction in the carbon flux towards DOI synthesis. To enhance DOI production, it is common to create metabolically engineered strains where key enzymes of these competing pathways are knocked out[1].
Q3: What strategies can be employed to minimize by-product formation and enhance DOI production?
A3: The most effective strategy is the use of metabolically engineered host strains. This typically involves the deletion of genes encoding enzymes at the entry points of glycolysis and the pentose phosphate pathway, such as phosphoglucose (B3042753) isomerase (pgi), glucose-6-phosphate dehydrogenase (zwf), and phosphoglucomutase (pgm)[1]. By blocking these pathways, the carbon flux from G6P is redirected towards the DOI biosynthesis pathway. Additionally, optimizing fermentation conditions, such as using a dual carbon source strategy (e.g., glucose and glycerol), can help maintain cell growth and productivity while maximizing DOI titer[1].
Q4: What analytical methods are suitable for quantifying DOI and potential by-products in a fermentation broth?
A4: A common and effective method for the quantitative analysis of DOI is Gas Chromatography-Mass Spectrometry (GC-MS)[4][5]. This technique typically involves a derivatization step, such as trimethylsilylation, to make the polar DOI molecule volatile for GC analysis[4]. By-products from central metabolism, such as organic acids, can also be quantified using methods like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low DOI Titer and High Acetate/Lactate Levels | High flux through glycolysis due to incomplete blockage or metabolic overflow. | 1. Verify the knockout of key glycolytic genes (e.g., pgi).2. Optimize aeration and agitation to avoid anaerobic conditions which favor fermentation by-product formation.3. Implement a fed-batch strategy with controlled glucose feeding to prevent overflow metabolism. |
| Low DOI Titer and Poor Cell Growth | The engineered strain is unable to efficiently utilize the provided carbon source for biomass formation due to blocked central metabolic pathways. | 1. Supplement the medium with an alternative carbon source that enters metabolism downstream of the blocked points (e.g., glycerol, mannitol)[1].2. Optimize the concentration of the alternative carbon source to balance growth and DOI production. |
| Inconsistent DOI Yields Between Batches | Variability in fermentation conditions such as pH, temperature, or nutrient availability. | 1. Implement strict process control for pH and temperature throughout the fermentation.2. Ensure consistent media preparation and sterilization procedures.3. Monitor substrate consumption and adjust feeding rates accordingly. |
| Difficulty in Purifying DOI from By-products | Presence of structurally similar impurities or high concentrations of fermentation by-products. | 1. Optimize the initial clarification of the fermentation broth to remove cells and debris.2. Employ chromatographic techniques such as ion-exchange or size-exclusion chromatography for purification.3. Consider a precipitation or crystallization step to isolate DOI. |
Quantitative Data Summary
The following table summarizes DOI production in various engineered Bacillus subtilis strains, highlighting the impact of genetic modifications on the final titer.
| Strain | Genotype | DOI Synthase Gene | DOI Titer (g/L) | Reference |
| BSDOI-2 | Wild Type | btrC (natural) | ~2.3 | [1] |
| BSDOI-11 | ΔpgiΔpgcA | - | - | [1] |
| BSDOI-15 | ΔpgiΔpgcA | tobC (codon-optimized) | ~37.2 | [1] |
This data illustrates that combining the knockout of competing pathways with the expression of a codon-optimized DOI synthase gene significantly enhances the final product titer.
Experimental Protocols
Protocol 1: GC-MS Analysis of DOI in Fermentation Broth
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Internal Standard Addition:
-
To 100 µL of the filtered supernatant, add a known concentration of an internal standard (e.g., xylitol).
-
-
Drying:
-
Dry the sample under a stream of nitrogen gas or by lyophilization.
-
-
Derivatization:
-
To the dried residue, add 100 µL of pyridine, 100 µL of bis(trimethylsilyl)trifluoroacetamide (BSTFA), and 10 µL of trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
GC Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, ramp to 190°C at 3°C/min, then to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized DOI and internal standard.
-
Protocol 2: Gene Knockout in Bacillus subtilis using Homologous Recombination
-
Construct Design:
-
Design a knockout cassette containing an antibiotic resistance gene flanked by regions of homology (typically ~1 kb) upstream and downstream of the target gene (e.g., pgi).
-
-
Plasmid Construction:
-
Clone the upstream homology region, the resistance gene, and the downstream homology region into a temperature-sensitive shuttle vector.
-
-
Transformation:
-
Transform the constructed plasmid into competent B. subtilis cells by electroporation or natural transformation.
-
Select for transformants on agar (B569324) plates containing the appropriate antibiotic at the permissive temperature (e.g., 30°C).
-
-
First Crossover (Integration):
-
Grow the transformants in liquid culture with the antibiotic at the non-permissive temperature (e.g., 37°C) to select for cells that have integrated the plasmid into the chromosome via a single crossover event.
-
Plate the culture on selective agar at the non-permissive temperature.
-
-
Second Crossover (Excision):
-
Inoculate a colony from the single-crossover integration into a non-selective liquid medium and grow at the permissive temperature. This allows for a second crossover event that will either excise the plasmid, leaving the knockout allele, or revert to the wild-type allele.
-
-
Screening and Verification:
-
Plate the culture on non-selective agar and then replica-plate onto selective and non-selective plates to identify colonies that have lost the plasmid (sensitive to the antibiotic).
-
Perform colony PCR using primers flanking the target gene to confirm the gene deletion (the PCR product from the knockout strain will be a different size than the wild-type).
-
Further verify the knockout by sequencing the PCR product.
-
Visualizations
References
- 1. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic impact of an NADH-producing glucose-6-phosphate dehydrogenase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical studies on this compound, an early intermediate in the biosynthesis of 2-deoxystreptamine. II. Quantitative analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carbon Source Utilization in 2-Deoxy-scyllo-inosose (DOI) Producing Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of 2-Deoxy-scyllo-inosose (DOI). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for enhancing DOI production in microbial strains?
A1: The primary strategy for enhancing this compound (DOI) production involves metabolic engineering to increase the metabolic flux towards DOI. Since DOI synthase utilizes glucose-6-phosphate (G6P) as a substrate, a common and effective approach is to disrupt the genes of competing pathways that also consume G6P.[1][2][3] Key gene targets for disruption are phosphoglucose (B3042753) isomerase (pgi) and phosphoglucomutase (pgcA).[1][2] By knocking out these genes, more G6P is available for the DOI synthase, leading to a significant increase in DOI titer.[1][2] Additionally, the selection and codon optimization of the DOI synthase gene for the expression host are crucial for high-level production.[1][2]
Q2: Which carbon sources are most effective for DOI production?
A2: While glucose is the direct precursor for the G6P needed for DOI synthesis, relying solely on glucose can be suboptimal due to carbon catabolite repression (CCR), which can inhibit the utilization of other carbon sources.[4][5][6] A highly effective strategy is the use of a dual carbon source system, such as glycerol (B35011) and glucose.[1][2] In this setup, glycerol can be utilized for cell growth and energy, while glucose is more efficiently channeled into the DOI biosynthetic pathway.[7] In some engineered E. coli strains, mannitol (B672) has been used as a supplementary carbon source.[3][8] For strains with a disrupted glycolysis pathway (e.g., Δpgi), fructose (B13574) can be used as an alternative carbon source to support biomass formation.[9][10]
Q3: Why is my DOI yield low despite having good cell growth?
A3: Low DOI yield with good biomass can be attributed to several factors:
-
Suboptimal Induction of DOI Synthase: Ensure that the expression of the DOI synthase gene is optimally induced.
-
Metabolic Flux to Competing Pathways: Even in engineered strains, residual activity of competing pathways or the activation of alternative pathways can divert G6P away from DOI synthesis.
-
Carbon Catabolite Repression (CCR): If using a mixed carbon source, the presence of a preferred carbon source like glucose can repress the genes needed to metabolize the secondary carbon source.[4][5][6]
-
Suboptimal Fermentation Conditions: Factors such as pH, temperature, and aeration can significantly impact enzyme activity and overall productivity.[11][12]
-
Precursor Limitation: While the primary carbon source is available, the intracellular pool of G6P might be limited.
Q4: Can I use a different host organism other than E. coli or Bacillus subtilis?
A4: Yes, while E. coli and Bacillus subtilis are the most commonly reported hosts for high-titer DOI production, other organisms are being explored.[1][2][3] For instance, cyanobacteria like Synechococcus elongatus are being engineered for carbon-free production of DOI by utilizing CO2 and light.[3][8] Research has also been conducted on producing DOI in Saccharomyces cerevisiae.[9][10] The choice of host will depend on the specific experimental goals, such as cost of production and desired metabolic capabilities.
Troubleshooting Guides
Issue 1: Low DOI Titer
This is a common issue that can arise from multiple factors throughout the experimental workflow.
Troubleshooting Workflow for Low DOI Yield
Caption: Troubleshooting workflow for low DOI yield.
Issue 2: Inefficient Carbon Source Co-utilization
When using dual carbon sources, one may be consumed much faster than the other, leading to suboptimal growth and DOI production.
Metabolic Strategy for Enhanced DOI Production
Caption: Metabolic engineering strategy for DOI production.
Quantitative Data Summary
Table 1: Comparison of DOI Production in Different Engineered Strains
| Strain | Key Genetic Modifications | Carbon Source(s) | Fermentation Method | Titer (g/L) | Yield (%) | Productivity (g/L·h) | Reference |
| B. subtilis BSDOI-2 | Expression of btrC | Glucose | Shake-Flask | ~2.3 | - | - | [1][2] |
| B. subtilis BSDOI-15 | Δpgi, ΔpgcA, codon-optimized tobC | Glucose, Glycerol | Fed-Batch | 38.0 | ~95 | 0.76 | [1][2] |
| E. coli Recombinant | Δpgi, Δzwf, Δpgm, expression of btrC | Glucose, Mannitol | - | 29.5 | 99 | 0.41 | [1][3] |
| S. elongatus PCC 7942 | Expression of btrC | None (Photosynthesis) | - | 0.4 | - | - | [3][8] |
Experimental Protocols
Protocol 1: Shake-Flask Fermentation for DOI Production
-
Prepare the Culture Medium: A suitable medium such as 2YTG (1.6% tryptone, 1% yeast extract, 0.5% NaCl, 3% glucose) is prepared and autoclaved.[1]
-
Inoculation: Inoculate 20 mL of the liquid medium in a 250 mL baffled Erlenmeyer flask with a single colony of the recombinant strain.
-
Incubation: Cultivate the culture for 12 hours at 37°C with shaking.
-
Production Phase: For strains with inducible promoters, add the appropriate inducer at the optimal cell density.
-
Sampling and Analysis: Withdraw samples at regular intervals to measure cell density (OD600) and DOI concentration using methods like HPLC.
Protocol 2: Fed-Batch Fermentation for High-Titer DOI Production
-
Initial Batch Culture: Begin with a batch culture in a fermenter with a defined medium containing an initial concentration of the primary carbon source (e.g., glucose) and any secondary carbon source (e.g., glycerol).
-
Feeding Strategy: Once the initial carbon source is nearly depleted (as monitored by online or offline measurements), initiate a feeding strategy. A concentrated solution of the carbon source(s) is fed at a controlled rate to maintain a low concentration in the fermenter, thus avoiding overflow metabolism and carbon catabolite repression.
-
Process Control: Maintain optimal pH, temperature, and dissolved oxygen (DO) levels throughout the fermentation. The pH can be controlled by the automated addition of acid/base. DO can be controlled by adjusting the agitation speed and aeration rate.
-
Monitoring: Regularly monitor cell growth, substrate consumption, and DOI production.
-
Harvesting: Harvest the culture when DOI production reaches its peak.
Carbon Catabolite Repression (CCR) in Bacillus subtilis
Caption: CcpA-mediated carbon catabolite repression in B. subtilis.
References
- 1. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Biosynthesis of 2-Deoxy- scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Carbon catabolite repression in Bacillus subtilis: quantitative analysis of repression exerted by different carbon sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catabolite repression - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Rewiring the microbial metabolic network for efficient utilization of mixed carbon sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of High-Density Fermentation Conditions for Saccharomycopsis fibuligera Y1402 through Response Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
issues with 2-Deoxy-scyllo-inosose derivatization for analytical purposes
Welcome to the technical support center for the analytical derivatization of 2-Deoxy-scyllo-inosose (2-DOI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the derivatization of 2-DOI for analytical purposes, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for its analysis?
A1: this compound is a polyhydroxy cyclic ketone, which makes it a polar and non-volatile compound. These characteristics are problematic for certain analytical techniques[1]:
-
For Gas Chromatography (GC): The high polarity and low volatility of 2-DOI prevent it from being readily vaporized and passed through a GC column. Derivatization is essential to convert the polar hydroxyl and keto groups into less polar, more volatile, and more thermally stable derivatives[2].
-
For High-Performance Liquid Chromatography (HPLC): While 2-DOI can be analyzed by HPLC without derivatization, it lacks a strong chromophore, leading to poor sensitivity with UV-Vis detection. Derivatization can introduce a UV-active or fluorescent moiety, significantly enhancing detection sensitivity[3].
Q2: What are the most common derivatization methods for 2-DOI analysis?
A2: The two most prevalent derivatization methods for 2-DOI and similar inositols are:
-
Silylation: This is a common technique for GC analysis where active hydrogens in the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the analyte[1]. A common silylating agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of Hexamethyldisilazane (HMDS) and TMCS in a solvent like pyridine[4].
-
Oximation: This method targets the ketone group of 2-DOI. The ketone reacts with an oximating reagent, such as hydroxylamine (B1172632) or methoxyamine hydrochloride, to form an oxime[5]. This is often followed by silylation of the hydroxyl groups for GC-MS analysis or used to form adducts for LC-MS/MS analysis[5][6]. Oximation is crucial to prevent the formation of multiple isomers (tautomers) from the keto group, which would complicate chromatographic analysis[2].
Q3: Can I analyze 2-DOI without derivatization?
A3: Yes, it is possible to analyze 2-DOI without derivatization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[3]. However, derivatization is often preferred to improve chromatographic separation, enhance sensitivity, and achieve better peak shapes, especially for GC-based methods.
Troubleshooting Guides
Silylation for GC-MS Analysis
This guide addresses common issues encountered during the silylation of 2-DOI for GC-MS analysis.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Peak | 1. Presence of moisture: Silylating reagents are highly sensitive to water, which can lead to their degradation and incomplete reactions.[7] 2. Incomplete derivatization: Reaction time, temperature, or reagent concentration may be insufficient. 3. Sample degradation: 2-DOI might be unstable under the derivatization conditions. | 1. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. Lyophilize aqueous samples to complete dryness before adding reagents.[4] 2. Optimize reaction conditions: Increase the reaction time or temperature (e.g., 60-80°C for 30-60 minutes).[4] Ensure an adequate excess of the silylating reagent. 3. Check sample stability: While 2-DOI is generally stable, prolonged exposure to harsh conditions should be avoided. |
| Multiple Peaks for 2-DOI | 1. Incomplete silylation: Partial derivatization of the multiple hydroxyl groups will result in different derivatives with different retention times. 2. Tautomerization of the keto group: The ketone can exist in equilibrium with its enol form, and both can be silylated, leading to multiple peaks.[2] 3. Anomer formation: The cyclic form of the keto-inositol can exist as different anomers, which may be derivatized and separated. | 1. Drive the reaction to completion: Use a higher concentration of the silylating reagent and/or a catalyst (e.g., TMCS). Increase reaction time and temperature.[1] 2. Perform oximation prior to silylation: This will "lock" the keto group as an oxime, preventing tautomerization and resulting in a single derivative for the keto group.[2] 3. Optimize GC conditions: A slower temperature ramp in the GC oven program may help to resolve or merge closely eluting anomeric peaks. |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC system: Polar underivatized hydroxyl groups can interact with active sites in the injector liner or the column, causing peak tailing. 2. Column degradation: The accumulation of non-volatile residues from the derivatization reagents or sample matrix can damage the column.[7] | 1. Ensure complete derivatization: See steps for "Multiple Peaks". Use a deactivated inlet liner. 2. Regular maintenance: Replace the inlet liner and septum regularly. Trim the front end of the GC column if it becomes contaminated. |
Oximation for HPLC and LC-MS/MS Analysis
This guide focuses on troubleshooting the formation of 2-DOI oxime adducts for LC-based analysis.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Derivatization Yield | 1. Suboptimal pH: The oximation reaction is pH-dependent. 2. Reagent instability: The oximating reagent may have degraded. 3. Insufficient reaction time or temperature. | 1. Adjust pH: The reaction is often carried out in a buffered solution or with the addition of a base like pyridine (B92270) to neutralize the acid released from the hydroxylamine salt. 2. Use fresh reagent: Prepare fresh solutions of the oximating reagent. 3. Optimize reaction conditions: A typical condition for 2-DOI oximation is 60°C for 30 minutes.[5] These can be optimized as needed. |
| Presence of Unreacted 2-DOI | 1. Incomplete reaction: Similar to low yield, the reaction may not have gone to completion. | 1. Increase reagent concentration: Use a molar excess of the oximating reagent. 2. Increase reaction time and/or temperature. |
| Derivative Instability | 1. Hydrolysis of the oxime: The oxime derivative can be susceptible to hydrolysis back to the ketone, especially under acidic conditions. | 1. Control pH during workup and storage: Avoid strongly acidic conditions. Store samples at low temperatures and analyze them as soon as possible after derivatization. |
Quantitative Data Summary
The following table summarizes available quantitative data for the analysis of inositols using different derivatization techniques. Data specific to this compound is limited, so data from related compounds are included for comparison.
| Analyte | Derivatization Method | Analytical Technique | Limit of Quantitation (LOQ) / Detection (LOD) | Reference |
| myo-Inositol | Benzoylation | HPLC-UV | LOQ: 1.8 nmol/mL in plasma | [3] |
| Keto acids | Ethoximation and tert-butyldimethylsilylation | GC-MS | LOD: 0.01-0.5 ng/mL | [8] |
| 2-Deoxy- and 3-Deoxy-G-6-P | Enzymatic conversion to inosose, then nitrobenzyl oxime formation | HPLC | Conversion ratio of 3-4% was estimated based on the amount of this compound produced from G-6-P. | [9] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
This protocol is adapted from a general procedure for inositol (B14025) silylation[4].
Materials:
-
Dried 2-DOI sample or standard
-
Anhydrous Pyridine
-
Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. For aqueous samples, lyophilization (freeze-drying) is recommended.
-
Dissolution: To the dried sample in a GC vial, add 100 µL of anhydrous pyridine and vortex to dissolve.
-
Silylation: Add 100 µL of the silylation reagent (BSTFA + 1% TMCS) to the vial.
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Oximation of this compound for UPLC-MS/MS Analysis
This protocol is based on a published method for 2-DOI analysis[5].
Materials:
-
Aqueous sample containing 2-DOI
-
Oximating reagent (e.g., hydroxylamine hydrochloride in a suitable buffer)
-
Water bath
-
Vacuum centrifuge
-
Methanol
Procedure:
-
Reaction Setup: Mix the sample with the oximating reagent in a reaction vial.
-
Incubation: Heat the mixture in a water bath at 60°C for 30 minutes.
-
Evaporation: Evaporate the reactants to dryness at room temperature using a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of methanol.
-
Analysis: The sample is now ready for injection into the UPLC-MS/MS system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: 2-Deoxy-scyllo-inosose (2-DOI) Downstream Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of downstream purification of 2-Deoxy-scyllo-inosose (2-DOI).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the purification of 2-DOI.
Question 1: I am observing low yield of 2-DOI after purification. What are the potential causes and solutions?
Answer: Low yield can stem from several factors throughout the purification process. Here are some common causes and troubleshooting steps:
-
Product Instability: this compound can be sensitive to light and heat, leading to degradation.[1] It is also prone to dehydration and aromatization reactions.[2]
-
Solution: Protect the product from direct light and maintain low temperatures throughout the purification process. Conduct purification steps in a cold room or on ice when possible.
-
-
Inefficient Extraction: The initial extraction from the reaction mixture or cell lysate may be incomplete.
-
Solution: Optimize the extraction solvent and procedure. Ensure thorough mixing and sufficient extraction time.
-
-
Suboptimal Chromatography: The choice of chromatography resin and conditions is critical. Simple silica (B1680970) gel chromatography has been reported to be ineffective for 2-DOI purification.[2]
-
Solution: Ion-exchange chromatography has been shown to be a successful method.[2] See the detailed protocol below.
-
-
Losses During Crystallization: The crystallization conditions may not be optimized, leading to incomplete precipitation or loss of product in the mother liquor.
-
Solution: Carefully optimize the solvent system, temperature, and cooling rate for crystallization. A method involving dissolution in a minimal amount of hot methanol (B129727) followed by the gradual addition of ethanol (B145695) has been reported to be effective.[2]
-
Question 2: My purified 2-DOI has low purity. How can I improve it?
Answer: Impurities can be carried through the purification process if the chosen methods lack sufficient resolution.
-
Contaminants from Starting Material: The initial reaction mixture may contain unreacted starting materials or byproducts with similar properties to 2-DOI.
-
Solution: Ensure the enzymatic reaction goes to completion. Consider a preliminary purification step to remove major contaminants before high-resolution chromatography.
-
-
Ineffective Chromatographic Separation: As mentioned, standard silica gel chromatography may not be suitable.
-
Solution: A multi-step purification approach is often necessary. A suggested workflow is the use of strong acid cation exchange resin, followed by activated carbon chromatography, and then a weak base anion exchange resin.[2]
-
-
Co-crystallization of Impurities: During crystallization, impurities may be incorporated into the crystal lattice.
-
Solution: Ensure the solution from which you are crystallizing is of sufficiently high purity. Recrystallization can be an effective method for further purification.
-
Question 3: I am struggling with the crystallization of 2-DOI. Can you provide some guidance?
Answer: Crystallization can be challenging but is a powerful purification technique for 2-DOI.
-
Solvent Selection: The choice of solvent is crucial. A solvent system where 2-DOI is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
-
Successful Method: A reported method involves dissolving the crude 2-DOI in a small amount of methanol under reflux, followed by the slow addition of ethanol to induce crystallization.[2]
-
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil.
-
Solution: Allow the crystallization mixture to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer to maximize crystal growth and yield.[3]
-
-
Seeding: If crystallization does not initiate, adding a small seed crystal of pure 2-DOI can help.
Question 4: How can I monitor the purity of my 2-DOI during purification?
Answer: Effective monitoring is key to a successful purification strategy.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative analysis of fractions from chromatography to identify those containing the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A quantitative analysis method for 2-DOI has been developed using GC-MS of the tetra-O-trimethylsilyl (TMS) ether derivative.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure and assess the purity of the final product.[1]
Data Presentation
Table 1: Comparison of 2-DOI Purification Strategies
| Purification Step | Purpose | Reported Purity | Reported Yield | Reference |
| Ion-Exchange Chromatography | Removal of charged impurities | ~85% (after initial ion exchange) | Moderate | [2] |
| Activated Carbon Chromatography | Removal of colored impurities and some organic molecules | - | - | [2] |
| Crystallization | High-resolution purification and isolation of final product | >98% (after crystallization) | 67% (overall from glucose) | [2] |
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography Purification of 2-DOI from Culture Supernatant
This protocol is based on a method described for the purification of 2-DOI from a bacterial culture.[2]
-
Preparation of the Sample: Centrifuge the cell culture to pellet the cells. Collect the supernatant containing 2-DOI.
-
Cation-Exchange Chromatography:
-
Load the supernatant onto a strong acid cation exchange resin column (e.g., Duolite C-20, H+ form).
-
Wash the column with deionized water to elute 2-DOI. Unwanted cations will bind to the resin.
-
-
Activated Carbon Chromatography:
-
Pass the eluate from the cation exchange column through a column packed with activated carbon. This will remove colored impurities.
-
-
Anion-Exchange Chromatography:
-
Pass the eluate from the activated carbon column through a weak base anion exchange resin column (e.g., Duolite A-368S, OH- form). This will remove unwanted anions.
-
-
Concentration: Concentrate the 2-DOI containing fractions under reduced pressure.
Protocol 2: Crystallization of 2-DOI
This protocol is adapted from a reported successful crystallization method.[2]
-
Dissolution: Dissolve the crude 2-DOI obtained from chromatography in a minimal amount of methanol under reflux.
-
Precipitation: Slowly add ethanol to the hot methanol solution until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystal Growth: Place the flask in a refrigerator (4°C) overnight to allow for complete crystallization.
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the crystals under vacuum in the presence of a desiccant (e.g., phosphorus pentoxide).
Mandatory Visualizations
Caption: Experimental workflow for the purification of 2-DOI.
Caption: Troubleshooting logic for low 2-DOI yield.
References
- 1. 2-Deoxy-4-epi-scyllo-inosose (DEI) is the Product of EboD, A Highly Conserved Dehydroquinate Synthase-like Enzyme in Bacteria and Eustigmatophyte Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Biochemical studies on this compound, an early intermediate in the biosynthesis of 2-deoxystreptamine. II. Quantitative analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing 2-Deoxy-scyllo-inosose Synthase (DOIS) Catalytic Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the catalytic activity of 2-Deoxy-scyllo-inosose synthase (DOIS).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a practical question-and-answer format.
Problem 1: Low or No Detectable DOIS Activity Post-Purification
-
Question: I have successfully expressed and purified my DOIS enzyme, but the activity assay shows very low or no conversion of Glucose-6-Phosphate (G6P) to this compound (DOI). What could be the issue?
-
Answer: Several factors could contribute to low or absent DOIS activity. Follow this checklist to troubleshoot the problem:
-
Cofactor Availability: The catalytic activity of DOIS is dependent on the presence of NAD+ and is known to be enhanced by certain metal ions.[1][2][3]
-
Incorrect pH or Temperature: Enzymes have optimal pH and temperature ranges for maximal activity.[4][5][6] Deviations can lead to reduced activity or denaturation.[4][7]
-
Recommendation: The optimal conditions can vary slightly depending on the source of the DOIS. Start with a pH around 7.5 and a temperature of 37°C. Perform a pH and temperature optimization experiment to find the ideal conditions for your specific enzyme construct.
-
-
Enzyme Denaturation: DOIS, like other proteins, can denature if not handled or stored correctly. This leads to a loss of the three-dimensional structure required for function.[4][7]
-
Recommendation: Purify the enzyme at low temperatures (e.g., 4°C) and store it in a suitable buffer containing glycerol (B35011) (e.g., 10-20%) at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Substrate Quality: The purity and integrity of your substrate, D-glucose-6-phosphate (G6P), are critical.
-
Recommendation: Use a high-purity G6P and prepare solutions fresh. Verify the concentration of your G6P stock solution.
-
-
Problem 2: Inconsistent or Non-Reproducible Kinetic Data
-
Question: My DOIS activity assays are giving me highly variable results, and I cannot get consistent kinetic parameters (Km, kcat). Why is this happening?
-
Answer: Inconsistent kinetic data often stems from issues with the assay setup and execution.
-
Initial Velocity Conditions: Kinetic parameters must be determined under initial velocity conditions, where the reaction rate is linear over time and proportional to the enzyme concentration.[8][9][10]
-
Recommendation: Perform a time-course experiment to determine the time frame during which product formation is linear. Use this time frame for all subsequent kinetic assays. Ensure that substrate consumption is minimal (typically <10%) during this period.
-
-
Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting.[5][9]
-
Recommendation: Perform an enzyme concentration titration to find a concentration that yields a measurable rate within the linear range of your assay. Ensure you are using the same enzyme concentration for all comparative experiments.
-
-
Pipetting Errors and Mixing: Small volume inaccuracies can lead to large variations in results.
-
Recommendation: Use calibrated pipettes and ensure all reaction components are thoroughly mixed before starting the measurement. Pre-warming all solutions to the reaction temperature can also improve consistency.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies for enhancing DOIS activity.
-
Question 1: What are the primary strategies for enhancing the catalytic activity of DOIS?
-
Answer: The main strategies include:
-
Metabolic Engineering: Optimizing the host organism (e.g., E. coli or B. subtilis) to increase the intracellular pool of the substrate G6P. This can be done by disrupting competing pathways, for instance, by knocking out genes like pgi (glucose-6-phosphate isomerase) and pgcA (phosphoglucomutase).[11][12]
-
Codon Optimization: When expressing DOIS in a heterologous host, optimizing the gene's codon usage to match that of the expression host can significantly improve protein expression levels and, consequently, the overall DOI production.[11][12] Expressing a codon-optimized tobC gene from Streptomyces tenebrarius in B. subtilis has been shown to dramatically increase DOI titers.[11]
-
Directed Evolution and Site-Directed Mutagenesis: Modifying the amino acid sequence of the enzyme to improve its catalytic efficiency (kcat) or substrate binding (Km). This requires knowledge of the enzyme's structure and active site residues, such as Lysine-141, which is known to be a key nucleophile.
-
Reaction Condition Optimization: Systematically adjusting parameters like pH, temperature, and cofactor concentrations to find the optimal conditions for enzyme activity.[4][5]
-
-
-
Question 2: How does the choice of DOIS ortholog affect catalytic activity?
-
Answer: DOIS enzymes from different microbial sources (e.g., Bacillus circulans (BtrC), Streptomyces kanamyceticus (KanC), Micromonospora echinospora (GenC)) have different inherent kinetic properties.[11] Expressing different orthologs in the same host can lead to varied DOI production levels, suggesting that some versions are naturally more efficient or stable.[11][12] Therefore, screening different DOIS orthologs is a viable strategy for enhancing production.
-
-
Question 3: Can substrate analogs be used to study or enhance DOIS?
-
Answer: Yes, substrate analogs are valuable tools. While not enhancing activity directly, they help elucidate the reaction mechanism. For example, studies have shown that DOIS can accept 2-deoxy- and 3-deoxy-G-6-P as substrates, but not 4-deoxy-G-6-P, which supports the proposed mechanism involving initial oxidation at C-4.[13] Mechanism-based inhibitors, like carbaglucose-6-phosphate, have been used to identify key active site residues. This knowledge is crucial for designing rational mutagenesis strategies to improve activity.
-
-
Question 4: What is a typical starting point for DOIS kinetic parameters?
-
Answer: For DOIS purified from Bacillus circulans, reported kinetic values can serve as a baseline for comparison. Note that these values can differ based on assay conditions.
-
Data Presentation
Table 1: Comparison of Kinetic Parameters for DOIS from Bacillus circulans
| Parameter | Value | Reference |
| Km (D-glucose-6-phosphate) | 9.0 x 10-4 M | [3] |
| Km (NAD+) | 1.7 x 10-4 M | [3] |
| kcat | 7.3 x 10-2 s-1 | [3] |
| Metal Ion Requirement | Co2+ (Essential) | [3] |
| Inhibitory Metal Ion | Zn2+ (Total Inhibition) | [3] |
Table 2: Effect of Metabolic Engineering on DOI Production in B. subtilis
| Strain | Genotype / Expressed Gene | Final DOI Titer (g/L) | Reference |
| BSDOI-2 | Wild Type host / btrC from B. circulans | ~2.3 | [11] |
| BSDOI-15 | pgi & pgcA disrupted / Codon-optimized tobC | ~37.2 | [11] |
Experimental Protocols
Protocol 1: Standard DOIS Activity Assay
This protocol is a representative method for measuring DOIS activity. Optimization may be required.
-
Prepare Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CoCl2.
-
Prepare Reagents:
-
10 mM D-glucose-6-phosphate (G6P) stock solution.
-
5 mM NAD+ stock solution.
-
Purified DOIS enzyme at a known concentration (e.g., 0.1 mg/mL).
-
-
Assay Setup (for a 100 µL final volume):
-
In a microcentrifuge tube or 96-well plate, combine:
-
50 µL of 2x Reaction Buffer.
-
10 µL of 10 mM G6P (Final concentration: 1 mM).
-
10 µL of 5 mM NAD+ (Final concentration: 0.5 mM).
-
X µL of purified DOIS enzyme (determine optimal amount empirically).
-
Add nuclease-free water to a final volume of 100 µL.
-
-
-
Reaction Incubation:
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes, within the linear range).
-
-
Reaction Termination:
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an acid (e.g., 10 µL of 1 M HCl).
-
-
Product Detection (HPLC):
-
The product, this compound (DOI), is often derivatized for detection. A common method involves reaction with an oxime followed by HPLC analysis.[13]
-
Analyze the quenched reaction mixture by HPLC using a suitable column (e.g., C18) and detection method (e.g., UV-Vis) to quantify the amount of DOI produced.
-
Calculate the specific activity based on the amount of product formed per unit time per amount of enzyme.
-
Visualizations
Caption: Troubleshooting workflow for low DOIS enzyme activity.
Caption: Key strategies for enhancing DOIS catalytic activity.
Caption: Simplified biochemical pathway for DOIS catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot enzymatic synthesis of this compound from d-glucose and polyphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. monash.edu [monash.edu]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 9. Enzyme Kinetics - Creative Enzymes [creative-enzymes.com]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to 2-Deoxy-scyllo-inosose Synthases from Diverse Microbial Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2-Deoxy-scyllo-inosose synthases (DOIS) from various microbial sources. DOIS is a crucial enzyme in the biosynthesis of 2-deoxystreptamine (B1221613) (2-DOS), the central aminocyclitol core of many clinically important aminoglycoside antibiotics, including kanamycin, gentamicin, and butirosin. Understanding the kinetic and biochemical properties of DOIS from different microorganisms is essential for applications in synthetic biology, metabolic engineering, and the development of novel antibiotics.
Performance Comparison of DOIS Enzymes
The catalytic efficiency of DOIS varies among different microbial species. This variation can be exploited for optimizing the production of this compound (DOI), a valuable precursor for aminoglycoside synthesis and other fine chemicals. A summary of the key kinetic parameters for DOIS from several important microbial sources is presented below.
Table 1: Comparison of Kinetic Parameters for this compound Synthases
| Enzyme (Gene) | Microbial Source | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| BtrC | Bacillus circulans | D-Glucose-6-phosphate | 474 ± 80 | 0.20 ± 0.04 | 4240 |
| GntB | Micromonospora echinospora | D-Glucose-6-phosphate | 993 ± 47 | 0.077 ± 0.003 | 773 |
| IstC | Streptomyces tenjimariensis | D-Glucose-6-phosphate | 93 ± 17 | 0.058 ± 0.007 | 6240 |
| NeoC | Streptomyces fradiae | D-Glucose-6-phosphate | 401 ± 17 | 0.0022 ± 0.0002 | 54.6 |
Data compiled from a 2021 study on the one-pot enzymatic synthesis of this compound.[1]
Key Observations:
-
The DOIS from Streptomyces tenjimariensis (IstC) exhibits the highest substrate affinity (lowest K_m value).[1]
-
The enzyme from Bacillus circulans (BtrC) shows a high catalytic turnover rate (k_cat).[1]
-
In terms of overall catalytic efficiency (k_cat/K_m), the enzymes from S. tenjimariensis (IstC) and B. circulans (BtrC) are the most efficient among those compared.[1]
-
The DOIS from the neomycin producer Streptomyces fradiae (NeoC) displays significantly lower catalytic efficiency.[1]
Biochemical Properties
Detailed biochemical characterization is most complete for the DOIS from Bacillus circulans (BtrC).
Table 2: Biochemical Properties of this compound Synthase from Bacillus circulans (BtrC)
| Property | Description |
| Structure | Heterodimeric protein composed of a 23 kDa and a 42 kDa polypeptide chain.[2] |
| Cofactor Requirement | NAD⁺ is required for the initial oxidation step.[2] |
| Metal Ion Requirement | The presence of Co²⁺ is essential for enzyme activity.[2] |
| Inhibition | Zn²⁺ is a potent inhibitor of the enzyme.[2] |
Biosynthetic Pathway and Experimental Workflow
The biosynthesis of 2-deoxystreptamine from D-glucose-6-phosphate is a conserved pathway in aminoglycoside-producing bacteria. The initial and committing step is the conversion of D-glucose-6-phosphate to this compound, catalyzed by DOIS.
A general workflow for the expression, purification, and activity assay of recombinant DOIS is outlined below. This workflow is particularly relevant for His-tagged proteins expressed in E. coli.
References
Comparative Kinetic Analysis of 2-Deoxy-scyllo-inosose Synthase (DOIS) Variants
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Catalytic Efficiency of Engineered DOIS Enzymes
2-Deoxy-scyllo-inosose synthase (DOIS) is a crucial enzyme in the biosynthesis of aminoglycoside antibiotics, catalyzing the conversion of D-glucose-6-phosphate (G6P) to this compound (DOI). Understanding the kinetic properties of DOIS variants is essential for enzyme engineering efforts aimed at improving antibiotic production and for the development of novel therapeutics. This guide provides a comparative analysis of the kinetic performance of wild-type DOIS from Bacillus circulans and its variants, supported by detailed experimental protocols.
Data Presentation: A Comparative Look at Kinetic Parameters
The catalytic efficiency of an enzyme is often evaluated by its Michaelis-Menten constant (Kₘ) and catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the enzyme's affinity for its substrate. A lower Kₘ value generally signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Kₘ is a measure of the enzyme's overall catalytic efficiency.
Kinetic parameters for the wild-type this compound synthase from Bacillus circulans have been determined, providing a benchmark for evaluating engineered variants.[1]
| Enzyme Variant | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Wild-Type (B. circulans) | D-Glucose-6-Phosphate | 0.9 | 0.073 | 81.1 |
| Wild-Type (B. circulans) | NAD⁺ | 0.17 | - | - |
Mandatory Visualization
Logical Workflow for Kinetic Analysis of DOIS Variants
Caption: Workflow for the kinetic analysis of DOIS variants.
Reaction Pathway of this compound Synthase
Caption: Catalytic reaction of this compound synthase.
Experimental Protocols
Site-Directed Mutagenesis, Expression, and Purification of DOIS Variants
a. Site-Directed Mutagenesis: Mutations in the DOIS gene are introduced using commercially available site-directed mutagenesis kits, following the manufacturer's instructions. Primers containing the desired nucleotide changes are used to amplify the plasmid containing the wild-type DOIS gene. The parental, non-mutated plasmid is then digested, and the mutated plasmid is transformed into competent E. coli cells for propagation.
b. Heterologous Expression: The plasmids containing the wild-type and variant DOIS genes are transformed into an appropriate expression host, such as E. coli BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.
c. Purification of Recombinant DOIS Variants: Cells are harvested by centrifugation and resuspended in a lysis buffer. After cell lysis by sonication or other methods, the cell debris is removed by centrifugation. The supernatant containing the soluble recombinant DOIS is then subjected to purification, typically using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure enzyme preparation.[2] Protein concentration is determined using a standard method, such as the Bradford assay.
Kinetic Assay for DOIS Activity
The activity of DOIS is determined by quantifying the amount of this compound (DOI) produced over time.
a. Reaction Setup: The standard reaction mixture contains a suitable buffer (e.g., Tris-HCl), D-glucose-6-phosphate (G6P) at varying concentrations, NAD⁺, a divalent cation such as Co²⁺ (which is essential for activity), and the purified DOIS enzyme.[1] Reactions are initiated by the addition of the enzyme.
b. Incubation and Quenching: The reaction mixtures are incubated at an optimal temperature (e.g., 37°C) for a specific period during which the reaction is linear. The reaction is then terminated by the addition of a quenching agent, such as a strong acid or by heat inactivation.
c. Product Quantification using Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for quantifying the DOI product involves derivatization followed by GC-MS analysis.[3]
- Derivatization: The product, this compound, is first converted to its oxime derivative by reacting with hydroxylamine. Subsequently, the hydroxyl groups are silylated using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility for GC analysis.
- GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The amount of DOI is quantified by selected ion monitoring (SIM), comparing the peak area of the product to a standard curve generated with known concentrations of DOI.[3]
Determination of Kinetic Parameters
Initial reaction velocities are determined at various substrate (G6P and NAD⁺) concentrations. The kinetic parameters, Kₘ and Vmax (maximum velocity), are then calculated by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. The kcat value is determined from the equation Vmax = kcat * [E], where [E] is the total enzyme concentration. The catalytic efficiency is then calculated as the kcat/Kₘ ratio. These calculations can be facilitated by graphical methods such as the Lineweaver-Burk plot.
References
- 1. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantorsciences.com [avantorsciences.com]
- 3. Biochemical studies on this compound, an early intermediate in the biosynthesis of 2-deoxystreptamine. II. Quantitative analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study on the Production of 2-Deoxy-scyllo-inosose in E. coli and Bacillus subtilis
For Researchers, Scientists, and Drug Development Professionals
2-Deoxy-scyllo-inosose (2-DOS) is a crucial biosynthetic intermediate for a wide range of valuable pharmaceuticals, including aminoglycoside antibiotics. The efficient production of 2-DOS is a key focus in metabolic engineering. This guide provides a comparative analysis of two of the most utilized microbial hosts for recombinant protein production, Escherichia coli and Bacillus subtilis, for the synthesis of 2-DOS. We will delve into the metabolic engineering strategies, production titers, and experimental protocols to provide a comprehensive overview for researchers in the field.
Performance Comparison: E. coli vs. B. subtilis
Both E. coli and B. subtilis have been successfully engineered to produce 2-DOS, with each platform offering distinct advantages. The primary strategy in both organisms involves redirecting the flow of the central carbon metabolism towards the synthesis of the precursor, glucose-6-phosphate (Glc6P), and its subsequent conversion to 2-DOS by the enzyme this compound synthase.
Quantitative Data Summary
The following tables summarize the key production parameters achieved in metabolically engineered strains of E. coli and B. subtilis.
| Host Organism | Strain | Key Genetic Modifications | 2-DOS Titer (g/L) | Yield (% of theoretical) | Reference |
| E. coli | Engineered Strain | Disruption of pgi, zwf, and pgm genes; expression of btrC (2-DOS synthase) | 29.5 | 99% | [1] |
| Bacillus subtilis | BSDOI-2 | Expression of btrC (2-DOS synthase from B. circulans) | 2.3 | Not Reported | [1][2] |
| Bacillus subtilis | BSDOI-15 | Disruption of pgi and pgcA genes; expression of codon-optimized tobC (2-DOS synthase from S. tenebrarius) | 37.2 (batch), 38.0 (fed-batch) | ~95% | [1][2][3] |
Table 1: Comparison of 2-DOS Production in Engineered E. coli and B. subtilis
Metabolic Engineering Strategies
The successful production of 2-DOS in both microorganisms has been achieved through targeted genetic modifications aimed at increasing the intracellular pool of the precursor, glucose-6-phosphate (Glc6P), and efficiently converting it to the final product.
Escherichia coli
In E. coli, a significant enhancement in 2-DOS production was achieved by blocking the main metabolic pathways that consume Glc6P.[1] This involved the simultaneous disruption of three key genes:
-
pgi (phosphoglucose isomerase): This knockout prevents the conversion of Glc6P to fructose-6-phosphate, a key entry point into glycolysis.
-
zwf (glucose-6-phosphate-1-dehydrogenase): This deletion blocks the entry of Glc6P into the pentose (B10789219) phosphate (B84403) pathway.
-
pgm (phosphoglucomutase): This mutation prevents the conversion of glucose-6-phosphate to glucose-1-phosphate.
By implementing these genetic modifications, the metabolic flux is channeled towards the heterologously expressed 2-DOS synthase, leading to high-yield production of 2-DOS.[1]
Bacillus subtilis
Similar metabolic engineering principles were applied to B. subtilis. The key modifications included:
-
pgi (glucose-6-phosphate isomerase) disruption: Analogous to the strategy in E. coli, this prevents the entry of Glc6P into the glycolytic pathway.[1][2]
-
pgcA (phosphoglucomutase) disruption: This knockout blocks the conversion of Glc6P to glucose-1-phosphate.[1][2]
In addition to redirecting the carbon flux, the choice and optimization of the 2-DOS synthase gene were found to be critical. The expression of a codon-optimized tobC gene from Streptomyces tenebrarius in a pgi and pgcA double knockout strain of B. subtilis (BSDOI-15) resulted in a significantly higher 2-DOS titer compared to the expression of the natural btrC gene from Bacillus circulans.[1][2]
Visualizing the Pathways and Workflows
To better understand the metabolic engineering strategies and experimental setups, the following diagrams have been generated.
References
- 1. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Biosynthesis of 2-Deoxy- scyllo-inosose in Metabolically Engineered Bacillus subtilis Recombinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants [frontiersin.org]
A Comparative Guide to the Synthesis of 2-Deoxy-scyllo-inosose: Chemical vs. Enzymatic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a critical factor in the pace of discovery and development. 2-Deoxy-scyllo-inosose (2-DOI), a vital precursor for aminoglycoside antibiotics and other valuable bioactive molecules, can be synthesized through both traditional chemical methods and modern enzymatic approaches. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
The choice between chemical and enzymatic synthesis of this compound hinges on a trade-off between established, albeit often harsh, chemical procedures and milder, highly specific biocatalytic methods. While chemical synthesis offers a conventional route, it frequently involves multiple steps, hazardous reagents, and modest yields. In contrast, enzymatic synthesis presents a more sustainable and efficient alternative, often achieving high yields in a single pot under mild conditions.
Quantitative Comparison of Synthesis Methods
To facilitate a clear comparison, the following table summarizes the key quantitative data for both a representative chemical synthesis and a one-pot enzymatic synthesis of this compound.
| Parameter | Chemical Synthesis | One-Pot Enzymatic Synthesis |
| Starting Material | 1,6-Anhydro-2,3-O-isopropylidene-β-D-talopyranose | D-Glucose (B1605176) |
| Key Reagents/Enzymes | Triflic anhydride (B1165640), DBU, OsO4, NaIO4, NaBH4 | Polyphosphate glucokinase (PPGK), this compound synthase (DOIS) |
| Number of Steps | 5 | 1 (One-Pot) |
| Overall Yield | ~30% | Nearly quantitative conversion |
| Reaction Time | Several days | ~24 hours |
| Reaction Conditions | Anhydrous conditions, low temperatures (-78°C), use of strong bases and oxidizing agents | Aqueous buffer (pH 7.5), mild temperature (37°C) |
| Purification Method | Silica (B1680970) gel column chromatography | Ion-exchange chromatography |
| Environmental Impact | Use of hazardous organic solvents and reagents | Aqueous-based, biodegradable enzymes |
Experimental Protocols
Below are detailed methodologies for the chemical and enzymatic synthesis of this compound, providing a practical overview of each process.
Chemical Synthesis of this compound
This multi-step protocol is adapted from the work of Yamauchi and Kakinuma (1992).
Step 1: Synthesis of 1,6-Anhydro-2,3-O-isopropylidene-β-D-lyxo-hexopyranos-4-ulose
-
A solution of 1,6-anhydro-2,3-O-isopropylidene-β-D-talopyranose in anhydrous dichloromethane (B109758) is cooled to -78°C under an inert atmosphere.
-
Triflic anhydride is added dropwise, followed by stirring for 30 minutes.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added, and the reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched with water, and the product is extracted with dichloromethane.
-
The organic layer is dried over sodium sulfate (B86663) and concentrated. The crude product is purified by silica gel column chromatography.
Step 2: Synthesis of 1,6-Anhydro-2,3-O-isopropylidene-β-D-gulopyranose
-
The ketone from the previous step is dissolved in a mixture of acetone (B3395972) and water.
-
A catalytic amount of osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO) are added, and the mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched with sodium bisulfite, and the product is extracted with ethyl acetate.
-
The organic layer is dried and concentrated.
Step 3: Cleavage of the Diol
-
The diol is dissolved in a mixture of tetrahydrofuran (B95107) and water.
-
Sodium periodate (B1199274) (NaIO4) is added, and the mixture is stirred at room temperature for 1 hour.
-
The reaction is filtered, and the filtrate is concentrated.
Step 4: Reduction of the Aldehyde
-
The crude aldehyde is dissolved in methanol (B129727) and cooled to 0°C.
-
Sodium borohydride (B1222165) (NaBH4) is added portion-wise, and the mixture is stirred for 30 minutes.
-
The reaction is quenched with acetone and concentrated.
Step 5: Deprotection and Cyclization to this compound
-
The resulting polyol is dissolved in aqueous acetic acid and heated at 80°C for 2 hours.
-
The solution is concentrated, and the residue is purified by silica gel column chromatography to yield this compound.
One-Pot Enzymatic Synthesis of this compound
This protocol is based on the one-pot enzymatic synthesis from D-glucose.[1]
-
Reaction Setup: A reaction mixture is prepared in a Tris-HCl buffer (50 mM, pH 7.5) containing D-glucose (50 mM), sodium polyphosphate (75 mM), NAD+ (1 mM), and cobalt chloride (0.1 mM).
-
Enzyme Addition: Recombinant polyphosphate glucokinase (PPGK) and this compound synthase (DOIS) are added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for 24 hours with gentle agitation.
-
Reaction Termination and Product Purification: The reaction is terminated by heating at 95°C for 10 minutes. The reaction mixture is then centrifuged to remove precipitated proteins. The supernatant containing this compound is collected and can be purified further by ion-exchange chromatography if required.
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of both the chemical and enzymatic synthesis pathways.
References
A Techno-Economic Showdown: Unraveling the Most Viable Production Route for 2-Deoxy-scyllo-inosose
2-Deoxy-scyllo-inosose is a critical building block in the synthesis of aminoglycoside antibiotics and other valuable pharmaceuticals. As demand for these therapeutics continues, the development of efficient and cost-effective 2-DOI production methods is of paramount importance to researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of the three primary manufacturing strategies, supported by experimental data and process workflows.
Performance Snapshot: A Comparative Overview
The production of 2-DOI via microbial fermentation has demonstrated the highest titers and productivities to date. Notably, metabolically engineered strains of Bacillus subtilis have achieved titers as high as 38.0 g/L with a remarkable yield of approximately 95% from glucose.[1] Engineered Escherichia coli also presents a strong case, with reported titers of 29.5 g/L and a near-quantitative yield of 99%.[1] In contrast, while enzymatic and chemical synthesis routes offer advantages in terms of process control and purity, they currently lag in volumetric productivity and economic feasibility for bulk production.
| Parameter | Microbial Fermentation (B. subtilis) | Microbial Fermentation (E. coli) | Enzymatic Synthesis (One-Pot) | Chemical Synthesis (Multi-step) |
| Titer | Up to 38.0 g/L[1] | Up to 29.5 g/L[1] | High conversion, but typically lower starting concentrations | N/A (batch process) |
| Yield | ~95% from glucose[1] | Up to 99% from glucose[1] | Near-quantitative conversion of substrate | Varies significantly with each step |
| Productivity | ~0.76 g/L/h[1] | ~0.41 g/L/h[1] | Dependent on enzyme loading and kinetics | Low overall productivity due to multiple steps |
| Primary Feedstock | Glucose, Glycerol (B35011) | Glucose, Mannitol[1] | D-Glucose, Polyphosphate | Complex organic precursors |
| Key Biocatalyst(s) | Engineered B. subtilis strain | Engineered E. coli strain | Polyphosphate glucokinase, 2-DOI synthase | N/A |
| Process Complexity | High (requires sterile fermentation and extensive DSP) | High (requires sterile fermentation and extensive DSP) | Moderate (requires enzyme production and purification, and DSP) | Very High (multiple reaction and purification steps) |
| Environmental Concerns | Biological waste, high water and energy usage | Biological waste, high water and energy usage | Enzyme production waste | Use of hazardous reagents and solvents |
In-Depth Analysis of Production Methodologies
Microbial Fermentation: The High-Titer Workhorse
Microbial fermentation has emerged as the frontrunner for large-scale 2-DOI production. This method leverages the natural or engineered metabolic pathways of microorganisms to convert simple sugars into the desired product.
Metabolic Pathway for 2-DOI Production in Engineered Bacteria:
The core of microbial 2-DOI production lies in redirecting carbon flux from central metabolism towards the synthesis of 2-DOI. This is typically achieved by overexpressing the gene for this compound synthase (DOIS), which catalyzes the conversion of glucose-6-phosphate (G6P) into 2-DOI. To enhance the intracellular pool of G6P, genes for competing pathways, such as glycolysis, are often knocked out.
Figure 1: Metabolic engineering strategy for enhanced 2-DOI production in bacteria.
Experimental Protocol: Fed-Batch Fermentation of Engineered B. subtilis
-
Inoculum Preparation: A cryopreserved vial of the engineered B. subtilis strain is used to inoculate a seed culture in a complex medium (e.g., LB broth) and grown overnight at 37°C with shaking.
-
Bioreactor Setup: A sterilized bioreactor containing a defined mineral salt medium supplemented with glucose and yeast extract is prepared. The pH is controlled at 7.0, and the temperature is maintained at 37°C. Dissolved oxygen is controlled by adjusting the agitation and aeration rates.
-
Fed-Batch Culture: The bioreactor is inoculated with the seed culture. After the initial batch of glucose is consumed (indicated by a sharp rise in dissolved oxygen), a concentrated feed solution containing glucose and glycerol is continuously fed into the bioreactor to maintain a high cell density and sustained 2-DOI production.[1]
-
Downstream Processing:
-
Cell Removal: The fermentation broth is centrifuged to separate the bacterial cells.
-
Purification: The supernatant containing 2-DOI is subjected to a series of purification steps, including ion-exchange chromatography and crystallization, to obtain a high-purity product.
-
Figure 2: General workflow for 2-DOI production via microbial fermentation.
Enzymatic Synthesis: A High-Fidelity, Cell-Free Approach
Enzymatic synthesis offers a cell-free alternative that provides greater control over the reaction environment and simplifies downstream processing. The "one-pot" synthesis of 2-DOI from D-glucose is a particularly attractive approach.
Reaction Pathway:
This method utilizes two key enzymes: a polyphosphate glucokinase (PPGK) to phosphorylate D-glucose to glucose-6-phosphate (G6P), and 2-DOI synthase (DOIS) to convert G6P to 2-DOI. Polyphosphate serves as a cost-effective phosphate (B84403) donor.
Figure 3: One-pot enzymatic synthesis of 2-DOI from D-glucose and polyphosphate.
Experimental Protocol: One-Pot Enzymatic Synthesis
-
Reaction Setup: A buffered aqueous solution (e.g., Tris-HCl, pH 7.5) is prepared containing D-glucose, polyphosphate, magnesium chloride, and NAD+.
-
Enzyme Addition: Purified polyphosphate glucokinase and 2-DOI synthase are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The progress of the reaction can be monitored by measuring the depletion of glucose or the formation of 2-DOI using techniques like HPLC.
-
Purification: Once the reaction reaches near-complete conversion, the enzymes are removed (e.g., by heat denaturation and centrifugation or ultrafiltration), and the 2-DOI is purified from the reaction mixture, often through chromatographic methods.
Chemical Synthesis: A Multi-Step, Classical Approach
While biological methods are generally favored for their green credentials and stereoselectivity, chemical synthesis provides a route that is independent of biological systems. However, the synthesis of a complex, stereochemically rich molecule like 2-DOI is a multi-step process that often involves hazardous reagents and protecting group chemistry. A plausible synthetic route could start from a readily available chiral precursor like D-glucose.
General Synthetic Strategy:
A representative chemical synthesis would likely involve several key transformations, including:
-
Protection of hydroxyl groups to allow for selective reactions.
-
Deoxygenation at the C2 position.
-
Oxidation to introduce the ketone functionality.
-
Cyclization to form the six-membered ring.
-
Deprotection to yield the final product.
The multi-step nature of this approach invariably leads to a lower overall yield and higher production costs due to the consumption of reagents, solvents, and energy at each stage. Furthermore, the use of heavy metals and hazardous organic solvents raises significant environmental concerns.
Techno-Economic Considerations
A comprehensive techno-economic analysis requires a detailed breakdown of capital and operational expenditures. While a full analysis is beyond the scope of this guide, a qualitative and semi-quantitative comparison highlights the economic advantages of microbial fermentation.
Key Cost Drivers:
-
Raw Materials: For microbial fermentation, the primary costs are the carbon source (glucose, glycerol) and complex media components (yeast extract, peptone). For enzymatic synthesis, the cost of the purified enzymes is a major factor. Chemical synthesis costs are driven by the price of starting materials and a multitude of reagents and solvents.
-
Downstream Processing: This is a significant cost contributor for all methods, often accounting for a large portion of the total production cost. The complexity of the purification train and the recovery yield are critical parameters.
-
Productivity: The volumetric productivity (g/L/h) is a key metric that directly impacts the capital cost of the facility (i.e., the required bioreactor volume for a given annual output). The high productivity of fed-batch microbial fermentation makes it more capital-efficient for large-scale production.
-
Utilities: Fermentation is energy-intensive due to the need for agitation, aeration, and temperature control.
Based on the available data, the high titers and productivities achieved with engineered B. subtilis and E. coli position microbial fermentation as the most economically viable route for the large-scale production of 2-DOI. While enzymatic synthesis offers elegance and control, the current cost of enzymes and lower volumetric productivity make it more suitable for smaller-scale, high-value applications. Chemical synthesis, with its inherent complexity, low overall yields, and environmental drawbacks, is the least economically attractive option for bulk production.
Future Outlook
Further research and development in all three areas will continue to shape the economic landscape of 2-DOI production. Advances in synthetic biology could lead to even more efficient microbial strains with higher titers and productivities. The development of more robust and cheaper enzymes, potentially through immobilization technologies, could enhance the economic feasibility of enzymatic synthesis. However, for the foreseeable future, microbial fermentation remains the dominant and most promising strategy for meeting the growing demand for this compound.
References
structural comparison of 2-Deoxy-scyllo-inosose synthase and dehydroquinate synthase
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar enzymes is paramount for targeted inhibitor design and novel therapeutic development. This guide provides a comprehensive structural and functional comparison of two related but distinct enzymes: 2-Deoxy-scyllo-inosose synthase (DOIS) and dehydroquinate synthase (DHQS).
Both DOIS and DHQS are fascinating examples of catalytic machinery, orchestrating complex multi-step reactions within a single active site to form crucial carbocyclic products. DOIS is a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, while DHQS plays a pivotal role in the shikimate pathway, essential for the production of aromatic amino acids in bacteria, plants, and fungi. Their similar reaction mechanisms, yet distinct substrate specificities and stereochemical outcomes, make them compelling targets for comparative analysis.
At a Glance: A Quantitative Comparison
To facilitate a clear and concise comparison, the following table summarizes the key quantitative data for DOIS and DHQS from various organisms. It is important to note that kinetic parameters can vary depending on the specific assay conditions.
| Feature | This compound Synthase (DOIS) | Dehydroquinate Synthase (DHQS) |
| Substrate | D-glucose-6-phosphate | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) |
| Product | This compound | 3-dehydroquinate |
| Cofactor | NAD+, Co²+ | NAD+, Zn²+ or Co²+ |
| Quaternary Structure | Dimer or Heterodimer | Monomer, Dimer, or Hexamer |
| Organism (Example) | Bacillus circulans | Pyrococcus furiosus |
| Km for Substrate | 9.0 x 10⁻⁴ M[1] | 3.7 µM[2] |
| kcat | 7.3 x 10⁻² s⁻¹[1] | 3.0 s⁻¹[2] |
| Optimal pH | ~8.5 | ~6.8[2] |
| Optimal Temperature | ~35°C | ~60°C[2] |
Delving Deeper: Structural and Mechanistic Insights
While both enzymes catalyze a five-step reaction involving oxidation, phosphate (B84403) elimination, reduction, ring opening, and intramolecular aldol (B89426) condensation, significant dissimilarities exist, particularly in their active sites and the stereochemistry of the reactions.[3][4]
The crystal structures of both DOIS and DHQS reveal a two-domain architecture with the active site located in the cleft between the N-terminal and C-terminal domains.[3][5] However, the specific residues lining the active site and coordinating the metal cofactor differ, leading to their distinct substrate preferences. For instance, the active site of DOIS from Bacillus circulans contains Glu243, which is proposed to play a role in the syn-elimination of phosphate, a key difference from the anti-elimination observed in the DHQS-catalyzed reaction.[3]
Site-directed mutagenesis studies on DHQS have identified several key residues crucial for catalysis, including those involved in substrate binding, cofactor interaction, and maintaining the structural integrity of the active site. These studies provide a roadmap for understanding the structure-function relationships within this class of enzymes.
Experimental Corner: Protocols for Investigation
For researchers aiming to replicate or build upon existing studies, detailed experimental protocols are essential. Below are generalized methodologies for key experiments cited in the literature for the characterization of DOIS and DHQS.
Enzyme Assay
A common method to determine the kinetic parameters of both DOIS and DHQS is a coupled spectrophotometric assay.
DOIS Assay:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.5), NAD+, CoCl₂, and the substrate D-glucose-6-phosphate.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of purified DOIS.
-
Detection: The formation of NADH can be monitored by the increase in absorbance at 340 nm. Alternatively, the product, this compound, can be derivatized and quantified by HPLC.
DHQS Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., BTP buffer, pH 6.8), NAD+, a divalent metal ion (e.g., ZnCl₂), and the substrate DAHP.[2]
-
Coupling Enzyme: Add an excess of 3-dehydroquinase, the subsequent enzyme in the shikimate pathway.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of purified DHQS.
-
Detection: The formation of 3-dehydroshikimate, the product of the 3-dehydroquinase reaction, can be monitored by the increase in absorbance at 234 nm.[6]
Protein Crystallization and X-ray Diffraction
Determining the three-dimensional structure of these enzymes is crucial for understanding their mechanism and for structure-based drug design.
-
Protein Expression and Purification: Overexpress the recombinant enzyme in a suitable host, such as E. coli, and purify it to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, and additives) using vapor diffusion methods (hanging or sitting drop).
-
Crystal Optimization: Once initial crystals are obtained, optimize the conditions to produce large, well-diffracting crystals.
-
Data Collection: Flash-cool the crystals in a cryoprotectant and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
Visualizing the Chemistry: Reaction Mechanisms
To illustrate the catalytic cycles of DOIS and DHQS, the following diagrams were generated using the DOT language.
Caption: Reaction mechanism of this compound synthase (DOIS).
Caption: Reaction mechanism of dehydroquinate synthase (DHQS).
References
- 1. benchchem.com [benchchem.com]
- 2. Purification, crystallization and preliminary crystallographic analysis of human dihydrodipicolinate synthase-like protein (DHDPSL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Crystallization and X-ray analysis of this compound synthase, the key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of dehydroquinate synthase reveals an active site capable of multistep catalysis | Semantic Scholar [semanticscholar.org]
- 6. Expression, Purification, and Characterisation of Dehydroquinate Synthase from Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of 2-Deoxy-scyllo-inosose Synthases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificity of various 2-Deoxy-scyllo-inosose synthases (DOIS), critical enzymes in the biosynthetic pathways of aminoglycoside antibiotics. Understanding the substrate tolerance of these enzymes is paramount for applications in synthetic biology and the development of novel therapeutics.
Introduction to this compound Synthase (DOIS)
This compound synthase (DOIS) is a crucial enzyme that catalyzes the first committed step in the biosynthesis of 2-deoxystreptamine (B1221613) (DOS), the central aminocyclitol core of many clinically important aminoglycoside antibiotics such as kanamycin, gentamicin, and neomycin.[1][2] DOIS converts D-glucose-6-phosphate (G-6-P), a primary metabolite, into this compound (DOI) through a complex intramolecular cyclization reaction.[2][3] The enzyme is an NAD⁺-dependent oxidoreductase and its mechanism involves a series of steps including oxidation, phosphate (B84403) elimination, reduction, ring opening, and an intramolecular aldol (B89426) condensation.[4][5][6] Given its key role, DOIS from various microorganisms, including Bacillus circulans (BtrC) and Streptomyces species, have been a subject of study to elucidate their catalytic mechanisms and substrate specificities.[1][3][7]
Comparative Analysis of Substrate Specificity
The natural substrate for all known DOIS enzymes is D-glucose-6-phosphate. However, studies have explored the ability of these enzymes to process analogs of G-6-P, particularly those modified at the C-2, C-3, and C-4 positions. This research has shed light on the structural requirements for substrate recognition and catalysis.
Quantitative Substrate Comparison
The following table summarizes the available kinetic data for DOIS from Bacillus circulans (BtrC) with its natural substrate and provides qualitative information on the conversion of substrate analogs.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conversion Efficiency | Reference |
| BtrC (Bacillus circulans) | D-Glucose-6-phosphate | 0.90 | 0.073 | 81.1 | High | [3] |
| 2-deoxy-D-glucose-6-phosphate | N/A | N/A | N/A | Low (3-4% of G-6-P) | [2] | |
| 3-deoxy-D-glucose-6-phosphate | N/A | N/A | N/A | Low (3-4% of G-6-P) | [2] | |
| 4-deoxy-D-glucose-6-phosphate | N/A | N/A | N/A | No conversion | [2] |
N/A: Data not available in the reviewed literature.
Key Observations:
-
Natural Substrate: BtrC exhibits a sub-millimolar affinity for its natural substrate, D-glucose-6-phosphate.[3]
-
Substrate Analogs: The enzyme shows some promiscuity, accepting 2-deoxy and 3-deoxy-G-6-P as substrates, albeit with significantly lower efficiency.[2] This suggests that the hydroxyl groups at C-2 and C-3 are important for optimal binding and/or catalysis but not absolutely essential.
-
Crucial C-4 Hydroxyl Group: The inability of BtrC to process 4-deoxy-G-6-P strongly indicates that the hydroxyl group at the C-4 position is critical for the initial oxidation step of the catalytic mechanism, which is a prerequisite for the subsequent reaction steps.[2]
Experimental Protocols
The determination of DOIS substrate specificity involves several key experimental procedures, from the synthesis of substrate analogs to the analysis of reaction products.
Synthesis of Deoxy-D-glucose-6-phosphate Substrates
The synthesis of substrate analogs like 2-deoxy, 3-deoxy, and 4-deoxy-D-glucose-6-phosphate is a prerequisite for these studies. These are typically synthesized from appropriate deoxy-glucose precursors followed by phosphorylation. Various chemical synthesis routes for 2-deoxy-D-glucose have been documented.[8][9]
DOIS Enzyme Assay
A standard DOIS enzyme assay is performed to determine the kinetic parameters and conversion efficiency of different substrates.
1. Reaction Mixture:
-
Buffer: Tris-HCl or similar, at an optimal pH (typically around 7.5).
-
Enzyme: Purified DOIS enzyme.
-
Substrate: D-glucose-6-phosphate or a substrate analog at varying concentrations.
-
Cofactors: NAD⁺ and a divalent metal ion (Co²⁺ is often essential, while Zn²⁺ can be inhibitory).[3]
-
Reaction Volume: Typically in the range of 50-100 µL.
2. Incubation:
-
The reaction is initiated by the addition of the enzyme.
-
Incubation is carried out at an optimal temperature (e.g., 37°C) for a defined period.
3. Reaction Termination:
-
The reaction is stopped, often by heat inactivation or the addition of an acid.
4. Product Analysis:
-
The reaction mixture is analyzed to quantify the amount of this compound or its analog formed.
Analytical Techniques for Product Quantification
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
This is a highly sensitive method for the quantification of DOIS reaction products.[10]
-
The products are typically derivatized (e.g., as oxime-trimethylsilyl ethers) to increase their volatility for GC analysis.
-
Selected-ion monitoring (SIM) can be used for accurate quantification.[10]
2. High-Performance Liquid Chromatography (HPLC):
-
HPLC is another common method for analyzing the reaction products.
-
Methods using hydrophilic interaction chromatography (HILIC) with an evaporative light scattering detector (ELSD) have been developed for the direct determination of 2-deoxy-D-glucose and related compounds.
-
Post-column fluorescence derivatization can also be employed for sensitive detection.
Visualizing the Process
DOIS Reaction Mechanism
The following diagram illustrates the proposed multi-step reaction mechanism of this compound synthase.
Caption: Proposed reaction mechanism of this compound synthase.
Experimental Workflow for Substrate Specificity Analysis
This diagram outlines the general workflow for assessing the substrate specificity of a DOIS enzyme.
Caption: Experimental workflow for determining DOIS substrate specificity.
Conclusion
The available data indicate that this compound synthases are relatively specific for their natural substrate, D-glucose-6-phosphate. While some substrate promiscuity is observed, modifications, particularly at the C-4 position of the glucose ring, can significantly impede or completely abolish enzymatic activity. This highlights the stringent structural requirements within the enzyme's active site for catalysis. Further research to obtain a more comprehensive set of kinetic data for a wider range of DOIS enzymes and substrate analogs will be invaluable for engineering these enzymes for novel biocatalytic applications.
References
- 1. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Purification and characterization of this compound synthase derived from Bacillus circulans. A crucial carbocyclization enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect and reaction mechanism of this compound synthase derived from butirosin-producing Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Structure of this compound synthase, a key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, in complex with a mechanism-based inhibitor and NAD+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]
- 10. Biochemical studies on this compound, an early intermediate in the biosynthesis of 2-deoxystreptamine. II. Quantitative analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2-Deoxy-scyllo-inosose Production: UPLC-ESI-MS/MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two analytical methodologies for the quantitative validation of 2-Deoxy-scyllo-inosose (DOI) production: Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). DOI is a crucial intermediate in the biosynthesis of aminoglycoside antibiotics, making its accurate quantification essential for pharmaceutical research and development. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance, and includes visual representations of the biosynthetic pathway and analytical workflows.
Introduction to this compound (DOI) and its Quantification
This compound is a carbocyclic sugar that serves as a key precursor in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics such as butirosin, gentamicin, kanamycin, and neomycin.[1][2][3] The production of DOI is often achieved through microbial fermentation using metabolically engineered strains of bacteria like Bacillus subtilis or Escherichia coli.[1][2] Accurate and reliable quantification of DOI in fermentation broths and other biological matrices is critical for process optimization, yield determination, and quality control in drug development.
Two common analytical techniques employed for the quantification of DOI are UPLC-ESI-MS/MS and GC-MS. Both methods offer high sensitivity and selectivity, but they differ in their principles of separation, sample preparation requirements, and overall performance characteristics. This guide provides an objective comparison to aid researchers in selecting the most suitable method for their specific needs.
Biosynthetic Pathway of this compound
The biosynthesis of DOI from glucose-6-phosphate is a multi-step enzymatic process catalyzed by DOI synthase.[1][4] Understanding this pathway is fundamental for metabolic engineering efforts aimed at enhancing DOI production.
References
- 1. Extraction and Analysis of Pan-metabolome Polar Metabolites by Ultra Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical studies on this compound, an early intermediate in the biosynthesis of 2-deoxystreptamine. II. Quantitative analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Biosynthesis of this compound in Metabolically Engineered Bacillus subtilis Recombinants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
A Comparative Metabolomics Guide to Wild-Type and Engineered 2-Deoxy-scyllo-inosose Producing Strains
This guide provides an objective comparison of the metabolic performance of wild-type and metabolically engineered bacterial strains for the production of 2-Deoxy-scyllo-inosose (2-DOI). 2-DOI is a valuable precursor for the synthesis of aminoglycoside antibiotics and other pharmaceuticals.[1][2][3] The information presented is intended for researchers, scientists, and drug development professionals engaged in metabolic engineering and bioprocess optimization.
Comparative Analysis of 2-DOI Production
Metabolic engineering strategies have been successfully employed to enhance the production of 2-DOI in microbial hosts, primarily by redirecting carbon flux from central metabolism towards the 2-DOI biosynthetic pathway. The key strategies involve the knockout of genes in competing pathways and the overexpression of the gene encoding this compound synthase.
A study by Lim et al. (2018) demonstrated a significant increase in 2-DOI production in engineered Bacillus subtilis strains.[1][2][3] The engineering efforts focused on disrupting the genes pgi (phosphoglucose isomerase) and pgcA (phosphoglucomutase) to increase the intracellular pool of the precursor, glucose-6-phosphate (Glc6P).[1][2][3] Furthermore, different codon-optimized 2-DOI synthase genes were overexpressed to enhance the conversion of Glc6P to 2-DOI.
Table 1: Comparison of 2-DOI Titers in Wild-Type and Engineered B. subtilis Strains
| Strain ID | Genotype / Engineering Strategy | 2-DOI Titer (g/L) | Fold Increase vs. Wild-Type (approx.) |
| Wild-Type | B. subtilis (no modifications for 2-DOI production) | Not reported (negligible) | 1.0 |
| BSDOI-2 | Overexpression of btrC (DOI synthase from B. circulans) | ~2.3[1][3] | - |
| BSDOI-15 | Δpgi ΔpgcA + Overexpression of codon-optimized tobC (DOI synthase from S. tenebrarius) | up to 37.2 (in shake flask)[1][3] | ~16.2 |
| BSDOI-15 | Δpgi ΔpgcA + Overexpression of codon-optimized tobC (in fed-batch fermentation) | up to 38.0[1][3] | ~16.5 |
Metabolic Pathways and Engineering Strategies
The central metabolic pathway for 2-DOI biosynthesis begins with glucose-6-phosphate (Glc6P), a key intermediate in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. The enzyme this compound synthase, encoded by genes such as btrC or tobC, catalyzes the conversion of Glc6P to 2-DOI.[1][4]
Metabolic engineering strategies aim to maximize the carbon flux towards 2-DOI by:
-
Blocking Competing Pathways: Knocking out genes like pgi (phosphoglucose isomerase) and pgcA (phosphoglucomutase) prevents the conversion of Glc6P into fructose-6-phosphate (B1210287) (glycolysis) and glucose-1-phosphate, respectively. This leads to an accumulation of the precursor Glc6P.[1][2][3]
-
Enhancing the Product Pathway: Overexpressing a potent 2-DOI synthase, often codon-optimized for the host organism, enhances the conversion of the accumulated Glc6P to 2-DOI.[1][3]
Caption: Engineered 2-DOI biosynthetic pathway in B. subtilis.
Experimental Protocols
Strain Cultivation and Fermentation
-
Seed Culture: Bacillus subtilis strains are typically grown in a suitable seed medium (e.g., Luria-Bertani broth) at 37°C with shaking for 12-16 hours.
-
Production Medium: The seed culture is then inoculated into a fermentation medium designed for 2-DOI production. A typical medium might contain glucose as the primary carbon source, along with yeast extract, peptone, and various salts.
-
Fed-batch Fermentation: For high-titer production, a fed-batch fermentation strategy is often employed, where a concentrated glucose solution is fed periodically to maintain an optimal carbon source concentration and avoid substrate inhibition.[1][3]
Metabolite Extraction and Quenching
To accurately measure intracellular metabolite concentrations, it is crucial to rapidly quench metabolic activity and efficiently extract the metabolites.
-
Quenching: A common method for quenching B. subtilis metabolism is rapid filtration followed by washing with a cold saline solution. Alternatively, the cell culture can be rapidly mixed with a cold quenching solution (e.g., 60% methanol (B129727) at -40°C).
-
Extraction: Intracellular metabolites can be extracted by resuspending the cell pellet in a cold solvent mixture, such as 60% ethanol (B145695) or a chloroform/methanol/water mixture. The mixture is then subjected to sonication or bead beating to lyse the cells, followed by centrifugation to separate the cell debris from the metabolite-containing supernatant.
Quantification of this compound
The concentration of 2-DOI in the fermentation broth is typically quantified using Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS).[1][2]
-
Sample Preparation: The fermentation broth is centrifuged to remove cells, and the supernatant is collected. For analysis, the supernatant may be derivatized to improve its chromatographic properties and ionization efficiency. A common derivatization agent is O-(4-nitrobenzyl) hydroxylamine.[1]
-
UPLC-ESI-MS/MS Analysis:
-
Chromatographic Separation: The derivatized 2-DOI is separated from other broth components on a C18 reverse-phase column using a gradient of mobile phases, such as water with formic acid and acetonitrile (B52724) with formic acid.
-
Mass Spectrometry Detection: The eluting compounds are ionized using electrospray ionization (ESI) in positive or negative mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the 2-DOI derivative are monitored for high selectivity and sensitivity.
-
Caption: General experimental workflow for 2-DOI production and analysis.
References
- 1. Gas chromatography–mass spectrometry metabolomics [bio-protocol.org]
- 2. Methodological approaches to help unravel the intracellular metabolome of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering design to enhance (R,R)-2,3-butanediol production from glycerol in Bacillus subtilis based on flux balance analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Bacillus subtilis for redistributing the carbon flux to 2,3-butanediol by manipulating NADH levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Engineering Strategies for 2-Deoxy-scyllo-inosose (2-DOI) Overproduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of different metabolic engineering strategies aimed at the overproduction of 2-Deoxy-scyllo-inosose (2-DOI), a crucial precursor for aminoglycoside antibiotics and other valuable pharmaceuticals. We will delve into the performance of various engineered microbial hosts, presenting supporting experimental data, detailed methodologies, and visual representations of the biosynthetic pathways and experimental workflows.
At a Glance: Performance Comparison of Engineered Strains
The following table summarizes the key production metrics for 2-DOI using different metabolically engineered microorganisms. This allows for a direct comparison of the efficacy of the strategies employed in Bacillus subtilis, Escherichia coli, and Saccharomyces cerevisiae.
| Host Organism | Key Genetic Modifications | 2-DOI Synthase (Origin) | Fermentation Type | Titer (g/L) | Yield (%) | Reference |
| Bacillus subtilis | Δpgi, ΔpgcA | tobC (codon-optimized from Streptomyces tenebrarius) | Fed-batch | 38.0 | ~95 | [1] |
| Bacillus subtilis | Wild-type | btrC (natural from Bacillus circulans) | Shake-flask | 2.3 | Not Reported | [1] |
| Escherichia coli | Δpgi, Δzwf, Δpgm | btrC (natural from Bacillus circulans) | Not Reported | 29.5 | 99 | [1] |
| Saccharomyces cerevisiae | Δzwf1 | btrC (codon-optimized from Bacillus circulans) | Shake-flask | Not Quantified (highest among tested yeast strains) | Not Reported | [2][3] |
| Saccharomyces cerevisiae | Wild-type (multicopy plasmid) | btrC (codon-optimized from Bacillus circulans) | Shake-flask | Not Quantified (11-fold increase over single copy) | Not Reported | [2][3] |
Visualizing the Path to 2-DOI: Metabolic Pathways and Engineering Strategies
To better understand the logic behind the genetic modifications, the following diagrams illustrate the core metabolic pathway for 2-DOI synthesis and the specific engineering strategies applied to different host organisms.
Caption: Central metabolic pathways converging on 2-DOI synthesis from glucose-6-phosphate.
The primary strategy for overproducing 2-DOI involves channeling the metabolic flux towards its precursor, Glucose-6-Phosphate (G6P). This is achieved by disrupting competing pathways that consume G6P. The diagram below illustrates the knockout strategies employed in different microorganisms.
Caption: Gene knockout strategies in different hosts to enhance the G6P pool for 2-DOI production.
Detailed Experimental Protocols
This section provides a summary of the methodologies used in the cited studies to achieve 2-DOI overproduction.
Strain Construction and Genetic Modification
a) Bacillus subtilis [1][4][5]
-
Host Strain: B. subtilis 168.
-
Gene Knockouts: The pgi (phosphoglucose isomerase) and pgcA (phosphoglucomutase) genes were disrupted. This was achieved by replacing the target genes with antibiotic resistance cassettes via homologous recombination.
-
DOI Synthase Expression:
-
The natural btrC gene from Bacillus circulans was expressed in the wild-type B. subtilis.
-
Codon-optimized versions of tobC (from Streptomyces tenebrarius), kanC (from Streptomyces kanamyceticus), and genC (from Micromonospora echinospora) were synthesized and cloned into an expression vector under the control of a strong promoter. These constructs were then introduced into the engineered B. subtilis strains.
-
b) Escherichia coli [1]
-
Host Strain: Wild-type E. coli.
-
Gene Knockouts: The genes for phosphoglucose (B3042753) isomerase (pgi), glucose-6-phosphate-1-dehydrogenase (zwf), and phosphoglucomutase (pgm) were simultaneously disrupted.
-
DOI Synthase Expression: The natural btrC gene from Bacillus circulans was introduced and expressed.
-
Note: This strategy necessitates the use of an alternative carbon source like mannitol (B672) for cell growth, as the main glycolytic pathways are blocked.
c) Saccharomyces cerevisiae [2][3]
-
Host Strain: S. cerevisiae CEN.PK 116A.
-
Gene Knockouts: The pgi1 (phosphoglucose isomerase) and zwf1 (glucose-6-phosphate dehydrogenase) genes were knocked out individually and in combination using a bipartite gene-targeting strategy.
-
DOI Synthase Expression:
-
A codon-optimized version of the btrC gene from Bacillus circulans was synthesized for expression in yeast.
-
For single-copy integration, the expression cassette was integrated into a high-expression chromosomal site (YPRCΔ15).
-
For multi-copy expression, the construct was subcloned into a high-copy number 2-micron yeast vector (pRSII425).
-
Fermentation and Production Conditions
a) Bacillus subtilis Fed-Batch Fermentation [1]
-
Medium: A defined medium containing glucose and glycerol (B35011) as carbon sources, along with essential salts and trace elements.
-
Inoculum: A seed culture was grown overnight in a suitable medium and used to inoculate the fermenter.
-
Fermenter: A 5-L bioreactor was used with controlled pH, temperature, and dissolved oxygen levels.
-
Feeding Strategy: A fed-batch strategy was employed where a concentrated glucose solution was fed into the fermenter after an initial batch phase. In the highest-producing experiment, 10g of glucose was additionally fed after 30 hours of fermentation.
-
Duration: The fermentation was carried out for a specified period, with samples taken at regular intervals for analysis.
b) Saccharomyces cerevisiae Shake-Flask Cultivation [2][3]
-
Medium: A synthetic dropout medium was used for selection and 2-DOI production, containing mainly fructose (B13574) as the carbon source (2%) and a small amount of glucose (0.05%).
-
Cultivation: Yeast strains were cultivated in shake flasks at 30°C.
-
Analysis: Samples of the culture broth were collected for analysis of 2-DOI and related compounds.
Quantification of this compound
-
Sample Preparation: Culture supernatants were typically derivatized before analysis.
-
Analytical Method: Quantitative analysis of 2-DOI was performed using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Concluding Remarks
The metabolic engineering of microbial hosts has proven to be a highly effective approach for the overproduction of this compound. The strategy of blocking competing pathways to increase the intracellular pool of the precursor G6P is a common and successful theme across different organisms.
The highest reported titer to date has been achieved in Bacillus subtilis through a combination of dual gene knockouts (pgi and pgcA), expression of a codon-optimized DOI synthase from an actinomycete, and a fed-batch fermentation process. While E. coli also demonstrates high production capabilities with a triple knockout strategy, the requirement for an alternative carbon source for growth might present process complexities. The work in Saccharomyces cerevisiae establishes a promising eukaryotic platform for 2-DOI production, although further optimization is needed to reach the titers observed in prokaryotic hosts.
Future efforts in this field will likely focus on further pathway optimization, including fine-tuning enzyme expression levels, exploring novel DOI synthases with improved kinetics, and optimizing fermentation processes for industrial-scale production. The choice of microbial chassis will depend on specific process requirements and downstream applications.
References
- 1. Metabolic engineering of Escherichia coli for the production of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of isoprene in Escherichia coli via methylerythritol phosphate (MEP) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of Escherichia coli to produce (2S, 3R, 4S)-4-hydroxyisoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emsl.pnnl.gov [emsl.pnnl.gov]
- 5. Metabolic engineering of Escherichia coli for the production of isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Putative Antibody Cross-Reactivity Against Bacterial 2-Deoxy-scyllo-inosose Synthases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Deoxy-scyllo-inosose synthases (DOIS) from four different bacterial species known for producing aminoglycoside antibiotics. Due to the absence of commercially available antibodies against these specific enzymes, this report focuses on predicting potential antibody cross-reactivity based on amino acid sequence homology. Detailed experimental protocols for validating these predictions are also provided.
Introduction to this compound Synthase (DOIS)
This compound synthase is a crucial enzyme in the biosynthesis of 2-deoxystreptamine (B1221613) (DOS), a core component of many clinically important aminoglycoside antibiotics. This enzyme catalyzes the conversion of D-glucose-6-phosphate to this compound. Understanding the immunological cross-reactivity of DOIS orthologs is vital for the development of specific diagnostic tools and for targeted drug development strategies against antibiotic-producing bacteria.
This guide examines the DOIS orthologs from the following species:
-
Bacillus circulans (gene: btrC)
-
Micromonospora echinospora (gene: gtmA)
-
Streptomyces kanamyceticus (gene: kanA)
-
Streptomyces tenebrarius (gene: tbmA)
Predicted Antibody Cross-Reactivity Based on Sequence Homology
To predict the likelihood of antibody cross-reactivity, a multiple sequence alignment of the amino acid sequences of the four DOIS orthologs was performed using Clustal Omega. The resulting percent identity matrix provides a quantitative measure of the sequence similarity between these proteins. A higher percentage of identity suggests a greater potential for an antibody raised against one ortholog to cross-react with another.
| Enzyme (Species) | BtrC (B. circulans) | GtmA (M. echinospora) | KanA (S. kanamyceticus) | TbmA (S. tenebrarius) |
| BtrC (B. circulans) | 100% | 46.20% | 45.92% | 46.71% |
| GtmA (M. echinospora) | 46.20% | 100% | 71.86% | 72.39% |
| KanA (S. kanamyceticus) | 45.92% | 71.86% | 100% | 85.19% |
| TbmA (S. tenebrarius) | 46.71% | 72.39% | 85.19% | 100% |
Interpretation of Data:
-
There is a high degree of sequence identity among the DOIS enzymes from the three Streptomyces and Micromonospora species (GtmA, KanA, and TbmA), with identity scores ranging from 71.86% to 85.19%. This suggests a strong likelihood of antibody cross-reactivity among these three enzymes.
-
The DOIS enzyme from Bacillus circulans (BtrC) shows significantly lower sequence identity (around 46%) when compared to the other three. This lower homology suggests that antibodies raised against BtrC are less likely to cross-react with GtmA, KanA, or TbmA, and vice-versa.
Experimental Protocols for Cross-Reactivity Assessment
The following are detailed protocols for standard immunoassays that can be used to experimentally validate the predicted cross-reactivity of antibodies raised against different DOIS orthologs.
Western Blot Protocol
Western blotting can be used to determine if an antibody raised against one DOIS ortholog can detect the other orthologs in protein lysates.
1. Sample Preparation:
- Culture the bacterial strains (B. circulans, M. echinospora, S. kanamyceticus, and S. tenebrarius) under conditions that induce the expression of the respective DOIS enzymes.
- Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).
- Lyse the cells using a method appropriate for bacterial cells (e.g., sonication, enzymatic lysis) in a lysis buffer containing protease inhibitors.
- Determine the total protein concentration of the lysates using a standard protein assay (e.g., Bradford or BCA assay).
2. SDS-PAGE and Protein Transfer:
- Denature the protein lysates by boiling in SDS-PAGE sample buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
3. Immunodetection:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody (e.g., anti-BtrC antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an appropriate imaging system. The presence of a band at the expected molecular weight for the DOIS orthologs in the different lysates indicates cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
ELISA can provide a quantitative measure of antibody cross-reactivity.
1. Antigen Coating:
- Purify the recombinant DOIS proteins (BtrC, GtmA, KanA, and TbmA).
- Coat the wells of a 96-well microplate with a known concentration of each purified DOIS protein (e.g., 100 ng/well) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
2. Blocking:
- Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
- Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBST) and incubating for 1-2 hours at room temperature.
3. Antibody Incubation:
- Wash the wells three times with PBST.
- Add serial dilutions of the primary antibody (e.g., anti-BtrC) to the wells and incubate for 1-2 hours at room temperature.
4. Detection:
- Wash the wells three times with PBST.
- Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the wells five times with PBST.
- Add a substrate solution (e.g., TMB) and incubate until a color develops.
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Measure the absorbance at 450 nm using a microplate reader. The signal intensity in the wells coated with different DOIS orthologs will indicate the degree of cross-reactivity.
Immunoprecipitation (IP) Protocol
Immunoprecipitation can be used to confirm the interaction between an antibody and different DOIS orthologs in a solution.
1. Lysate Preparation:
- Prepare cell lysates from each bacterial strain as described in the Western Blot protocol.
2. Immunoprecipitation:
- Pre-clear the lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C.
- Incubate the pre-cleared lysates with the primary antibody (e.g., anti-BtrC) overnight at 4°C with gentle rotation.
- Add fresh protein A/G-agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-antigen complexes.
3. Washing and Elution:
- Wash the beads three to five times with a cold wash buffer (e.g., lysis buffer with a lower detergent concentration).
- Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
4. Analysis by Western Blot:
- Analyze the eluted proteins by Western blotting using the same primary antibody or a different antibody that recognizes a tag on the recombinant proteins. The presence of a band for the DOIS orthologs from the different lysates will confirm cross-reactive binding.
Visualizing the 2-Deoxystreptamine Biosynthetic Pathway
The following diagram illustrates the initial steps of the 2-deoxystreptamine biosynthetic pathway, highlighting the central role of this compound synthase (DOIS).
Caption: Initial steps of the 2-deoxystreptamine biosynthetic pathway.
Experimental Workflow for Assessing Antibody Cross-Reactivity
The logical flow for experimentally determining the cross-reactivity of an antibody against different DOIS orthologs is depicted below.
Caption: Workflow for antibody cross-reactivity testing.
Conclusion
This guide provides a framework for investigating the cross-reactivity of antibodies raised against different this compound synthases. The sequence homology data presented herein strongly predicts that antibodies targeting DOIS from Micromonospora and Streptomyces species are likely to be cross-reactive, while an antibody against the Bacillus circulans ortholog may exhibit higher specificity. The provided experimental protocols offer a robust methodology for researchers to validate these predictions and characterize the specificity of their antibodies, which is a critical step in the development of reliable immunological assays for research and diagnostic purposes in the field of antibiotic biosynthesis.
Safety Operating Guide
Navigating the Disposal of 2-Deoxy-scyllo-inosose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the proper disposal procedures for 2-Deoxy-scyllo-inosose, a key intermediate in the biosynthesis of aminoglycoside antibiotics. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures for this compound, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS, general prudent laboratory practices for handling non-hazardous solid chemicals should be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A laboratory coat should be worn to protect personal clothing.
Engineering Controls:
-
Handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.
Step-by-Step Disposal Protocol
The disposal of this compound, which is not classified as a hazardous substance, should be conducted in accordance with institutional and local regulations for non-hazardous chemical waste.
-
Hazard Assessment: The first and most critical step is to confirm the hazard classification of the this compound waste. While it is generally considered non-hazardous, any contamination with other hazardous chemicals will alter the disposal route. Always consult your institution's Environmental Health and Safety (EHS) department for a definitive classification.
-
Waste Segregation: Segregate this compound waste from hazardous waste streams. It should be collected in a designated container for non-hazardous solid chemical waste.
-
Container Selection and Labeling:
-
Use a sturdy, leak-proof container with a secure lid.
-
The container must be clearly labeled with the full chemical name: "Waste this compound".
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage: Store the waste container in a designated waste accumulation area that is separate from hazardous waste storage.
-
Final Disposal:
-
For Pure, Uncontaminated this compound: Once the container is full, and if confirmed as non-hazardous by your institution, it may be permissible to dispose of it in the regular solid waste stream. However, some institutions may require it to be handled by their chemical waste program regardless of its classification.
-
For Contaminated this compound: If the waste is mixed with hazardous solvents or other regulated chemicals, it must be disposed of as hazardous waste. This will involve arranging for pickup by a licensed hazardous waste disposal contractor through your EHS department.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₆H₁₀O₅ |
| Molecular Weight | 162.14 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water |
| Hazard Classification | Generally considered non-hazardous. |
Experimental Protocols
There are no specific experimental protocols required for the disposal of this compound itself. The primary "protocol" is the administrative procedure of hazard assessment and adherence to institutional waste management policies.
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Navigating the Safe Handling of 2-Deoxy-scyllo-inosose: A Guide for Laboratory Professionals
Essential Personal Protective Equipment (PPE)
When handling 2-Deoxy-scyllo-inosose, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Glasses | Should meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Chemical-resistant Gloves | Nitrile or other appropriate protective gloves should be worn to prevent skin exposure.[1] |
| Laboratory Coat | A standard laboratory coat should be worn to protect against incidental contact. | |
| Respiratory | Not generally required under normal use | In situations where dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator or a particle filter may be necessary.[1][2] |
Operational Plan for Safe Handling and Disposal
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and regulatory compliance.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is incompatible with strong oxidizing agents and should be stored away from them.[1][3]
Handling and Experimental Procedures
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation. Avoid the formation of dust.[1] In case of accidental contact, follow the first aid measures outlined in the table below.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][3] |
| Inhalation | Remove to fresh air. If symptoms occur, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention if you feel unwell.[1][3] |
Spill and Emergency Procedures
In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[1] Sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be placed in a labeled, sealed container. For specific guidance, consult with your institution's environmental health and safety (EHS) department.
Logical Workflow for Handling and Disposal
The following diagram illustrates the key steps in the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
By adhering to these guidelines, laboratory professionals can mitigate the risks associated with handling this compound and maintain a safe and productive research environment. Always consult with your institution's safety office for specific guidance and protocols.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
